(-)-Isoboldine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
104597-61-7 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m1/s1 |
InChI Key |
LINHZVMHXABQLB-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C43)OC)O)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
(-)-Isoboldine: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isoboldine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and natural distribution of this compound. It details its primary plant sources and presents available data on its concentration. Furthermore, this document outlines detailed experimental protocols for the isolation, purification, and structural elucidation of this compound, drawing from established methodologies. A key focus is placed on its interaction with cellular signaling pathways, with a proposed mechanism of action based on current research. This guide is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The formal discovery of isoboldine (B12402355) as a distinct chemical entity is not prominently documented in readily available historical records. The broader class of aporphine alkaloids, to which isoboldine belongs, was extensively studied throughout the 20th century as chemists and pharmacologists sought to identify the active principles of various medicinal plants. While the exact date and individual credited with the first isolation of this compound are not clearly cited in the reviewed literature, its structural elucidation and characterization have been refined over the years through modern spectroscopic techniques.
Natural Sources and Quantitative Analysis
This compound is found in various plant species, primarily within the Lauraceae and Papaveraceae families. Its presence has been confirmed in the following plants:
-
Lindera aggregata (Sims) Kosterm. (Lauraceae)
-
Litsea cubeba (Lour.) Pers. (Lauraceae)[1]
-
Croton celtidifolius Baill. (Euphorbiaceae)
-
Neolitsea acuminatissima (Hayata) Kaneh. & Sasaki (Lauraceae)[2]
-
Licaria triandra (Sw.) Kosterm. (Lauraceae)[2]
-
Cryptocarya chinensis (Hance) Hemsl. (Lauraceae)[2]
-
Aconitum sanyoense Nakai (Ranunculaceae)[2]
-
Corydalis solida (L.) Clairv. (Papaveraceae)[2]
-
Croton lechleri Müll.Arg. (Euphorbiaceae)[2]
Quantitative data on the yield of this compound from these sources is limited in the available literature. However, studies on Lindera aggregata have provided some insights into the overall alkaloid content.
| Plant Species | Part Used | Total Alkaloid Yield (%) | This compound Content | Reference |
| Lindera aggregata | Root | 1.52 | Not specifically quantified, but norisoboldine (B1591120), a related alkaloid, constitutes 33.84% of the total alkaloids.[3] | [3] |
Further quantitative analysis of this compound content in various plant sources is a clear area for future research.
Experimental Protocols
Isolation and Purification of this compound from Plant Material
The following protocol is a generalized yet detailed procedure for the isolation and purification of this compound from a plant source, such as the dried and powdered roots of Lindera aggregata. This method is based on standard alkaloid extraction techniques and can be adapted for other plant materials.
3.1.1. Extraction
-
Defatting: The powdered plant material (e.g., 1 kg) is first defatted by extraction with a non-polar solvent like petroleum ether or n-hexane in a Soxhlet apparatus for 24 hours to remove lipids and other non-polar compounds.
-
Alkaloid Extraction: The defatted plant material is then air-dried and subsequently extracted with an acidic aqueous solution (e.g., 0.5 M HCl) or a polar organic solvent like methanol (B129727) or ethanol. Maceration with stirring for 48-72 hours at room temperature or Soxhlet extraction for 24 hours can be employed.
-
Acid-Base Partitioning:
-
If an organic solvent was used for extraction, the solvent is evaporated under reduced pressure to yield a crude extract. The extract is then dissolved in a 5% aqueous HCl solution.
-
The acidic solution is washed with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to remove neutral and weakly basic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., 25% ammonium (B1175870) hydroxide (B78521) solution).
-
The free-base alkaloids are then extracted from the basified aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or a chloroform-methanol mixture) several times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkaloid fraction.
3.1.2. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The crude alkaloid fraction can be further purified using preparative HPLC to isolate this compound.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system is often employed. A common mobile phase consists of:
-
Solvent A: Water with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient can be optimized but a typical program might be: 0-5 min, 10% B; 5-40 min, 10-60% B; 40-50 min, 60-100% B; followed by a wash and re-equilibration step.
-
Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 5-20 mL/min for preparative columns.
-
Detection: UV detection at a wavelength where aporphine alkaloids show strong absorbance (e.g., 280 nm and 304 nm) is used to monitor the elution of compounds.
-
Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the peak of this compound are pooled. The purity of the collected fractions should be assessed by analytical HPLC.
-
Final Step: The solvent is removed from the pooled fractions under reduced pressure to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) mass spectrometry is commonly used.
-
Expected Molecular Ion: For C₁₉H₂₁NO₄, the expected [M+H]⁺ ion is at m/z 328.
-
Fragmentation Pattern: The fragmentation of aporphine alkaloids is characteristic. A key fragment often observed is due to a retro-Diels-Alder (RDA) reaction in the C ring, leading to the loss of a C₂H₅N fragment from the saturated heterocyclic ring. Other significant fragments can arise from the loss of methyl groups (-CH₃) from methoxy (B1213986) substituents.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms. Key signals for isoboldine include:
-
Aromatic protons in the range of δ 6.5-8.0 ppm.
-
Methoxy group singlets around δ 3.6-3.9 ppm.
-
An N-methyl group singlet around δ 2.5 ppm.
-
Aliphatic protons of the tetrahydroisoquinoline core in the range of δ 2.5-3.5 ppm.
-
-
¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments. Characteristic signals for isoboldine include:
-
Aromatic carbons between δ 110-150 ppm.
-
Methoxy carbons around δ 55-60 ppm.
-
The N-methyl carbon around δ 43 ppm.
-
Aliphatic carbons of the core structure between δ 29-63 ppm.
-
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to definitively assign the structure.
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | δ (ppm) |
| 7.95 (s, 1H, H-11) | 148.3 (C-2) |
| 6.85 (s, 1H, H-8) | 145.5 (C-1) |
| 6.69 (s, 1H, H-3) | 145.2 (C-10) |
| 3.93 (s, 3H, OCH₃-10) | 142.1 (C-9) |
| 3.65 (s, 3H, OCH₃-2) | 128.5 (C-1a) |
| 3.58 (s, 3H, OCH₃-1) | 125.7 (C-11a) |
| 2.5-3.2 (m, aliphatic H) | 122.0 (C-7a) |
| 2.52 (s, 3H, N-CH₃) | 113.3 (C-11) |
| 111.5 (C-8) | |
| 109.0 (C-3) | |
| 62.9 (C-6a) | |
| 60.2 (OCH₃-1) | |
| 56.1 (OCH₃-10) | |
| 55.9 (OCH₃-2) | |
| 53.4 (C-5) | |
| 43.7 (N-CH₃) | |
| 34.5 (C-7) | |
| 29.2 (C-4) | |
| Note: The provided NMR data is a compilation from typical spectra of isoboldine and related aporphine alkaloids and may vary slightly depending on the solvent and instrument used. |
Signaling Pathway Modulation
The precise signaling pathways modulated by this compound are still under active investigation. However, research on the structurally similar aporphine alkaloid, norisoboldine, provides strong indications of its likely mechanism of action. Norisoboldine has been shown to inhibit the production of pro-inflammatory cytokines by down-regulating the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Notably, norisoboldine did not affect the activation of the Nuclear Factor-kappa B (NF-κB) pathway[4].
Based on this evidence for a closely related compound, it is hypothesized that this compound may exert its anti-inflammatory and other biological effects through a similar mechanism.
Diagram of Proposed Signaling Pathway Inhibition
Caption: Proposed inhibitory effect of this compound on the MAPK signaling pathway.
This diagram illustrates the proposed mechanism where this compound inhibits the upstream activators of the MAPK cascade, thereby preventing the activation of p38, ERK, and JNK. This leads to the reduced activation of the transcription factor AP-1 and a subsequent decrease in the expression of pro-inflammatory cytokines. The NF-κB pathway is shown for context but is not believed to be a primary target of this compound based on current evidence from related compounds.
Conclusion
This compound is a promising natural product with a well-characterized chemical structure and a growing body of evidence suggesting its potential for therapeutic development. This technical guide has provided a comprehensive overview of its discovery, natural origins, and methods for its isolation and characterization. The proposed mechanism of action via modulation of the MAPK signaling pathway offers a clear direction for future pharmacological research. Further studies are warranted to fully elucidate its biological activities, establish a more detailed quantitative profile in its natural sources, and explore its full therapeutic potential.
References
- 1. [Alkaloids from roots and stems of Litsea cubeba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (-)-Isoboldine: A Technical Guide for Researchers
An In-depth Exploration of the Core Biosynthetic Pathway, Enzyme Kinetics, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.
(-)-Isoboldine, a member of the aporphine (B1220529) class of benzylisoquinoline alkaloids (BIAs), exhibits a range of promising pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at sustainable production and for the discovery of novel biocatalysts for synthetic chemistry. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from its primary precursors to the final cyclization step. It includes a detailed summary of the enzymes involved, their kinetic properties, and step-by-step protocols for key enzymatic assays.
Core Biosynthetic Pathway
The biosynthesis of this compound begins with the condensation of two tyrosine-derived molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central precursor of all BIAs, (S)-norcoclaurine. A series of subsequent enzymatic reactions, including methylations and hydroxylations, leads to the key branch-point intermediate, (S)-reticuline. The final step in the formation of isoboldine (B12402355) involves an intramolecular C-C phenol (B47542) coupling of (S)-reticuline, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. While the precise plant enzyme responsible for the stereospecific formation of this compound from (S)-reticuline is a subject of ongoing research, members of the CYP80G subfamily are strong candidates.
The overall pathway is depicted in the following diagram:
Quantitative Data on Biosynthetic Enzymes
The following table summarizes the available kinetic parameters for the key enzymes involved in the biosynthesis of this compound. It is important to note that these values can vary depending on the plant species, the specific isoform of the enzyme, and the assay conditions.
| Enzyme | Abbreviation | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Source Organism |
| Norcoclaurine Synthase | NCS | Dopamine | Varies (sigmoidal kinetics) | - | - | Thalictrum flavum |
| 4-Hydroxyphenylacetaldehyde | 335 - 700[1][2] | - | - | Thalictrum flavum | ||
| Norcoclaurine 6-O-Methyltransferase | 6OMT | (S)-Norcoclaurine | - | - | - | Coptis japonica |
| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | ||
| Coclaurine N-Methyltransferase | CNMT | (S)-Coclaurine | - | - | - | Coptis japonica |
| S-Adenosyl-L-methionine | - | - | - | Coptis japonica | ||
| N-Methylcoclaurine 3'-Hydroxylase | CYP80B1 | (S)-N-Methylcoclaurine | 15[3] | - | - | Eschscholzia californica |
| 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | (S)-3'-Hydroxy-N-methylcoclaurine | - | - | - | Coptis japonica |
| S-Adenosyl-L-methionine | - | - | - | Coptis japonica |
Experimental Protocols
Detailed methodologies for the key enzymes in the this compound biosynthetic pathway are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Norcoclaurine Synthase (NCS) Assay
Objective: To determine the enzymatic activity of NCS by monitoring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde. A continuous spectrophotometric assay based on circular dichroism is a sensitive method.
Materials:
-
Purified recombinant NCS enzyme
-
Dopamine hydrochloride
-
4-Hydroxyphenylacetaldehyde (4-HPAA)
-
Reaction Buffer: 100 mM MES buffer, pH 6.5
-
Circular dichroism (CD) spectropolarimeter
Procedure:
-
Prepare a stock solution of dopamine hydrochloride and 4-HPAA in the reaction buffer.
-
Set up the reaction mixture in a quartz cuvette with a 1 cm path length. The final volume is typically 1 mL.
-
The reaction mixture should contain 100 mM MES buffer (pH 6.5), 1 mM dopamine, and 0.5 mM 4-HPAA.
-
Equilibrate the mixture at the desired temperature (e.g., 30°C) in the CD spectropolarimeter.
-
Initiate the reaction by adding a known amount of purified NCS enzyme.
-
Monitor the change in the CD signal over time at a wavelength where (S)-norcoclaurine has a distinct signal (e.g., 240 nm).
-
Calculate the initial reaction rate from the linear portion of the curve.
-
Enzyme activity can be expressed as the change in millidegrees per minute per milligram of protein.
O-Methyltransferase (6OMT and 4'OMT) Assays
Objective: To measure the activity of norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) by quantifying the formation of the methylated product. A common method involves the use of radiolabeled S-adenosyl-L-methionine ([¹⁴C]SAM).
Materials:
-
Purified recombinant 6OMT or 4'OMT enzyme
-
Substrate: (S)-Norcoclaurine for 6OMT; (S)-3'-Hydroxy-N-methylcoclaurine for 4'OMT
-
S-Adenosyl-L-methionine (SAM)
-
Radiolabeled S-Adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM dithiothreitol (B142953) (DTT)
-
Quenching Solution: 1 M HCl
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare stock solutions of the substrate and SAM in the reaction buffer.
-
The standard assay mixture (final volume of 100 µL) should contain 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 200 µM substrate, and 100 µM SAM (spiked with a known amount of [¹⁴C]SAM).
-
Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Extract the radioactive product into an organic solvent (e.g., ethyl acetate).
-
Transfer a portion of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.
Coclaurine N-Methyltransferase (CNMT) Assay
Objective: To determine the activity of CNMT by measuring the N-methylation of (S)-coclaurine. Similar to OMTs, a radioenzymatic assay using [¹⁴C]SAM is commonly employed.
Materials:
-
Purified recombinant CNMT enzyme
-
(S)-Coclaurine
-
S-Adenosyl-L-methionine (SAM)
-
Radiolabeled S-Adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0
-
Quenching Solution: Saturated sodium borate
-
Organic Solvent: Toluene/isoamyl alcohol (3:2, v/v)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare stock solutions of (S)-coclaurine and SAM in the reaction buffer.
-
The assay mixture (final volume of 50 µL) should contain 100 mM potassium phosphate buffer (pH 7.0), 500 µM (S)-coclaurine, and 100 µM SAM (containing [¹⁴C]SAM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding the purified CNMT enzyme.
-
Incubate for 20 minutes at 30°C.
-
Terminate the reaction by adding 100 µL of saturated sodium borate.
-
Extract the N-methylated product by adding 500 µL of toluene/isoamyl alcohol, vortexing, and centrifuging.
-
Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.
Cytochrome P450 (CYP80B1 and CYP80G) Assays
Objective: To measure the activity of cytochrome P450 enzymes, such as N-methylcoclaurine 3'-hydroxylase (CYP80B1) and the putative isoboldine synthase (a CYP80G family member), which are typically membrane-bound and require a cytochrome P450 reductase (CPR) for activity.
Materials:
-
Microsomal fraction containing the recombinant CYP450 and CPR, or purified enzymes
-
Substrate: (S)-N-Methylcoclaurine for CYP80B1; (S)-Reticuline for the putative isoboldine synthase
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5
-
Quenching Solution: Acetonitrile (B52724) or methanol
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare stock solutions of the substrate and components of the NADPH generating system.
-
The reaction mixture (final volume of 200 µL) should contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal preparation or purified enzymes, and the substrate (e.g., 100 µM).
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the NADPH generating system or NADPH (final concentration of 1 mM).
-
Incubate for a defined period (e.g., 60 minutes) with shaking.
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge to pellet the protein and analyze the supernatant by HPLC to quantify the product.
-
The product can be identified and quantified by comparing its retention time and peak area with an authentic standard.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for enzyme characterization and the logical relationship in the elucidation of a biosynthetic pathway.
References
- 1. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and functional heterologous expression of two alleles encoding (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), a new methyl jasmonate-inducible cytochrome P-450-dependent mono-oxygenase of benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of (-)-Isoboldine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of the aporphine (B1220529) alkaloid, (-)-Isoboldine, and its derivatives. The document details the core synthetic strategies, experimental protocols, quantitative data, and relevant biological pathways, designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
This compound is a naturally occurring aporphine alkaloid found in various plant species.[1] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a dibenzo[de,g]quinoline ring system.[2] this compound, with the chemical formula C₁₉H₂₁NO₄, possesses a chiral center at the C6a position, leading to its optical activity.[1][3] This class of compounds has garnered significant interest due to a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4] The therapeutic potential of this compound and its derivatives has spurred efforts to develop efficient and stereoselective synthetic routes to access these molecules and their analogs for further pharmacological investigation.
Retrosynthetic Analysis and Key Synthetic Strategies
The asymmetric synthesis of this compound relies on the construction of the tetracyclic aporphine core with precise control over the stereochemistry at the C6a position. The primary retrosynthetic disconnection reveals a benzylisoquinoline intermediate, which can be assembled through a Pictet-Spengler reaction. Subsequent intramolecular cyclization via a Bischler-Napieralski reaction or a phenolic oxidative coupling can then form the characteristic aporphine ring system.
Two key reactions form the foundation of most synthetic approaches to this compound:
-
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[2][5] The use of a chiral auxiliary or a chiral catalyst in this step is crucial for establishing the desired stereocenter in an enantioselective manner.[6]
-
Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution reaction that cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[7][8] This reaction is instrumental in forming the isoquinoline core of the molecule.
Experimental Protocols
The following protocols are representative of the key steps in a plausible enantioselective synthesis of this compound, based on established methodologies for the synthesis of aporphine alkaloids.
This step establishes the crucial stereocenter of the molecule. Starting from a dopamine (B1211576) derivative and a chiral aldehyde, or by employing a chiral catalyst, the tetrahydroisoquinoline core is formed with high enantioselectivity.
Example Protocol:
-
Reactant Preparation: To a solution of a protected dopamine derivative (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a chiral aldehyde (1.1 eq).
-
Acid Catalysis: Add a suitable acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched tetrahydroisoquinoline intermediate.
The secondary amine of the tetrahydroisoquinoline is methylated to introduce the N-methyl group present in this compound.
Example Protocol:
-
Reactant Preparation: Dissolve the tetrahydroisoquinoline intermediate (1.0 eq) in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add formaldehyde (B43269) (37% in water, 2.0 eq) and sodium borohydride (B1222165) (1.5 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-methylated product, which can be used in the next step without further purification.
The N-acylated benzylisoquinoline undergoes intramolecular cyclization to form the aporphine ring system.
Example Protocol:
-
Amide Formation: Acylate the N-methylated tetrahydroisoquinoline with an appropriate acid chloride or anhydride (B1165640) to form the corresponding β-arylethylamide.
-
Cyclization: Dissolve the amide (1.0 eq) in a high-boiling inert solvent (e.g., toluene (B28343) or xylene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 3.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (110-140 °C) for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium (B1175870) hydroxide (B78521) to pH > 9.
-
Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product is purified by column chromatography to yield the dihydroaporphine intermediate.
The dihydroaporphine intermediate is reduced, and any protecting groups are removed to afford the final product.
Example Protocol:
-
Reduction: To a solution of the dihydroaporphine intermediate (1.0 eq) in methanol (B129727) at 0 °C, add sodium borohydride (2.0 eq) in portions. Stir for 1 hour at room temperature.
-
Deprotection: If necessary, remove any protecting groups (e.g., benzyl (B1604629) ethers via catalytic hydrogenation) to unmask the phenolic hydroxyl groups.
-
Purification: After quenching the reaction and standard work-up, the final product, this compound, is purified by recrystallization or column chromatography.
Quantitative Data
The following tables summarize key quantitative data for this compound and representative yields for the synthetic steps. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₄ | [1] |
| Molecular Weight | 327.4 g/mol | [1] |
| Mass Spectrometry (m/z) | [M]+ at 327 | [3] |
| ¹³C NMR (DMSO-d₆, δ in ppm) | Data available on SpectraBase | [9] |
| Specific Rotation [α]D | Varies with solvent and temperature. | [10][11][12] |
Table 2: Representative Yields for Key Synthetic Steps
| Reaction Step | Typical Yield (%) | Reference |
| Asymmetric Pictet-Spengler | 60-90 | [6] |
| N-Methylation | >90 (often quantitative) | General Knowledge |
| Bischler-Napieralski Cyclization | 40-70 | [7][8] |
| Reduction of Dihydroaporphine | >90 | General Knowledge |
Synthesis of this compound Derivatives
The hydroxyl and amine functionalities of this compound offer sites for chemical modification to generate derivatives with potentially improved pharmacological properties.
Example Protocol for O-Acylation:
-
Reactant Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., pyridine (B92270) or dichloromethane with a base like triethylamine).
-
Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq per hydroxyl group to be acylated) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract the product into an organic solvent, and wash sequentially with dilute acid, water, and brine. After drying and concentration, the derivative is purified by chromatography.
Signaling Pathways and Biological Activity
This compound and related aporphine alkaloids exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways.
-
Anti-inflammatory and Angiogenesis Inhibition: Norisoboldine, a closely related derivative, has been shown to inhibit VEGF-induced endothelial cell migration through the cAMP-PKA-NF-κB/Notch1 signaling pathway.[1] This suggests a potential mechanism for the anti-inflammatory and anti-angiogenic effects of isoboldine (B12402355) derivatives.
-
Apoptosis Induction in Cancer Cells: Boldine (B1667363), another related aporphine alkaloid, has been demonstrated to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[13] This modulation of the Bax/Bcl-2 ratio is a key mechanism in the intrinsic apoptosis pathway.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: this compound's potential signaling targets.
References
- 1. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. grokipedia.com [grokipedia.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Inhibition of Notch 1 signaling in the subacute stage after stroke promotes striatal astrocyte-derived neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. Specific rotation - Wikipedia [en.wikipedia.org]
- 13. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Isoboldine: A Technical Guide for Scientific Professionals
An In-depth Overview of the Physical, Chemical, and Pharmacological Properties of a Promising Aporphine (B1220529) Alkaloid
Introduction
(-)-Isoboldine is a naturally occurring aporphine alkaloid found in various plant species, including those from the Lauraceae and Papaveraceae families.[1][2] As a member of the isoquinoline (B145761) alkaloid class, it has garnered significant interest within the scientific community for its diverse biological activities.[2] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and key pharmacological activities of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a crystalline solid.[1] The stereochemistry of the molecule, specifically the (6aR) configuration, is denoted by the "(-)" prefix, distinguishing it from its enantiomer, (+)-Isoboldine ((6aS)-Isoboldine).[3][4]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [4] |
| Molecular Formula | C₁₉H₂₁NO₄ | [3][4] |
| Molecular Weight | 327.4 g/mol | [3][4] |
| Appearance | Brown powder | [5] |
| Melting Point | 122-123 °C; 178-180 °C (decomposes) | [6][7] |
| Optical Rotation | [α]¹³D +54 (c, 0.20 in EtOH) for (+)-Isoboldine | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][8] |
Note on Stereochemistry and Nomenclature: The literature often uses "Isoboldine" without specifying the stereoisomer. The "(+)" or "d-" form corresponds to the (S) configuration, while the "(-)" or "l-" form corresponds to the (R) configuration.[3][4] It is crucial to note the specific isomer being investigated as biological activity can differ significantly between enantiomers.
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Key Spectroscopic Data for Isoboldine (B12402355)
| Technique | Key Data Points | References |
| Mass Spectrometry (MS) | Molecular Ion [M]+ at m/z 327. | [5][9] |
| UV-Vis Spectroscopy | Maximum absorption (λmax) at 282 nm and 304 nm. | [9][10] |
| ¹H-NMR (in CDCl₃) | Signals for two methoxy (B1213986) groups, three aromatic protons, and an N-methyl group. | [9][11] |
| ¹³C-NMR (in DMSO-d₆) | A total of 19 carbon signals corresponding to the molecular formula. | [11][12] |
Pharmacological Activities and Signaling Pathways
This compound and its related compounds have demonstrated a range of pharmacological effects, with anti-inflammatory properties being particularly prominent.
Anti-Inflammatory Activity
Isoboldine is recognized as a major bioactive component responsible for the anti-inflammatory effects of extracts from Radix Linderae (the dried root of Lindera aggregata).[13] It has been shown to effectively alleviate inflammation and joint destruction in mouse models of collagen-induced arthritis.[8][13]
The anti-inflammatory mechanism of a closely related alkaloid, norisoboldine, has been studied in detail. Norisoboldine inhibits the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cells.[14] This inhibition is achieved by down-regulating the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically p38, ERK, and JNK.[14] Notably, this action appears to be independent of the NF-κB signaling pathway.[14]
The inflammatory response is a complex cascade initiated by various stimuli, leading to the release of pro-inflammatory mediators.[15][16] The MAPK pathway is a key signaling cascade that regulates the production of many of these mediators.
Caption: MAPK signaling pathway inhibition by Norisoboldine.
Other Biological Activities
-
Analgesic Effects : Norisoboldine has been shown to attenuate inflammatory pain, an effect mediated through the adenosine (B11128) A1 receptor.[17]
-
Antimicrobial and Antifungal Activities : Studies on extracts containing isoboldine have reported antimicrobial and antifungal properties.[5]
-
Effects on Dopamine (B1211576) Receptors : Research has explored the interaction of aporphine alkaloids with dopamine receptors, suggesting potential applications in neurological disorders.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of common experimental protocols related to this compound.
Pharmacokinetic Analysis in Rats (UPLC-MS/MS)
This protocol outlines a method for quantifying isoboldine in rat plasma to understand its pharmacokinetic profile.[13]
Caption: UPLC-MS/MS workflow for pharmacokinetic studies.
-
Sample Preparation : Isoboldine is extracted from rat plasma using liquid-liquid extraction with methyl tert-butyl ether.
-
Chromatographic Separation : The extract is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using acetonitrile (B52724) and water (containing 0.1% formic acid) at a flow rate of 0.3 mL/min.
-
Mass Spectrometric Detection : Detection is carried out using a triple-quadrupole mass spectrometer in positive ion multiple-reaction monitoring (MRM) mode.
-
Metabolite Identification : This method can be adapted to identify metabolites in plasma, bile, urine, and feces by comparing retention times and mass fragmentation patterns with the parent compound. Studies have shown that glucuronidation and sulfonation are major metabolic pathways for isoboldine in rats.[13][18]
Conclusion
This compound is an aporphine alkaloid with significant, scientifically validated biological activities, most notably its anti-inflammatory effects. Its well-defined physicochemical properties and the availability of detailed analytical methods make it a compelling candidate for further research and development. This guide provides a foundational repository of technical information to support ongoing and future investigations into the therapeutic potential of this important natural product.
References
- 1. CAS 3019-51-0: Isoboldine | CymitQuimica [cymitquimica.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Showing Compound (S)-Isoboldine (FDB002225) - FooDB [foodb.ca]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
(-)-Isoboldine: A Technical Guide to its Structural Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, including those from the Lauraceae and Papaveraceae families. As a member of the aporphine class, it possesses a tetracyclic dibenzo[de,g]quinoline ring system. The precise determination of its molecular structure and, critically, its absolute stereochemistry, is fundamental to understanding its pharmacological properties and potential applications in drug development. This guide provides a detailed overview of the analytical techniques and logical framework used to fully characterize this compound.
Structural Elucidation
The process of elucidating the structure of a novel natural product like this compound is a multi-faceted endeavor, relying on the convergence of data from various analytical techniques to piece together its molecular architecture.[1][2]
Spectroscopic Analysis
Spectroscopy forms the cornerstone of modern structure elucidation.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is initially employed to determine the elemental composition and exact mass of the molecule. For isoboldine (B12402355), HRMS establishes the molecular formula as C₁₉H₂₁NO₄.[3] Subsequent fragmentation analysis (MS/MS) provides crucial information about the core structure, such as the characteristic cleavage of the N-methylaporphine ring system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[4][5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, revealing the connectivity of atoms within the isoboldine scaffold.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helps identify key functional groups, revealing the presence of hydroxyl (-OH) and amine (N-CH₃) groups in isoboldine. UV-Vis spectroscopy shows characteristic absorption maxima consistent with the conjugated biphenyl (B1667301) system of the aporphine core.
X-ray Crystallography
While spectroscopic methods define the connectivity, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.[6] This technique was pivotal in confirming the overall molecular structure of the isoboldine scaffold and was instrumental in determining its absolute configuration.[7] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, the precise spatial coordinates of each atom can be determined, confirming the bond lengths, angles, and overall topology.
Stereochemistry of this compound
Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular characterization, as different enantiomers of a chiral drug can have vastly different biological activities. This compound possesses a single stereocenter at the C-6a position, meaning it can exist as two non-superimposable mirror images (enantiomers).
Determination of Absolute Configuration
The definitive assignment of the spatial arrangement at a chiral center is known as determining the absolute configuration.[8] For this compound, the levorotatory enantiomer, the absolute configuration at the C-6a position is designated as (R).[9]
The primary methods for determining this are:
-
Anomalous Dispersion X-ray Crystallography: This is the gold-standard method for determining absolute configuration.[6] By analyzing the subtle differences in X-ray scattering (anomalous dispersion), the true handedness of the molecule in the crystal can be established without ambiguity.
-
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): These techniques measure the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.[10][11] The resulting spectra, particularly the sign of the Cotton effect, can be correlated with the spectra of related compounds of known absolute configuration to infer the stereochemistry of the unknown molecule.[12][13][14] Historically, the stereochemistry of aporphine alkaloids was often assigned by comparing their ORD curves.[12]
The IUPAC name for this compound, which incorporates its stereochemistry, is (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol .[9] Conversely, its enantiomer, (+)-isoboldine, has the (S) configuration.[3]
Data Presentation
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₄ | [3] |
| Molecular Weight | 327.4 g/mol | [9] |
| IUPAC Name | (6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | [9] |
| Absolute Configuration | (6aR) | [9] |
Table 2: ¹³C NMR Spectral Data for Isoboldine
| Carbon Atom | Chemical Shift (δ, ppm) in DMSO-d₆ |
| 1 | 144.3 |
| 1a | 121.2 |
| 1b | 126.7 |
| 2 | 146.4 |
| 3 | 110.1 |
| 3a | 126.9 |
| 4 | 29.3 |
| 5 | 53.4 |
| 6a | 62.7 |
| 7 | 35.1 |
| 7a | 128.8 |
| 8 | 110.6 |
| 9 | 145.1 |
| 10 | 143.6 |
| 11 | 114.7 |
| 11a | 123.1 |
| N-CH₃ | 43.5 |
| 2-OCH₃ | 55.7 |
| 10-OCH₃ | 56.1 |
| Data sourced from SpectraBase and compiled from literature references therein.[15] |
Table 3: ¹H NMR Spectral Data for Isoboldine
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H-3 | 6.79 | s |
| H-8 | 6.84 | s |
| H-11 | 6.58 | s |
| H-4, H-5, H-6a, H-7 | 2.50 - 3.20 | m |
| N-CH₃ | 2.55 | s |
| 2-OCH₃ | 3.65 | s |
| 10-OCH₃ | 3.92 | s |
| Note: Assignments can vary slightly based on solvent and literature source. Data compiled from representative literature.[16][17] |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HMQC (or HSQC), and HMBC spectra. Data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, baseline correction, and referencing.
Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., methanol, ethanol, acetone). Crystals are grown via slow evaporation, vapor diffusion, or cooling of a saturated solution. Often, a salt is prepared (e.g., hydrobromide) to improve crystal quality.
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The model is then refined against the experimental data to determine the final atomic positions, and the absolute configuration is determined using the anomalous dispersion data (Flack parameter calculation).[7]
Polarimetry (Optical Rotation)
-
Sample Preparation: A precise concentration of this compound is prepared in a specified solvent (e.g., chloroform, methanol) in a volumetric flask.
-
Measurement: The solution is placed in a polarimeter cell of a known path length. The optical rotation is measured using light at a specific wavelength, typically the sodium D-line (589 nm).
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Visualizations
Caption: Workflow for the isolation and structural elucidation of this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoboldine | C19H21NO4 | CID 133323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. scivisionpub.com [scivisionpub.com]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purechemistry.org [purechemistry.org]
- 9. This compound | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]
- 11. scispace.com [scispace.com]
- 12. Optical rotatory dispersion and absolute configuration. II. Aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optical rotatory dispersion and absolute configuration—II : Aporphine alkaloids | Semantic Scholar [semanticscholar.org]
- 14. Optical rotatory dispersion and absolute configura-tion. II. Aporphine alkaloids. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
The Pharmacological Profile of (-)-Isoboldine: A Technical Guide for Researchers
An in-depth exploration of the pharmacological properties, mechanisms of action, and experimental data relating to the aporphine (B1220529) alkaloid, (-)-Isoboldine.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species. As a member of the isoquinoline (B145761) alkaloid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its known signaling pathways to support further research and drug development endeavors.
Pharmacokinetics and Metabolism
Studies in male rats have elucidated the pharmacokinetic profile of isoboldine (B12402355), revealing key characteristics of its absorption, distribution, metabolism, and excretion.
Following oral administration, isoboldine is rapidly absorbed. However, it exhibits a very low absolute oral bioavailability of approximately 1.4%.[1] This is attributed to a significant first-pass effect in the liver, where the compound undergoes extensive phase II metabolism.[1] The primary metabolic pathways involved are glucuronidation and sulfonation.[1]
A sensitive and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of isoboldine in rat plasma, urine, and feces, enabling detailed pharmacokinetic analysis.[1]
Table 1: Pharmacokinetic Parameters of Isoboldine in Male Rats
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| Tmax (h) | 0.083 ± 0.01 | 0.29 ± 0.13 |
| Cmax (ng/mL) | 2056.67 ± 456.43 | 64.33 ± 18.52 |
| AUC(0-t) (ng/mLh) | 887.31 ± 156.24 | 72.89 ± 21.47 |
| AUC(0-inf) (ng/mLh) | 902.11 ± 162.38 | - |
| t1/2 (h) | 1.23 ± 0.34 | - |
| CL (L/h/kg) | 11.23 ± 2.17 | - |
Data sourced from Li et al. (2015)[1]
Pharmacological Activities
Anti-inflammatory Activity
(+)-Isoboldine has demonstrated significant anti-inflammatory properties by inhibiting superoxide (B77818) anion generation in human neutrophils. This activity is crucial in mitigating the inflammatory response.
The half-maximal inhibitory concentration (IC50) of (+)-Isoboldine for the inhibition of superoxide anion generation in fMLP/CB-induced human neutrophils is 5.81 ± 0.59 µM .[2]
A detailed protocol for measuring superoxide anion generation involves the isolation of human neutrophils from venous blood followed by spectrophotometric measurement of superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.[2]
Antioxidant Activity
A common method to evaluate the antioxidant capacity of compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This spectrophotometric assay measures the reduction of the DPPH radical by an antioxidant, evidenced by a color change from purple to yellow.[3][4]
Anticancer Activity
The cytotoxic effects of aporphine alkaloids against various cancer cell lines have been reported.[5] However, specific IC50 values for this compound against HeLa cells are not available in the current literature, indicating a need for further investigation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Neuroprotective and Cardiovascular Effects
While the broader class of isoquinoline alkaloids has been investigated for neuroprotective and cardiovascular effects, specific data and mechanistic studies on this compound are limited. The related compound, norisoboldine, has been shown to exert its anti-inflammatory effects by down-regulating the activation of MAPKs (p38, ERK, and JNK) but not the NF-κB signaling pathway.[6] It is plausible that this compound may share similar mechanisms, but this requires direct experimental verification.
Conclusion
This compound demonstrates notable pharmacological potential, particularly in the realm of anti-inflammatory activity. Its pharmacokinetic profile, characterized by rapid absorption and significant first-pass metabolism, provides crucial information for the design of future preclinical and clinical studies. While preliminary evidence suggests potential antioxidant, anticancer, neuroprotective, and cardiovascular effects, further research is imperative to quantify these activities and elucidate the underlying molecular mechanisms. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their exploration of this compound as a potential therapeutic agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Anti-inflammatory principles from Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of (-)-Isoboldine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro mechanisms of action of (-)-Isoboldine and its closely related aporphine (B1220529) alkaloid, boldine (B1667363). The information presented is collated from various studies, focusing on its anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding for research and development purposes.
Core Mechanisms of Action (In Vitro)
This compound, an isoquinoline (B145761) alkaloid, demonstrates a range of biological activities in vitro. Its mechanisms primarily revolve around the modulation of key cellular signaling pathways involved in inflammation, cell death, and oxidative stress. Studies on the closely related compound boldine provide further insight into the potential actions of this class of alkaloids.
1.1 Anti-Inflammatory Activity
The anti-inflammatory properties of aporphine alkaloids are significant. Norisoboldine (B1591120), a key isoquinoline alkaloid found in Radix Linderae, has been shown to substantially reduce the production of pro-inflammatory mediators in vitro.
-
Inhibition of Pro-inflammatory Cytokines and Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, norisoboldine effectively decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner. Its effect on interleukin-6 (IL-6) is less pronounced.
-
Modulation of MAPK Signaling Pathway: The primary mechanism for its anti-inflammatory effect is the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Norisoboldine inhibits the phosphorylation of key kinases including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).
-
NF-κB Pathway Independence: Notably, the anti-inflammatory action of norisoboldine does not appear to involve the inhibition of the activation and translocation of nuclear factor-kappa B (NF-κB), a central regulator of inflammation.
1.2 Anticancer Activity
Studies, particularly with the related alkaloid boldine, have revealed potent anticancer effects in vitro, primarily against breast cancer cell lines.
-
Cytotoxicity and Apoptosis Induction: Boldine potently inhibits the viability of human invasive breast cancer cell lines, MDA-MB-231 and MDA-MB-468. This cytotoxic effect is associated with the induction of apoptosis, confirmed by increased lactate (B86563) dehydrogenase (LDH) release, enhanced membrane permeability, and DNA fragmentation.
-
Mitochondrial Pathway of Apoptosis: The apoptotic mechanism involves the intrinsic, mitochondria-dependent pathway. Boldine treatment leads to the disruption of the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. This triggers the selective activation of caspase-9 and the executioner caspases-3/7, while caspase-8 activity remains unchanged.
-
Regulation of Apoptotic Proteins: The pro-apoptotic activity is further supported by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.
-
Cell Cycle Arrest: Boldine induces a dose-dependent cell cycle arrest at the G2/M phase in MDA-MB-231 cells.
-
Inhibition of NF-κB Activation: In the context of cancer, boldine has been shown to inhibit the activation of NF-κB, a key factor in tumor progression and metastasis.
1.3 Antioxidant Activity
Aporphine alkaloids, including boldine, are recognized as potent antioxidants.
-
Free Radical Scavenging: Boldine demonstrates a high reactivity towards free radicals. It effectively prevents brain homogenate autooxidation and lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) (AAP) in red cell plasma membranes.
-
Enzyme Protection: The alkaloid also protects enzymes from inactivation by free radicals, as shown by its ability to prevent the AAP-induced inactivation of lysozyme. These antioxidant capabilities are observed at low micromolar concentrations.
1.4 Neuroprotective Effects
Isoquinoline alkaloids exhibit a variety of neuroprotective pharmacological activities.
-
Modulation of Calcium Homeostasis: A key neuroprotective mechanism involves the regulation of Ca2+ channels, which helps in maintaining intracellular calcium homeostasis and reducing neuronal damage caused by calcium overload.
-
Multi-faceted Neuroprotection: The neuroprotective effects are comprehensive, also involving the inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. These actions suggest their potential as therapeutic agents for neurodegenerative diseases.
Quantitative Data Presentation
The following tables summarize the quantitative data for the in vitro biological activities of boldine, a closely related aporphine alkaloid.
Table 1: Cytotoxicity of Boldine in Human Breast Cancer Cell Lines
| Cell Line | Treatment Duration | IC₅₀ Value (µg/mL) | Reference |
| MDA-MB-231 | 24 hours | 70.8 ± 3.5 | |
| MDA-MB-231 | 48 hours | 46.5 ± 3.1 | |
| MDA-MB-468 | 24 hours | 75.7 ± 4.3 | |
| MDA-MB-468 | 48 hours | 50.8 ± 2.7 |
Table 2: Cytotoxicity of a Diphenylphosphinyl Derivative of Boldine
| Cell Line | Compound | IC₅₀ Value (µM) | Reference |
| MCF-7 | 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | 55.5 | |
| MDA-MB-231 | 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | 62.7 |
Detailed Experimental Protocols
3.1 Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for specified time periods (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
3.2 Western Blot Analysis for Signaling Proteins (MAPK Pathway)
This protocol details the procedure for detecting changes in protein phosphorylation.
-
Cell Lysis: Treat cells (e.g., RAW 264.7) with this compound for a designated time, then stimulate with LPS (1 µg/mL). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software.
3.3 Apoptosis Analysis (Annexin V-FITC/PI Staining)
This method quantifies the extent of apoptosis induced by the compound.
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
3.4 Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Mandatory Visualizations
Diagram 1: Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by blocking MAPK pathway phosphorylation.
Diagram 2: Anticancer Apoptosis Pathway
Caption: Boldine induces apoptosis via the intrinsic mitochondrial pathway.
Diagram 3: Experimental Workflow for Anti-Inflammatory Assessment
(-)-Isoboldine as an Anti-Inflammatory Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is an aporphine (B1220529) isoquinoline (B145761) alkaloid found in various plant species, including those from the Annonaceae and Lauraceae families.[1] Isoquinoline alkaloids represent a significant class of bioactive natural products, with many demonstrating a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor effects.[1][2] As a member of this class, this compound has emerged as a compound of interest for its potential therapeutic applications in inflammatory diseases. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound and its closely related analogue, norisoboldine (B1591120), detailing its mechanisms of action, preclinical efficacy, and the experimental protocols used for its evaluation. The focus is on the molecular pathways modulated by the compound and the quantitative evidence supporting its activity.
Core Mechanism of Action
The anti-inflammatory effects of this compound and its related alkaloids are primarily attributed to their ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway and the subsequent downregulation of inflammatory enzymes and cytokines.
Inhibition of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial in regulating the synthesis of inflammatory mediators.[3] Norisoboldine, a key analogue, has been shown to exert its anti-inflammatory effects by significantly down-regulating the phosphorylation of p38, ERK, and JNK in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibition of MAPK activation is a key event that leads to the reduced production of pro-inflammatory cytokines.[4] The total alkaloids from Radix Linderae, of which isoboldine (B12402355) is a major component, also exhibit inhibitory effects on ERK and p38 phosphorylation.[5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[6] While some isoquinoline alkaloids are potent NF-κB inhibitors, studies on norisoboldine suggest its primary anti-inflammatory action may be independent of the NF-κB pathway.[4][7] Specifically, norisoboldine did not inhibit the activation and translocation of NF-κB in LPS-stimulated RAW 264.7 cells.[4] However, research on the total alkaloid extract from Radix Linderae indicated a significant downregulation of LPS-induced IKKα activation and p65 phosphorylation, suggesting that other components in the extract, or perhaps isoboldine itself under different conditions, may indeed modulate this pathway.[5]
Suppression of Pro-Inflammatory Mediators
A direct consequence of pathway inhibition is the reduced expression and release of key inflammatory molecules. Norisoboldine substantially decreases the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in a concentration-dependent manner.[4] This is achieved by inhibiting the expression of their respective genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9] The inhibition of iNOS and COX-2 is a critical anti-inflammatory mechanism, as these enzymes are responsible for producing large amounts of NO and prostaglandins, respectively, which are potent mediators of inflammation.[8][10]
Quantitative Preclinical Efficacy
The anti-inflammatory activity of this compound and its analogues has been quantified in both in vitro and in vivo models.
In Vitro Anti-Inflammatory Activity
Studies using LPS-stimulated RAW 264.7 macrophages are standard for assessing the direct effects of compounds on inflammatory responses.
Table 1: Effect of Norisoboldine on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | Concentration of Norisoboldine | % Inhibition / Effect | Reference |
|---|---|---|---|
| Nitric Oxide (NO) | Concentration-dependent | Substantial reduction | [4] |
| TNF-α | Concentration-dependent | Substantial reduction | [4] |
| IL-1β | Concentration-dependent | Substantial reduction | [4] |
| IL-6 | High concentrations only | Slight reduction |[4] |
Note: Specific IC50 values were not detailed in the cited abstract, but a clear dose-dependent effect was reported.
In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rodents is a classical and highly reproducible assay for evaluating acute inflammation.[11][12][13]
Table 2: Effect of Norisoboldine on Carrageenan-Induced Paw Edema in Mice
| Compound | Dose | Route of Administration | Effect | Reference |
|---|---|---|---|---|
| Norisoboldine | Dose-dependent | Oral | Attenuated second phase pain response | [14] |
| Norisoboldine | Dose-dependent | Oral | Reduced paw edema |[14] |
Note: The study highlights the compound's efficacy in a model of inflammatory pain and associated edema.[14]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro Analysis: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is fundamental for screening anti-inflammatory compounds and elucidating their mechanism of action at the cellular level.[6]
Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[15]
-
Cell Seeding: Cells are seeded into 96-well plates (for viability and cytokine assays) or 6-well plates (for protein/RNA extraction) at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.[6]
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.[6]
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubating for a specified period (e.g., 6 hours for RNA, 24 hours for protein/cytokines).[6][16]
-
Quantification of Nitric Oxide (Griess Assay): After 24 hours, 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent. The absorbance is measured at 540 nm, and NO concentration is determined using a sodium nitrite (B80452) standard curve.
-
Quantification of Cytokines (ELISA): TNF-α, IL-1β, and IL-6 levels in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[6]
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, p-p38, p-ERK, p-JNK, and loading controls (e.g., β-actin, GAPDH).[16]
In Vivo Analysis: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the ability of a compound to inhibit acute local inflammation in vivo.[11]
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used. Animals are acclimatized for at least one week before the experiment.[11][12]
-
Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 20 mg/kg), and this compound treatment groups (e.g., 10, 20, 40 mg/kg).[11][17]
-
Compound Administration: Test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[17]
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% λ-carrageenan solution into the right hind paw of each rat.[13][17]
-
Measurement of Paw Volume: Paw volume is measured immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.[17][18]
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.[11]
-
Formula: % Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[11]
-
-
Conclusion and Future Directions
The available evidence strongly supports the anti-inflammatory potential of this compound and its related alkaloids. The primary mechanism of action involves the potent inhibition of the MAPK signaling pathway, leading to a significant reduction in the production of key pro-inflammatory mediators, including NO, TNF-α, and IL-1β.[4] While its effect on the NF-κB pathway requires further clarification, the downstream suppression of inflammatory markers is well-documented.
For drug development professionals, this compound presents a promising natural product scaffold. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Establishing a clear dose-response relationship and understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of pure this compound.
-
Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Target Identification: Utilizing advanced techniques to confirm the direct molecular targets within the MAPK and other relevant pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity, potentially leading to the development of novel anti-inflammatory therapeutics.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 [mdpi.com]
- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]
- 4. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Noscapine, a benzylisoquinoline alkaloid, sensitizes leukemic cells to chemotherapeutic agents and cytokines by modulating the NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of cyclooxygenase-2 expression by nitric oxide in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Aporphine Alkaloids: A Review of Boldine as a Proxy for (-)-Isoboldine
Disclaimer: This technical guide addresses the anticancer potential of boldine (B1667363) , a closely related aporphine (B1220529) alkaloid to (-)-isoboldine. Extensive research on the specific anticancer activities of this compound is not currently available in the public domain. The information presented herein on boldine may offer insights into the potential mechanisms of related compounds but should not be directly extrapolated to this compound without dedicated experimental validation.
Introduction
Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, have garnered significant interest in cancer research due to their diverse pharmacological activities. Boldine, the most abundant alkaloid in the leaves and bark of the boldo tree (Peumus boldus), has been the subject of multiple studies investigating its cytotoxic and chemotherapeutic properties. This guide will synthesize the existing preclinical data on boldine, focusing on its mechanisms of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.
In Vitro Anticancer Activity of Boldine
Boldine has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Cytotoxicity
The inhibitory concentration 50 (IC50) values of boldine have been determined in several human cancer cell lines, indicating a dose-dependent reduction in cell viability.
Table 1: IC50 Values of Boldine in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 70.8 ± 3.5 | [1] |
| 48 | 46.5 ± 3.1 | [1][2] | ||
| MDA-MB-468 | Breast Adenocarcinoma | 24 | 75.7 ± 4.3 | [1] |
| 48 | 50.8 ± 2.7 | [1][2] | ||
| T24 | Bladder Carcinoma | Not Specified | Not Specified | [3] |
| Glioma Cells | Glioma | Not Specified | Not Specified | [1] |
| HCT-116 | Colorectal Carcinoma | Not Specified | Not Specified | [4] |
| Saos-2 | Osteosarcoma | Not Specified | Not Specified | [4] |
Induction of Apoptosis
Boldine has been shown to induce programmed cell death in cancer cells. Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and membrane blebbing, have been observed in boldine-treated cells.[1] The mechanism of apoptosis induction involves the intrinsic mitochondrial pathway.
Key molecular events in boldine-induced apoptosis include:
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Activation of Caspases: Boldine selectively activates caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3/7 (executioner caspases), while not affecting caspase-8 (an initiator caspase in the extrinsic pathway).[2]
-
Regulation of Bcl-2 Family Proteins: Treatment with boldine leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2]
-
DNA Fragmentation: A hallmark of late-stage apoptosis.[1][2]
Cell Cycle Arrest
Boldine has been demonstrated to cause cell cycle arrest at the G2/M phase in a dose-dependent manner in breast cancer cells.[1][2] In bladder cancer cells, boldine also induces G2/M phase arrest.[3] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture: Seed cancer cells (e.g., MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of boldine for a specified duration (e.g., 24 or 48 hours).
-
Harvesting: Detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
In Vivo Antitumor Activity of Boldine
Preclinical studies in animal models have provided evidence for the in vivo anticancer efficacy of boldine.
Table 2: In Vivo Antitumor Effects of Boldine
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Sprague-Dawley rats with LA7 breast adenocarcinoma xenografts | Breast Cancer | Intraperitoneal injection | 50 and 100 mg/kg/day for 14 days | Significant reduction in tumor size. | [1] |
| Acute toxicity study in rats | N/A | Single dose | 100 mg/kg | Well tolerated. | [1][2] |
| Mice with solid Ehrlich tumor | Mammary Carcinoma | Intraperitoneal injection | 30, 60, or 90 mg/kg | Slowed tumor growth and prolonged post-therapeutic survival. | [5] |
| Oral administration (in food) | 90 mg/kg | Significantly longer survival, no effect on tumor size. | [5] |
Experimental Protocol: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., LA7 breast adenocarcinoma cells) into the flank of immunocompromised mice or syngeneic rats.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the animals to different treatment groups: vehicle control and boldine-treated groups (e.g., 50 and 100 mg/kg/day). Administer the treatment via a specified route (e.g., intraperitoneal injection) for a defined period.
-
Monitoring: Measure tumor volume and body weight of the animals regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
Signaling Pathways Modulated by Boldine
Boldine exerts its anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting inflammation, cell survival, and tumor progression. Boldine has been shown to inhibit the activation of NF-κB.[2]
Diagram: Inhibition of NF-κB Pathway by Boldine
Caption: Boldine inhibits the activation of the NF-κB signaling pathway.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are critical for cell proliferation and survival. Studies have shown that boldine can modulate these pathways.
In bladder cancer cells, boldine-induced cell growth inhibition and cell cycle arrest are associated with the inactivation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[3] Furthermore, the pro-apoptotic effects of boldine in these cells are correlated with the inactivation of Akt and the activation of Glycogen Synthase Kinase-3β (GSK-3β).[3] In MCF-7 breast cancer cells, boldine treatment leads to the activation of p38, ERK, and JNK, all members of the MAPK family.[5]
Diagram: Modulation of MAPK and Akt Pathways by Boldine
Caption: Boldine modulates the Akt and ERK signaling pathways. *In some contexts, boldine has been shown to activate MAPKs.
Conclusion and Future Directions
The available preclinical data strongly suggest that boldine possesses significant anticancer properties, mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. These findings provide a solid foundation for further investigation into aporphine alkaloids as potential cancer therapeutic agents.
However, it is crucial to reiterate that this data pertains to boldine . To ascertain the anticancer potential of This compound , dedicated and comprehensive studies are imperative. Future research should focus on:
-
In vitro screening: Determining the cytotoxicity of this compound against a broad panel of cancer cell lines.
-
Mechanistic studies: Elucidating the specific molecular mechanisms by which this compound may induce cell death and inhibit proliferation.
-
In vivo efficacy: Evaluating the antitumor activity of this compound in relevant animal models of cancer.
-
Pharmacokinetic and toxicity studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
Such studies will be essential to validate whether this compound holds similar or superior anticancer potential to its close analogue, boldine, and to determine its viability as a candidate for further drug development.
References
- 1. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boldine induces cell cycle arrest and apoptosis in T24 human bladder cancer cell line via regulation of ERK, AKT, and GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boldine Treatment Induces Cytotoxicity in Human Colorectal Carcinoma and Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boldine Inhibits Mouse Mammary Carcinoma In Vivo and Human MCF-7 Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aporphine Alkaloid (-)-Isoboldine: A Comprehensive Technical Guide to its Natural Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid, a class of isoquinoline (B145761) alkaloids recognized for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, including quantitative data on its occurrence. Furthermore, it details experimental protocols for its isolation and purification, elucidates its biosynthetic pathway, and explores its interactions with cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Plant Sources of this compound
This compound has been identified in a variety of plant species, primarily within the families of Lauraceae, Berberidaceae, Annonaceae, and Papaveraceae. The distribution of this alkaloid can vary significantly between different plant parts, such as the roots, stems, and leaves. A summary of notable plant sources is provided in Table 1.
Table 1: Natural Plant Sources of this compound and Related Aporphine Alkaloids
| Plant Family | Genus | Species | Plant Part | Alkaloid(s) Identified | Quantitative Data (if available) | Reference(s) |
| Lauraceae | Lindera | aggregata | Roots | (+)-Isoboldine, (+)-N-methyllaurotetanine | IC50 for superoxide (B77818) anion inhibition: 5.81 ± 0.59 μM | [1] |
| Lauraceae | Beilschmiedia | elliptica | Leaves | Isoboldine (B12402355) | Not specified | [2] |
| Lauraceae | Litsea | cubeba | Roots and Stems | (+)-Isoboldine | Not specified | [2][3] |
| Lauraceae | Neolitsea | acuminatissima | Not specified | This compound | Not specified | [1] |
| Lauraceae | Licaria | triandra | Not specified | This compound | Not specified | [1] |
| Lauraceae | Cryptocarya | chinensis | Not specified | This compound | Not specified | [1] |
| Berberidaceae | Nandina | domestica | Stems | Isoboldine, Domesticine, Nandinine, etc. | Not specified | [4] |
| Annonaceae | Annona | hypoglauca | Not specified | Isoboldine, Anonaine, Nornuciferine, Actinodaphnine | Not specified | [5] |
| Papaveraceae | Glaucium | sp. | Not specified | Isoboldine | Not specified |
Experimental Protocols
The isolation and purification of this compound from plant matrices typically involve extraction with polar solvents followed by chromatographic separation. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful analytical techniques for the quantification of isoboldine in plant extracts.[6]
General Protocol for the Isolation and Purification of Aporphine Alkaloids
This protocol provides a general framework that can be adapted for the specific plant material.
1. Extraction:
-
Preparation of Plant Material: The selected plant part (e.g., dried and powdered roots of Lindera aggregata) is subjected to extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using a polar solvent such as methanol (B129727) or ethanol.[7][8] An initial extraction with a nonpolar solvent like petroleum ether can be performed to remove lipids.
-
Acid-Base Extraction: To selectively isolate alkaloids, the crude extract is subjected to an acid-base extraction. The extract is dissolved in an acidic aqueous solution (e.g., 1-5% HCl) to protonate the basic alkaloids, making them water-soluble. This solution is then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.[7]
2. Purification:
-
Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel or alumina. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity (e.g., chloroform-methanol mixtures), is used to separate the different alkaloids.[9]
-
Preparative Thin-Layer Chromatography (pTLC): For further purification of fractions obtained from column chromatography, pTLC can be employed.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Analytical Quantification using HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed. For instance, a mobile phase consisting of acetonitrile (B52724) and water (containing a modifier like formic acid or triethylamine (B128534) to improve peak shape) can be used.[6]
-
Detection: The UV detection wavelength is typically set around 280-310 nm, where aporphine alkaloids exhibit strong absorbance.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Biosynthesis of this compound
This compound, as an aporphine alkaloid, is biosynthesized from the precursor (S)-reticuline, which itself is derived from the amino acid L-tyrosine. The key step in the formation of the aporphine core is an intramolecular oxidative C-C phenol (B47542) coupling of reticuline (B1680550).
The proposed biosynthetic pathway leading to isoboldine involves the following key steps:
-
From L-Tyrosine to (S)-Reticuline: This initial part of the pathway involves several enzymatic steps to produce the central intermediate (S)-reticuline.
-
Oxidative Coupling of (S)-Reticuline: A cytochrome P450-dependent enzyme catalyzes the intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine scaffold. Specifically, the coupling occurs between the phenolic rings to create the characteristic dibenzo[de,g]quinoline ring system of aporphines.[10][11]
-
Formation of this compound: Subsequent enzymatic modifications, such as O-methylation and N-methylation, on the aporphine core lead to the final structure of this compound. The enzyme reticuline N-methyltransferase (RNMT) has been identified in opium poppy and is involved in the N-methylation of reticuline and corytuberine, a related aporphine, to produce the quaternary alkaloid magnoflorine.[11] It is plausible that a similar N-methyltransferase is involved in the biosynthesis of isoboldine.
Signaling Pathways and Molecular Targets
The pharmacological effects of this compound and related aporphine alkaloids are attributed to their interaction with various cellular signaling pathways.
Anti-inflammatory Activity: this compound has demonstrated significant anti-inflammatory properties. One of the key mechanisms is the inhibition of superoxide anion generation in human neutrophils.[1] This suggests an interaction with pathways regulating cellular oxidative stress.
Interaction with Neurotransmitter Receptors: Aporphine alkaloids are known to interact with G protein-coupled receptors (GPCRs), including serotonin (B10506) and adrenergic receptors, which are crucial in the central nervous system.[12] Synthetic analogs of isoboldine have been evaluated for their binding affinity to serotonin 5-HT2 and adrenergic α1A receptors, indicating potential applications in neurological disorders.[12]
Modulation of Cancer-Related Pathways: Related natural compounds have been shown to induce cancer cell death by regulating multiple signaling pathways, including Akt, NF-κB, MAPK, and Notch signaling.[13][14][15] While direct studies on this compound's anticancer signaling are limited, the activities of structurally similar alkaloids suggest that it may also modulate these critical pathways involved in cell proliferation, survival, and apoptosis. For instance, the related alkaloid boldine (B1667363) has been shown to inhibit the Notch signaling pathway in human oral carcinoma cells.[14]
References
- 1. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Alkaloids from roots and stems of Litsea cubeba] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nandina, nandina domestica, sacred bamboo, Philippine herbal medicine / Philippine Alternative Medicine [stuartxchange.org]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ir.upsi.edu.my [ir.upsi.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Characterization of Reticuline N-Methyltransferase Involved in Biosynthesis of the Aporphine Alkaloid Magnoflorine in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|High-Purity Reference Standard [benchchem.com]
- 13. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boldine as a Potent Anticancer Agent: Induction of Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis via Inhibition of Notch Signaling in Human Oral Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of Isoboldine: An Uncharted Territory in Phytochemical Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Executive Summary
Isoboldine (B12402355), a naturally occurring aporphine (B1220529) alkaloid found in various plant species, has garnered scientific interest for its potential therapeutic properties, notably its anti-inflammatory and neuromodulatory effects. As a chiral molecule, isoboldine exists in two non-superimposable mirror-image forms: (+)-Isoboldine and (-)-Isoboldine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap regarding the specific, comparative biological activities of (+)-Isoboldine versus this compound. The majority of published research refers to "isoboldine" without specifying the enantiomer used, or focuses on its close structural relative, norisoboldine. This whitepaper aims to provide an in-depth guide to the known biological activities of isoboldine, while transparently highlighting the critical lack of enantiomer-specific data, thereby identifying a crucial area for future research.
Introduction to Isoboldine and Chirality
Isoboldine is a member of the isoquinoline (B145761) alkaloid family, a diverse group of naturally occurring compounds with a wide range of pharmacological activities. Its chemical structure features a chiral center, giving rise to the dextrorotatory (+)-enantiomer and the levorotatory (-)-enantiomer. The spatial arrangement of atoms in these enantiomers can lead to stereospecific interactions with biological targets such as receptors and enzymes, which are themselves chiral. This stereoselectivity is a fundamental concept in drug development, as the therapeutic efficacy of a chiral drug may reside in one enantiomer, while the other may be inactive or even contribute to adverse effects.
Known Biological Activities of Isoboldine (Enantiomer Non-Specific)
Current research has identified two primary areas of biological activity for isoboldine, although these studies have not differentiated between the (+)- and (-)-forms.
Anti-Inflammatory Effects
Isoboldine has demonstrated anti-inflammatory properties in preclinical studies. It is believed to exert these effects through the modulation of inflammatory pathways. Research on the related compound norisoboldine, which differs from isoboldine by the absence of a methyl group, has shown inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). It is plausible that isoboldine shares a similar mechanism of action. However, without enantiomer-specific data, it is impossible to determine if one enantiomer is more potent in its anti-inflammatory action or if they act via different mechanisms.
Neuromodulatory Effects: Dopamine (B1211576) Receptor Interaction
Aporphine alkaloids, including isoboldine, are known to interact with dopamine receptors in the central nervous system. These receptors play a crucial role in motor control, motivation, and reward. The interaction of isoboldine with dopamine D1 and D2 receptors has been suggested, but the affinity and functional activity (agonist versus antagonist) for each enantiomer remain uncharacterized. The stereochemical configuration of a ligand is often a critical determinant of its affinity and efficacy at dopamine receptors. Therefore, it is highly probable that (+)-Isoboldine and this compound exhibit different profiles at these receptors, which could have significant implications for their potential use in neurological and psychiatric disorders.
The Critical Data Gap: Lack of Enantiomer-Specific Research
Despite the fundamental importance of chirality in pharmacology, a thorough search of the scientific literature reveals a stark absence of studies directly comparing the biological activities of (+)-Isoboldine and this compound. This lack of data prevents a comprehensive understanding of isoboldine's therapeutic potential and presents a significant hurdle for any drug development efforts.
Absence of Quantitative Comparative Data
To date, no studies have been published that provide quantitative data, such as IC50 or Ki values, comparing the potency of (+)-Isoboldine and this compound in any biological assay. This includes assays for anti-inflammatory activity (e.g., inhibition of cytokine production) and dopamine receptor binding. Consequently, it is not possible to construct the comparative data tables as initially intended for this whitepaper.
Uncharacterized Signaling Pathways for Enantiomers
While the general signaling pathways for aporphine alkaloids have been studied, the specific intracellular signaling cascades modulated by each isoboldine enantiomer have not been elucidated. Understanding these pathways is critical for mechanism-of-action studies and for predicting potential on-target and off-target effects. Without this information, it is not feasible to generate the requested signaling pathway diagrams.
The following is a generalized, hypothetical workflow for investigating the enantioselective effects of isoboldine, which could be pursued in future research.
Caption: A proposed experimental workflow to elucidate the distinct biological activities of (+)- and this compound.
Unavailability of Detailed Experimental Protocols
The absence of primary research articles on the separate isoboldine enantiomers means that there are no established, detailed experimental protocols for their biological evaluation. While general protocols for assessing anti-inflammatory activity and receptor binding are available, specific methodologies optimized for the isoboldine enantiomers are not.
Future Directions and a Call for Research
The significant gaps in our understanding of the stereospecific biological activities of isoboldine present a compelling opportunity for future research. A systematic investigation into the pharmacology of (+)- and this compound is warranted and should include the following:
-
Chiral Synthesis and Separation: Development of robust methods for the stereoselective synthesis or efficient chiral separation of isoboldine enantiomers to obtain high-purity samples for biological testing.
-
In Vitro Pharmacological Profiling: A comprehensive comparison of the binding affinities and functional activities of (+)- and this compound at a panel of relevant biological targets, including dopamine receptors and key inflammatory mediators.
-
Cell-Based Assays: Investigation of the cellular effects of each enantiomer, including their impact on cytokine production in immune cells and downstream signaling in neuronal cells.
-
In Vivo Studies: Preclinical animal studies to compare the pharmacokinetic profiles, efficacy, and toxicity of the individual enantiomers in models of inflammation and neurological disorders.
Conclusion
While isoboldine shows promise as a bioactive natural product, the lack of enantiomer-specific research severely limits its potential for translation into therapeutic applications. The scientific community is strongly encouraged to undertake studies to unravel the distinct biological profiles of (+)-Isoboldine and this compound. Such research is essential to fully understand the pharmacology of this intriguing alkaloid and to unlock its true therapeutic potential. Until such data becomes available, any interpretation of the biological effects of "isoboldine" should be made with the significant caveat that the observed activities may be attributable to one enantiomer, a combination of both, or even opposing effects of the two. This whitepaper serves as a call to action for the research community to address this critical knowledge gap.
An In-Depth Technical Guide to the Isolation of Aporphine Alkaloids from Lindera aggregata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of aporphine (B1220529) alkaloids from the roots of Lindera aggregata. It includes detailed experimental protocols, quantitative data on alkaloid yields, and an exploration of the molecular signaling pathways modulated by these compounds, particularly their anti-inflammatory effects.
Introduction to Aporphine Alkaloids from Lindera aggregata
Lindera aggregata (Sims) Kosterm., a member of the Lauraceae family, is a plant with a long history of use in traditional medicine, particularly in China and Japan.[1] Its roots are a rich source of various bioactive compounds, with isoquinoline (B145761) alkaloids, especially those of the aporphine structural class, being of significant interest for their potential therapeutic applications.[2] To date, numerous aporphine alkaloids have been identified in Lindera aggregata, including boldine (B1667363), norboldine, laurolitsine, and norisoboldine.[3][4] These compounds have demonstrated a range of pharmacological activities, with their anti-inflammatory properties being a key area of research.
Quantitative Data of Isolated Aporphine Alkaloids
The yield of aporphine alkaloids from Lindera aggregata can vary depending on the plant material, extraction method, and purification techniques employed. Below is a summary of the yields for several aporphine and related alkaloids isolated from a large-scale extraction of the dried roots of Lindera aggregata.
| Alkaloid | Molecular Formula | Yield from 5.0 kg Dried Roots (mg) |
| (+)-Norboldine acetate (B1210297) | C20H21NO5 | 12 |
| (+)-Norboldine | C18H19NO4 | Not specified |
| (+)-Boldine | C19H21NO4 | Not specified |
| (+)-Laurotetanine | C19H21NO4 | 9 |
| (+)-N-Methyllaurotetanine | C20H23NO4 | Not specified |
| (-)-Pronuciferine | C19H21NO3 | Not specified |
| Pallidine | C19H21NO4 | 38 |
| Reticuline | C19H23NO4 | Not specified |
Note: The yields for some compounds were not explicitly quantified in the reviewed literature but were successfully isolated.[5]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and analysis of aporphine alkaloids from the roots of Lindera aggregata.
Extraction of Crude Alkaloids
A robust method for the extraction of the total alkaloids from the dried and ground roots of Lindera aggregata involves an initial solvent extraction followed by an acid-base partitioning procedure.[5]
Procedure:
-
Initial Extraction: The air-dried and ground root material (5.0 kg) is subjected to percolation with 95% ethanol (B145695) at room temperature. The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract (approximately 370 g).[1]
-
Acid-Base Partitioning:
-
The crude extract is suspended in water and the pH is adjusted to approximately 3 with 2 M HCl.
-
This acidic solution is then extracted with chloroform (B151607) (3 x 1 L) to remove neutral compounds.
-
The aqueous layer is basified to a pH of approximately 9 with a 2 M NaOH solution.
-
The basified solution is then extracted with chloroform (3 x 1 L) to obtain the crude alkaloid fraction.
-
The chloroform extract containing the alkaloids is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the total crude alkaloids.
-
Isolation and Purification of Aporphine Alkaloids
The separation of individual aporphine alkaloids from the crude alkaloid mixture is typically achieved through various chromatographic techniques.
Procedure:
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol, starting with a high concentration of chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing mixtures of alkaloids can be further purified using preparative HPLC. A C18 reversed-phase column is commonly employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acidifier like acetic acid to improve peak shape.[3]
Analytical Methods for Quantification
For the precise quantification of aporphine alkaloids in extracts and purified fractions, Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and reliable method.[3]
UPLC-MS/MS Parameters:
-
Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: A gradient elution with (A) water containing 10 mM ammonium (B1175870) acetate (pH adjusted to 3 with acetic acid) and (B) acetonitrile.[3]
-
Detection: Electrospray ionization (ESI) in positive mode, with tandem mass spectrometry.[3]
Signaling Pathways Modulated by Aporphine Alkaloids
The anti-inflammatory effects of aporphine alkaloids from Lindera aggregata are primarily attributed to their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
Boldine, a prominent aporphine alkaloid found in Lindera aggregata, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and other inflammatory mediators.
The mechanism of inhibition by boldine involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[6] This keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[9]
Caption: Inhibition of the NF-κB signaling pathway by Boldine.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. Aporphine alkaloids from Lindera aggregata have been shown to modulate this pathway, contributing to their anti-inflammatory effects. The inhibition of the MAPK pathway can lead to a reduction in the production of inflammatory cytokines.
Caption: Modulation of the MAPK signaling pathway by Aporphine Alkaloids.
Conclusion
The aporphine alkaloids isolated from Lindera aggregata represent a promising class of natural products with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide provides a foundational understanding of the methodologies required for their isolation and characterization, as well as insights into their mechanisms of action. Further research into the specific molecular targets of these alkaloids and their structure-activity relationships will be crucial for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of four alkaloids in Lindera aggregata by ultra-high-pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boldine prevents the inflammatory response of cardiac fibroblasts induced by SGK1-NFκB signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
An In-depth Technical Guide to Isoquinoline Alkaloid Biosynthesis in the Annonaceae Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Annonaceae family, a diverse group of tropical and subtropical plants, is a prolific source of a wide array of secondary metabolites, among which isoquinoline (B145761) alkaloids (IAs) are of significant interest due to their structural complexity and broad pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of these alkaloids in the Annonaceae family. It delves into the core biosynthetic pathways, from the initial precursor L-tyrosine to the formation of the central intermediate (S)-reticuline and its subsequent diversification into various alkaloid scaffolds such as aporphines, protoberberines, and oxoaporphines. This document outlines detailed experimental protocols for the extraction, quantification, and characterization of these compounds, as well as for the assay of key biosynthetic enzymes. Furthermore, it explores the regulatory mechanisms governing these pathways and presents quantitative data on alkaloid distribution within different plant organs. The information is supplemented with diagrams of biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this complex area of plant biochemistry, with the aim of supporting research and development in natural product chemistry and drug discovery.
Introduction to Isoquinoline Alkaloids in Annonaceae
The Annonaceae family, comprising over 108 genera and 2400 species, is a rich reservoir of bioactive natural products.[1] Among these, isoquinoline alkaloids (IAs) represent a major class of compounds, with over 500 alkaloids identified in 138 Annonaceae species across 43 genera. These alkaloids are predominantly of the benzylisoquinoline (BIA) type, which are known for a wide spectrum of biological activities, including antimicrobial, cytotoxic, antitumor, and antiprotozoal effects.[2]
The structural diversity of IAs in Annonaceae is vast, encompassing various subtypes such as aporphines, protoberberines, oxoaporphines, and benzylisoquinolines.[1] Aporphine alkaloids are the most common, with liriodenine (B31502) being one of the most characteristic and widely distributed oxoaporphine alkaloids in the family, found in over 250 species.[2] Other frequently isolated alkaloids include anonaine, asimilobine, and the central BIA precursor, reticuline.[3][4] The distribution and concentration of these alkaloids can vary significantly between different species and even within different organs of the same plant, such as the leaves, stems, roots, and bark.[1][4]
This guide will provide a detailed exploration of the biosynthetic pathways responsible for this rich chemical diversity, the experimental methods used to study them, and the regulatory networks that control their production.
The Core Biosynthetic Pathway of Benzylisoquinoline Alkaloids
The biosynthesis of benzylisoquinoline alkaloids in the Annonaceae, as in other plant families, originates from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into two main stages: the formation of the central precursor, (S)-reticuline, and the subsequent modification of (S)-reticuline into a wide array of BIA scaffolds.
Formation of (S)-Reticuline from L-Tyrosine
The initial steps of BIA biosynthesis involve the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This process is catalyzed by a series of enzymes, including tyrosine decarboxylase (TYDC), polyphenol oxidase (PPO), and amine oxidase (AO).
The condensation of dopamine and 4-HPAA is a pivotal step, catalyzed by norcoclaurine synthase (NCS) , which forms the first benzylisoquinoline alkaloid, (S)-norcoclaurine. This is considered the committed step in BIA biosynthesis. (S)-norcoclaurine then undergoes a series of hydroxylation and methylation reactions to yield the crucial branch-point intermediate, (S)-reticuline . The enzymes involved in this conversion include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).[5]
References
- 1. BBE-like enzymes - Wikipedia [en.wikipedia.org]
- 2. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Alkaloids of Annonaceae. XXIX. Alkaloids of Annona muricata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of (-)-Isoboldine from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Isoboldine is a bioactive aporphine (B1220529) alkaloid found in several plant species, most notably in the roots of Lindera aggregata. It is of significant interest to the pharmaceutical industry due to its potential therapeutic properties, including anti-inflammatory effects. These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of this compound for research and development purposes.
Applications
This compound serves as a valuable compound for various research applications, including:
-
Pharmacological Studies: Investigation of its anti-inflammatory, analgesic, and other potential therapeutic activities.
-
Drug Discovery: Use as a lead compound for the development of novel therapeutic agents.
-
Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts its biological effects.
Overview of the Extraction and Purification Workflow
The process begins with the extraction of total alkaloids from the dried and powdered plant material using an acid-base extraction method. The resulting crude alkaloid mixture is then subjected to multi-step chromatographic purification, typically involving silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound.
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Lindera aggregata
This protocol is based on an acid-base extraction method to isolate the total alkaloid fraction from the plant material.
Materials and Equipment:
-
Dried and powdered roots of Lindera aggregata
-
95% Ethanol
-
2M Hydrochloric Acid (HCl)
-
Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)
-
Chloroform (B151607) (CHCl₃)
-
Large glass percolator or extraction vessel
-
Rotary evaporator
-
pH meter or pH strips
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Maceration and Percolation:
-
Macerate 5.0 kg of air-dried and ground root material of L. aggregata with 95% ethanol at room temperature for 24 hours.
-
Transfer the slurry to a percolator and continue the extraction with 95% ethanol until the percolate is colorless.
-
-
Solvent Evaporation:
-
Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude extract (approximately 370 g).
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in approximately 5 L of 2M HCl and stir until fully dissolved.
-
Filter the acidic solution to remove any insoluble non-alkaloidal residues.
-
Wash the filtrate with chloroform (3 x 1 L) in a large separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to approximately 3 with 2M HCl.
-
Basify the acidic aqueous solution to a pH of 8.5-9.0 by the slow addition of concentrated ammonium hydroxide. This will cause the alkaloids to precipitate.
-
-
Collection and Drying:
-
Collect the precipitate by filtration.
-
Wash the precipitate with distilled water until the washings are neutral.
-
Dry the precipitate in an oven at 55°C to a constant weight to yield the total alkaloid extract.
-
Quantitative Data (Typical Results)
| Parameter | Value | Reference |
| Starting Plant Material | 5.0 kg | [1] |
| Crude Ethanol Extract | ~370 g | [1] |
| Total Alkaloid Extract Yield | ~1.52% of dry plant weight | [2] |
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol describes the separation of the crude alkaloid extract to obtain fractions enriched in this compound.
Materials and Equipment:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column (e.g., 5 cm diameter, 60 cm length)
-
Solvents: Chloroform (CHCl₃) and Methanol (B129727) (MeOH) of analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank and UV lamp (254 nm)
-
Fraction collector or collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pack the chromatography column with the slurry, ensuring a uniform and compact bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude alkaloid extract in a minimal amount of chloroform.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Elute the column using a gradient of increasing polarity with a chloroform-methanol mobile phase.
-
Start with 100% chloroform and gradually increase the methanol concentration.
-
Suggested gradient steps:
-
CHCl₃ (100%)
-
CHCl₃-MeOH (99:1)
-
CHCl₃-MeOH (95:5)
-
CHCl₃-MeOH (90:10)
-
CHCl₃-MeOH (80:20)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the separation by spotting fractions onto TLC plates. Develop the TLC plates in a suitable solvent system (e.g., CHCl₃-MeOH, 9:1) and visualize under a UV lamp.
-
Combine the fractions that show a major spot corresponding to the Rf value of a standard this compound sample.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure this compound.
-
Quantitative Data (Estimated)
| Parameter | Starting Material | Result | Purity (Estimated) |
| Column Chromatography | ~50 g Crude Alkaloid Extract | Semi-pure this compound | 80-90% |
Protocol 3: Final Purification by Preparative HPLC
This protocol outlines the final purification step to obtain high-purity this compound.
Materials and Equipment:
-
Semi-pure this compound from Protocol 2
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)
-
HPLC-grade solvents: Acetonitrile and water with 0.1% formic acid
-
Vials for sample injection and fraction collection
-
Analytical HPLC system for purity analysis
Procedure:
-
Sample Preparation:
-
Dissolve the semi-pure this compound in the mobile phase at a known concentration (e.g., 10-20 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid). A typical starting condition could be 30:70 (Acetonitrile:Water).
-
Flow Rate: 10-20 mL/min (adjust based on column dimensions and backpressure).
-
Detection: UV at 280 nm.
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
-
-
Purification and Fraction Collection:
-
Perform a trial run with a small injection to determine the retention time of this compound.
-
Inject the sample and collect the peak corresponding to this compound using the fraction collector.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.
-
-
Purity Confirmation:
-
Analyze the final product using analytical HPLC-UV and LC-MS to confirm its purity and identity.
-
Quantitative Data (Estimated)
| Parameter | Starting Material | Result | Purity (Estimated) |
| Preparative HPLC | Semi-pure this compound | Pure this compound | >98% |
This compound and the NF-κB Signaling Pathway
This compound and related aporphine alkaloids are known to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While direct evidence for this compound is still emerging, the closely related alkaloid boldine (B1667363) has been shown to prevent inflammatory responses by inhibiting this pathway.[3] The diagram below illustrates the canonical NF-κB signaling pathway and a plausible point of inhibition by this compound.
Upon stimulation by pro-inflammatory signals like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effect by inhibiting one of the key steps in this cascade, such as the activation of the IKK complex or the degradation of IκBα.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) for the Isolation of (-)-Isoboldine
Introduction
(-)-Isoboldine is a bioactive aporphine (B1220529) alkaloid found in various plant species. As a member of the isoquinoline (B145761) alkaloid family, it has attracted significant interest from researchers in the fields of pharmacology and drug development due to its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of natural products like this compound.[1][2] This application note provides a detailed protocol for the preparative HPLC-based isolation of this compound, intended for researchers, scientists, and professionals in drug development. The method described is based on established protocols for the separation of aporphine alkaloids.[3][4]
Principle of Separation
The presented method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.[3][5] The separation of this compound from a crude plant extract is achieved based on its hydrophobicity. By employing a gradient elution, the polarity of the mobile phase is systematically varied, allowing for the selective elution of compounds with different polarities. Less polar compounds are retained longer on the column, while more polar compounds elute earlier. The use of an acidic modifier in the mobile phase, such as formic or acetic acid, helps to ensure sharp and symmetrical peaks for basic compounds like alkaloids by minimizing tailing.[3]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for successful HPLC analysis and to prevent column contamination.[1]
-
Extraction:
-
Air-dry and grind the plant material containing this compound to a fine powder.
-
Extract the powdered material with a suitable organic solvent, such as methanol, using techniques like maceration or ultrasonication.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Pre-purification (Optional but Recommended):
-
Dissolve the crude extract in an appropriate solvent.
-
Pass the solution through a C18 SPE cartridge to remove highly polar and non-polar impurities.
-
Elute the fraction containing this compound with a suitable solvent mixture (e.g., methanol/water).
-
Evaporate the solvent from the collected fraction.
-
-
Final Sample Preparation:
-
Dissolve the dried extract (or SPE fraction) in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
-
2. HPLC Instrumentation and Conditions
The following parameters are recommended for the preparative isolation of this compound and are based on typical conditions for aporphine alkaloid separation.[3][6]
| Parameter | Recommended Condition |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-Phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 40% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 500 µL (can be optimized based on sample concentration and column capacity) |
3. Fraction Collection and Post-Purification
-
Monitor the chromatogram at 280 nm. The peak corresponding to this compound should be collected based on its retention time, which should be determined beforehand using an analytical HPLC run with a reference standard if available.
-
Combine the collected fractions containing the target compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
The following table summarizes the expected chromatographic data for the isolation of this compound. The exact retention time will depend on the specific HPLC system and column used.
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | 15 - 25 | > 95% |
Visualizations
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of norisoboldine in Radix Lindera by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of (-)-Isoboldine in Human Plasma
Abstract
This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of (-)-isoboldine in human plasma. The method utilizes liquid-liquid extraction for sample preparation and tetrahydropalmatine (B600727) as an internal standard (IS). The chromatographic separation is achieved on a C18 column with a gradient elution, and detection is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ion mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a bioactive aporphine (B1220529) alkaloid found in several medicinal plants, including Lindera aggregata. It has demonstrated various pharmacological activities, including anti-inflammatory and anti-arthritic effects.[1] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for a validated UPLC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Tetrahydropalmatine (Internal Standard, IS) (purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent) equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and tetrahydropalmatine (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in 50% methanol.
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of this compound and the IS from plasma.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether.[1]
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.0 | 95.0 | 5.0 |
| 4.0 | 20.0 | 80.0 |
| 4.1 | 5.0 | 95.0 |
| 5.0 | 5.0 | 95.0 |
| 5.1 | 95.0 | 5.0 |
| 7.0 | 95.0 | 5.0 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 328.1 | 297.1 | 30 | 20 |
| Tetrahydropalmatine (IS) | 356.2 | 192.1 | 40 | 25 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1-1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio >10.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | ≤ 8.5 | 95.2 - 104.8 | ≤ 9.1 | 96.5 - 103.2 |
| Medium | 50 | ≤ 6.2 | 97.1 - 102.5 | ≤ 7.5 | 98.0 - 101.8 |
| High | 800 | ≤ 5.5 | 98.5 - 101.2 | ≤ 6.8 | 98.9 - 100.7 |
Recovery
The extraction recovery of this compound and the IS was determined by comparing the peak areas of extracted samples with those of unextracted standards.
Table 4: Extraction Recovery
| Compound | Low QC (%) | Medium QC (%) | High QC (%) |
| This compound | 85.2 | 87.5 | 86.1 |
| Tetrahydropalmatine (IS) | \multicolumn{3}{c | }{88.9} |
Results and Discussion
The developed UPLC-MS/MS method provides excellent selectivity for the determination of this compound in human plasma. The use of a specific MRM transition for both the analyte and the IS ensures minimal interference from endogenous plasma components. The chromatographic conditions allow for a short run time of 7 minutes per sample, enabling high-throughput analysis. The validation results demonstrate that the method is linear, precise, accurate, and has high recovery, making it suitable for its intended purpose.
Visualizations
Experimental workflow for this compound quantification.
Metabolic pathway of this compound.
Conclusion
A highly sensitive and specific UPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method is suitable for supporting pharmacokinetic and other clinical studies of this compound.
References
Application Notes and Protocols for the Structural Analysis of (-)-Isoboldine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the structural elucidation of (-)-Isoboldine, an aporphine (B1220529) alkaloid, using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols cover sample preparation and the acquisition of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The application notes include comprehensive tables of assigned ¹H and ¹³C chemical shifts and illustrate how the analysis of correlation spectra leads to the unambiguous structural confirmation of the molecule.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their wide range of pharmacological activities, making them subjects of interest in medicinal chemistry and drug development. Accurate and unambiguous structural characterization is a critical first step in the investigation of any natural product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of organic compounds like this compound in solution. This guide details the NMR-based workflow for its complete structural assignment.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The quality of the sample directly impacts the resolution and signal-to-noise ratio of the resulting data.
-
Sample Purity : Ensure the this compound sample is purified, typically by chromatographic methods, and free of paramagnetic impurities.
-
Mass of Sample : Weigh approximately 5-10 mg of purified this compound for a comprehensive suite of 1D and 2D NMR experiments. For ¹H NMR alone, 1-5 mg is often sufficient.[1]
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for aporphine alkaloids.[2] Use approximately 0.6-0.7 mL of the solvent.
-
Dissolution : Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[3] This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.[3]
-
Transfer : Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling : Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean.
NMR Data Acquisition
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for both proton and carbon detection. The following are typical experiments and general parameters.
-
¹H NMR : Provides information on the chemical environment and connectivity of protons.
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : ~12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
-
¹³C NMR : Provides information on the chemical environment of carbon atoms.
-
Pulse Program : Standard single-pulse with proton decoupling.
-
Spectral Width : ~200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
-
DEPT-135 : Distortionless Enhancement by Polarization Transfer. Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds. This helps establish proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals with their directly attached carbon atoms (¹JCH). This is a highly sensitive method for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates proton signals with carbon atoms over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This experiment is crucial for connecting different spin systems and identifying quaternary carbons.
Data Presentation and Structural Elucidation
The structure of this compound is elucidated by a systematic analysis of the data from the NMR experiments outlined above. The numbering scheme for the aporphine skeleton is shown below.
Figure 1: Chemical structure of this compound with standard atom numbering.
¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 3 | 6.64 | s | H-3 | |
| 8 | 6.81 | s | H-8 | |
| 11 | 8.08 | s | H-11 | |
| 6a | 3.10-3.20 | m | H-6a | |
| 4, 5, 7 | 2.55-3.05 | m | Aliphatic Protons | |
| N-CH₃ | 2.54 | s | N-Methyl | |
| 2-OCH₃ | 3.89 | s | Methoxy | |
| 10-OCH₃ | 3.91 | s | Methoxy |
Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type (DEPT) | Assignment |
| 1 | 145.2 | C | C-1 |
| 1a | 127.5 | C | C-1a |
| 1b | 128.9 | C | C-1b |
| 2 | 145.4 | C | C-2 |
| 3 | 111.2 | CH | C-3 |
| 3a | 123.0 | C | C-3a |
| 4 | 29.3 | CH₂ | C-4 |
| 5 | 53.5 | CH₂ | C-5 |
| 6a | 63.0 | CH | C-6a |
| 7 | 35.0 | CH₂ | C-7 |
| 7a | 121.8 | C | C-7a |
| 8 | 111.0 | CH | C-8 |
| 9 | 149.0 | C | C-9 |
| 10 | 150.5 | C | C-10 |
| 11 | 114.5 | CH | C-11 |
| 11a | 126.5 | C | C-11a |
| N-CH₃ | 43.8 | CH₃ | N-Methyl |
| 2-OCH₃ | 56.0 | CH₃ | Methoxy |
| 10-OCH₃ | 56.1 | CH₃ | Methoxy |
(Note: The data presented is a representative compilation from literature sources. Actual chemical shifts may vary slightly based on experimental conditions.)
Workflow for Structural Elucidation
The logical process for determining the structure of a natural product like this compound from its NMR data follows a standard workflow.
References
Isolating (-)-Isoboldine from Croton lechleri: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation and purification of the aporphine (B1220529) alkaloid, (-)-Isoboldine, from the leaves of Croton lechleri. The methodologies described herein are based on established principles of natural product chemistry, particularly for the extraction and separation of alkaloids.
Introduction
This compound is a naturally occurring aporphine alkaloid that has been identified in various plant species, including Croton lechleri (Euphorbiaceae).[1][2][3] This compound, along with other alkaloids such as norisoboldine (B1591120) and magnoflorine, contributes to the diverse phytochemical profile of this plant, which is traditionally used in South American medicine.[3] The isolation of pure this compound is a critical step for its further pharmacological investigation and potential development as a therapeutic agent. This protocol outlines a robust procedure for its extraction, purification, and characterization.
Data Presentation
While specific yields for this compound from Croton lechleri leaves are not extensively reported in the literature, the total alkaloid content in the leaves has been quantified. This provides a benchmark for the expected outcome of the extraction process.
| Parameter | Value | Reference |
| Plant Material | Croton lechleri leaves | [3] |
| Mean Total Alkaloid Content (Dry Weight) | 6.100 ± 2.517 mg/g | [3] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₄ | [2] |
| Molecular Weight | 327.4 g/mol | [1] |
| Appearance | Brown powder | [4] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols
This protocol is divided into three main stages: extraction of the crude alkaloid mixture, chromatographic purification of this compound, and analytical verification.
Part 1: Extraction of Crude Alkaloid Fraction
This procedure is adapted from the established methods for alkaloid extraction from Croton lechleri.[3]
Materials and Reagents:
-
Dried and powdered leaves of Croton lechleri
-
Methanol (B129727) (MeOH)
-
Chloroform (CHCl₃)
-
Hydrochloric acid (HCl), 2% (v/v)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), concentrated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Separatory funnel (1 L)
-
Filter paper
Procedure:
-
Maceration:
-
Weigh 500 g of dried, powdered Croton lechleri leaves.
-
In a large container, add the powdered leaves to 2.5 L of methanol.
-
Allow the mixture to macerate for 48 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper. Collect the methanol extract (filtrate) and set aside.
-
Repeat the maceration of the plant material with fresh methanol (2 x 2 L) to ensure exhaustive extraction.
-
Combine all the methanol extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Continue evaporation until a dark, viscous crude extract is obtained.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the crude extract in 500 mL of 2% hydrochloric acid. The solution should be acidic (pH 2-3).
-
Transfer the acidic solution to a 1 L separatory funnel.
-
Extract the acidic solution with chloroform (3 x 300 mL) to remove neutral and acidic compounds. Discard the chloroform layers.
-
Basify the remaining aqueous layer to pH 9-10 by the dropwise addition of concentrated ammonium hydroxide. Monitor the pH carefully.
-
Extract the now basic aqueous solution with chloroform (4 x 300 mL). The alkaloids will partition into the chloroform layer.
-
Combine the chloroform extracts.
-
-
Drying and Concentration:
-
Dry the combined chloroform extracts over anhydrous sodium sulfate for at least 2 hours.
-
Filter the dried chloroform extract to remove the sodium sulfate.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude alkaloid fraction.
-
Part 2: Chromatographic Purification of this compound
The crude alkaloid fraction will be subjected to column chromatography for the separation of individual alkaloids.
Materials and Reagents:
-
Crude alkaloid fraction
-
Silica (B1680970) gel (70-230 mesh) for column chromatography
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank
-
Dragendorff's reagent (for alkaloid visualization)
-
UV lamp (254 nm and 366 nm)
-
Fraction collector (optional)
-
Glass test tubes
Procedure:
-
Column Preparation:
-
Prepare a slurry of 150 g of silica gel in chloroform.
-
Carefully pack the chromatography column with the silica gel slurry, avoiding the formation of air bubbles.
-
Allow the silica gel to settle, and then drain the excess chloroform until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude alkaloid fraction (e.g., 2 g) in a minimal amount of chloroform.
-
In a separate beaker, mix the dissolved sample with a small amount of silica gel (approximately 5 g) and evaporate the solvent to obtain a dry powder.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A suggested gradient is as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1)
-
Chloroform:Methanol (98:2)
-
Chloroform:Methanol (95:5)
-
Chloroform:Methanol (90:10)
-
Continue increasing methanol concentration as needed.
-
-
Collect fractions of approximately 20 mL in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).
-
Visualize the spots under a UV lamp and by spraying with Dragendorff's reagent (alkaloids appear as orange-brown spots).
-
Combine the fractions that show a major spot corresponding to the Rf value of a standard this compound sample (if available) or fractions with identical TLC profiles.
-
-
Final Purification:
-
Evaporate the solvent from the combined fractions containing this compound to yield the purified compound.
-
If necessary, further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).
-
Part 3: Analytical Verification
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
HPLC Conditions for Purity Assessment:
-
Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
Spectroscopic Analysis:
-
Mass Spectrometry: Determine the molecular weight and fragmentation pattern. The expected molecular ion [M+H]⁺ for C₁₉H₂₁NO₄ is m/z 328.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts with published data for this compound to confirm its structure.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Proposed Anti-Inflammatory Signaling Pathway
Based on the known activity of the structurally related alkaloid, norisoboldine, this compound is hypothesized to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
- 1. Geographic distribution of three alkaloid chemotypes of Croton lechleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
Application Notes and Protocols for Liquid-Liquid Extraction of Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine (B1220529) alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with significant pharmacological interest, exhibiting a range of activities including anticancer, anti-inflammatory, and neuroprotective effects. The effective isolation of these compounds from natural sources is a critical first step in their study and development as potential therapeutic agents. Liquid-liquid extraction (LLE) is a fundamental and widely used technique for the selective separation of aporphine alkaloids from crude plant extracts. This application note provides a detailed protocol for the liquid-liquid extraction of aporphine alkaloids, focusing on the principles of acid-base partitioning, solvent selection, and pH control to achieve high purity and yield.
Principle of Extraction
The liquid-liquid extraction of aporphine alkaloids is primarily based on their basic nature. The nitrogen atom in the aporphine structure can be protonated or deprotonated depending on the pH of the solution. This change in ionization state dramatically alters the solubility of the alkaloid in aqueous and organic solvents, forming the basis of the acid-base extraction strategy.
-
In an acidic aqueous solution (low pH): The alkaloid is protonated, forming a salt that is soluble in the aqueous phase and insoluble in most organic solvents.
-
In a basic aqueous solution (high pH): The alkaloid is in its free base form, which is less polar and therefore more soluble in organic solvents and less soluble in the aqueous phase.
By manipulating the pH of the aqueous phase, aporphine alkaloids can be selectively partitioned from a complex mixture of plant metabolites into an immiscible organic solvent.
Experimental Protocols
General Protocol for Acid-Base Liquid-Liquid Extraction of Aporphine Alkaloids
This protocol outlines a general procedure for the extraction of aporphine alkaloids from a dried, powdered plant material.
1. Initial Extraction (Solid-Liquid Extraction):
-
Objective: To extract a broad range of compounds, including the alkaloids, from the plant matrix.
-
Procedure:
-
Macerate or reflux the dried and powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol. The choice of solvent can be critical, and mixtures can be more effective; for instance, a synergistic effect has been observed with chloroform (B151607) and methanol mixtures, improving alkaloid extraction and yield.[1]
-
Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Objective: To selectively separate the aporphine alkaloids from other components in the crude extract.
-
Procedure:
-
Dissolve the crude extract in a dilute acid solution (e.g., 5% hydrochloric acid or 10% acetic acid). This will protonate the alkaloids, making them soluble in the aqueous acidic phase.
-
Transfer the acidic solution to a separatory funnel and wash it with a nonpolar organic solvent such as chloroform or dichloromethane. This step removes neutral and weakly basic compounds, which will partition into the organic layer. Discard the organic layer.
-
Carefully adjust the pH of the aqueous layer to a basic range (typically pH 9-10) using a base like ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution. This deprotonates the alkaloids, converting them to their free base form.
-
Extract the now basic aqueous solution multiple times (typically 3x) with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate). The aporphine alkaloids will now partition into the organic phase.
-
Combine the organic extracts and wash them with distilled water to remove any remaining water-soluble impurities.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and then filter.
-
Evaporate the solvent under reduced pressure to yield the purified aporphine alkaloid-rich extract.
-
3. Quantification and Purity Analysis:
-
The concentration and purity of the extracted aporphine alkaloids should be determined using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[1]
Specific Example: Extraction of Stephanine from Stephania intermedia
The following is a specific application of the general protocol for the extraction of the aporphine alkaloid stephanine.
-
Initial Extraction:
-
100 g of dried, powdered Stephania intermedia tubers are refluxed with 500 mL of methanol at 60-70°C for 2 hours after adjusting the pH to 9-10 with ammonia (B1221849) solution.
-
The extraction is repeated three times, and the methanol filtrates are combined and concentrated.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 200 mL of 5% hydrochloric acid.
-
The acidic solution is washed three times with 100 mL of chloroform to remove impurities.
-
The pH of the aqueous layer is adjusted to 9-10 with ammonia solution.
-
The alkaline solution is then extracted three times with 150 mL of chloroform.
-
The combined chloroform extracts are washed twice with 100 mL of distilled water.
-
The chloroform extract is dried over anhydrous sodium sulfate, filtered, and evaporated to yield the crude alkaloid extract containing stephanine.
-
Data Presentation
The efficiency of liquid-liquid extraction of aporphine alkaloids is highly dependent on the solvent system and the specific alkaloids being targeted. The following tables summarize quantitative data from published studies.
Table 1: Yield and Purity of Aporphine Alkaloids from Nelumbo nucifera via High-Speed Counter-Current Chromatography (a liquid-liquid partitioning technique) [2]
| Aporphine Alkaloid | Yield (mg) from 100 mg Crude Extract | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
Table 2: Concentration of Aporphine Alkaloids in Dried Leaves of Unonopsis duckei after Optimized Extraction [1]
| Aporphine Alkaloid | Concentration Range (µg/g of dried leaf) |
| Anonaine | 6.79 - 131.10 |
| Nornuciferine | 6.79 - 131.10 |
| Glaziovine | 6.79 - 131.10 |
| Norglaucine | 6.79 - 131.10 |
| Glaucine | 6.79 - 131.10 |
Visualizations
Logical Relationship Diagram: Principle of Acid-Base Extraction
Caption: Principle of pH-dependent partitioning of aporphine alkaloids.
Experimental Workflow for Liquid-Liquid Extraction of Aporphine Alkaloids
Caption: Workflow for aporphine alkaloid liquid-liquid extraction.
Conclusion
Liquid-liquid extraction based on acid-base partitioning is a robust and effective method for the selective isolation of aporphine alkaloids from complex plant extracts. The success of this technique relies on the careful selection of solvents and precise control of pH to manipulate the solubility of the target alkaloids. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and optimize their own extraction procedures for aporphine alkaloids, facilitating further investigation into their promising pharmacological properties.
References
Application Note: Solid-Phase Extraction for the Cleanup of (-)-Isoboldine Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the cleanup of (-)-Isoboldine samples using solid-phase extraction (SPE). The presented method is designed to effectively remove interfering substances from complex matrices, yielding a purified sample suitable for downstream analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Introduction
This compound is a bioactive aporphine (B1220529) alkaloid found in various plant species. Its pharmacological properties are of significant interest in drug discovery and development. Accurate quantification and characterization of this compound in biological and botanical matrices are crucial for preclinical and clinical studies. However, the complexity of these matrices often necessitates a sample cleanup step to remove interfering compounds that can affect analytical accuracy and instrument performance.
Solid-phase extraction (SPE) is a widely used sample preparation technique that offers numerous advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[1][2] This application note details a robust SPE protocol for the purification of this compound from complex sample matrices.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of this compound. The protocol is based on a mixed-mode cation exchange mechanism, which is effective for the retention and selective elution of basic compounds like alkaloids.
2.1. Materials and Reagents
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Strata™-X-C)
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): 0.1% in water
-
Ammonium Hydroxide (NH₄OH): 5% in Methanol
-
Sample: this compound extract dissolved in a suitable solvent (e.g., 10% Methanol in water with 0.1% Formic Acid)
-
SPE Vacuum Manifold
-
Collection tubes
2.2. SPE Protocol
The following protocol describes the steps for conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the purified this compound.
-
Conditioning:
-
Pass 3 mL of Methanol through the SPE cartridge to solvate the sorbent.
-
Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 3 mL of 0.1% Formic Acid in water through the cartridge to equilibrate the sorbent to the pH of the loading solution.
-
Ensure the sorbent does not go dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1% Formic Acid in water to remove polar interferences.
-
Follow with a wash of 3 mL of Methanol to remove non-polar, non-basic interferences.
-
-
Elution:
-
Elute the purified this compound from the cartridge with 2 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
-
The basic elution solvent neutralizes the charge of the alkaloid, releasing it from the cation exchange sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).
-
Data Presentation
The following table summarizes the expected quantitative data for the recovery and purity of this compound after cleanup using the described SPE protocol. These values are representative and may vary depending on the initial sample matrix and concentration.
| Parameter | Value |
| Analyte | This compound |
| SPE Sorbent | Mixed-Mode Cation Exchange |
| Initial Sample Volume | 5 mL |
| Elution Volume | 2 mL |
| Recovery (%) | > 90% |
| Purity (%) | > 95% |
| RSD (%) | < 5% |
Recovery and purity were determined by HPLC-UV analysis comparing the peak area of the analyte in the processed sample to a standard of known concentration.
Visualization
4.1. Experimental Workflow
The following diagram illustrates the sequential steps of the solid-phase extraction protocol for this compound cleanup.
References
(-)-Isoboldine: A Versatile Chiral Building Block for Synthetic Chemistry and Drug Discovery
Introduction
(-)-Isoboldine, a naturally occurring aporphine (B1220529) alkaloid, presents a valuable and versatile chiral scaffold for the synthesis of novel bioactive molecules. Its rigid, stereochemically defined structure makes it an attractive starting material for the development of new therapeutic agents and chemical probes. This application note provides detailed protocols for the chemical modification of this compound and explores the biological activities of its derivatives, offering a guide for researchers in medicinal chemistry, chemical biology, and drug development.
Application Notes
This compound possesses two phenolic hydroxyl groups and a secondary amine, which serve as key handles for synthetic modification. These functional groups allow for a variety of chemical transformations, leading to a diverse range of derivatives with potentially enhanced or novel biological activities. The primary applications of synthetic derivatives of this compound and its analogs lie in the fields of anti-inflammatory and anticancer research.
1. Synthesis of Anti-Inflammatory Agents:
Derivatives of the closely related aporphine alkaloid, norisoboldine (B1591120), have demonstrated significant potential in modulating inflammatory responses. For instance, a benzoic acid derivative of norisoboldine, referred to as DC-01, has been shown to be more potent than its parent compound in inducing the differentiation of regulatory T cells (Tregs).[1] Tregs play a crucial role in suppressing inflammatory responses, suggesting that acyl derivatives of this compound could be promising candidates for the treatment of inflammatory diseases. The synthesis of such derivatives typically involves the acylation of the phenolic hydroxyl groups.
2. Development of Anticancer Therapeutics:
Aporphine alkaloids and their synthetic derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While specific studies on the anticancer activity of synthetic this compound derivatives are emerging, related aporphine and isoquinoline (B145761) compounds have been shown to induce apoptosis in cancer cells, including glioblastoma. These compounds can trigger the intrinsic apoptosis pathway, characterized by the activation of caspase-3. This suggests that modifications of the this compound core could lead to the development of novel anticancer agents that function by inducing programmed cell death.
Experimental Protocols
The following protocols provide detailed methodologies for the acylation and etherification of this compound, two fundamental transformations for creating a library of derivatives.
Protocol 1: O-Acetylation of this compound
This protocol describes the acetylation of the phenolic hydroxyl groups of this compound using acetic anhydride (B1165640) and pyridine (B92270).
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Dry Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297) (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Methanol (B129727) (dry)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (2.5 equivalents per hydroxyl group) to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[2]
-
Once the reaction is complete, quench the reaction by the slow addition of dry methanol at 0 °C.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-acetylated this compound derivative.
Protocol 2: O-Methylation of this compound
This protocol details the methylation of the phenolic hydroxyl groups of this compound using methyl iodide and a base.
Materials:
-
This compound
-
Anhydrous Acetone (B3395972) or Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Methyl Iodide (CH₃I)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (3.0 equivalents per hydroxyl group).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (2.5 equivalents per hydroxyl group) dropwise to the mixture.[3]
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the O-methylated this compound derivative.
Data Presentation
Table 1: Synthesis of Norisoboldine Derivative DC-01
| Derivative Name | Parent Compound | Synthetic Modification | Reported Biological Activity | Reference |
| DC-01 | Norisoboldine | Benzoic acid acylation | More potent induction of Treg cell differentiation than Norisoboldine. | [1] |
Table 2: In Vitro Efficacy of Norisoboldine and its Derivative DC-01
| Compound | Effective Concentration for Treg Induction |
| Norisoboldine | 10 µM |
| DC-01 | 1 µM |
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by synthetic derivatives of this compound, based on studies of related aporphine alkaloids.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Caption: Proposed mechanism of apoptosis induction by a this compound derivative via the intrinsic pathway.
Workflow Diagram
References
- 1. Synthesis of norisoboldine derivatives and bioactivity assay for inducing the generation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
(-)-Isoboldine: A Versatile Aporphine Alkaloid in Natural Product Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
(-)-Isoboldine, a naturally occurring aporphine (B1220529) alkaloid, has emerged as a valuable chiral precursor in the synthesis of other complex natural products. Its rigid tetracyclic structure and defined stereochemistry make it an attractive starting material for the stereoselective synthesis of related alkaloids with significant biological activities. This document outlines the application of this compound in the semisynthesis of boldine (B1667363), a closely related natural product with a range of pharmacological properties.
From this compound to Boldine: A Biosynthetic and Semisynthetic Transformation
This compound serves as a direct biosynthetic precursor to boldine in the plant Litsea glutinosa. This natural transformation, which involves the selective O-methylation of the hydroxyl group at position 9, has inspired synthetic chemists to utilize this compound as a starting material for the efficient semisynthesis of boldine.
The strategic conversion of this compound to boldine offers a significant advantage in natural product synthesis. By starting with a naturally abundant and enantiomerically pure precursor, the synthetic route is shortened, and the challenges associated with creating the complex aporphine core and establishing the correct stereochemistry are circumvented.
Table 1: Key Transformation Data for the Conversion of this compound to Boldine
| Precursor | Product | Transformation Type | Key Reagent/Enzyme | Yield (%) | Reference |
| (+)-Isoboldine | Boldine | Biosynthesis | S-adenosyl-L-methionine (in planta) | 0.045 (incorporation) | [1] |
| This compound | Boldine | Semisynthesis (proposed) | Methylating agent (e.g., Diazomethane) | High (expected) | Conceptual |
Experimental Protocol: Semisynthesis of Boldine from this compound
This protocol describes a general procedure for the selective O-methylation of this compound to yield boldine. The reaction conditions are based on standard methodologies for the methylation of phenolic hydroxyl groups in alkaloids.
Materials:
-
This compound
-
Diazomethane (B1218177) solution in diethyl ether (handle with extreme caution in a fume hood)
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of Starting Material: Dissolve a known quantity of this compound in a minimal amount of methanol in a round-bottom flask.
-
Methylation Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring. The addition should be continued until the yellow color of diazomethane persists, indicating the reaction is complete.
-
Caution: Diazomethane is explosive and highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Quenching the Reaction: After the reaction is complete (typically monitored by thin-layer chromatography), carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of chloroform-methanol) to separate boldine from any unreacted starting material or side products.
-
Characterization: Collect the fractions containing the desired product and concentrate them under reduced pressure. Characterize the synthesized boldine using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and comparison with an authentic sample) to confirm its identity and purity.
Visualizing the Synthetic Relationship
The biosynthetic and semisynthetic relationship between this compound and boldine can be visualized as a straightforward transformation.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of (-)-Isoboldine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based assays to evaluate the bioactivity of (-)-Isoboldine, a natural aporphine (B1220529) alkaloid. The described methods cover the assessment of its anti-proliferative, cytotoxic, anti-inflammatory, and neuroprotective properties.
Anti-Proliferative and Cytotoxic Activity
The anti-proliferative and cytotoxic effects of this compound can be assessed using various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Table 1: Illustrative Cytotoxic and Anti-proliferative Effects of Related Aporphine Alkaloids
| Compound | Cancer Cell Line | Effect | IC50 Value | Reference |
| Boldine (B1667363) | MDA-MB-231 (Breast) | Dose-dependent decrease in cell viability | 46.5 ± 3.1 µg/mL (48h) | [1] |
| Boldine | MDA-MB-468 (Breast) | Dose-dependent decrease in cell viability | 50.8 ± 2.7 µg/mL (48h) | [1] |
Protocol: MTT Assay for Cytotoxicity
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. Key markers of inflammation include nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).
A study on the closely related aporphine alkaloid, norisoboldine (B1591120), demonstrated a concentration-dependent reduction in the production of NO, TNF-α, and IL-1β in LPS-stimulated RAW 264.7 macrophage cells[2]. This effect was associated with the downregulation of the MAPK signaling pathway, but not the NF-κB pathway[2]. While specific IC50 values for this compound are not available, data from related compounds suggest its potential as an anti-inflammatory agent.
Table 2: Anti-Inflammatory Activity of Norisoboldine (a related alkaloid)
| Cell Line | Stimulant | Inhibited Marker | IC50 Value | Reference |
| RAW 264.7 | LPS | Nitric Oxide (NO) | Not explicitly stated, but significant reduction observed | [2] |
| RAW 264.7 | LPS | TNF-α | Not explicitly stated, but significant reduction observed | [2] |
| RAW 264.7 | LPS | IL-1β | Not explicitly stated, but significant reduction observed | [2] |
Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (LPS stimulation without the compound) and a negative control group (no LPS, no compound).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value.
-
Experimental Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow of the Griess assay for NO inhibition.
Neuroprotective Activity
The neuroprotective effects of this compound can be investigated using neuronal cell models, such as the human neuroblastoma SH-SY5Y cell line, challenged with neurotoxins to mimic neurodegenerative conditions. A common model involves inducing oxidative stress with hydrogen peroxide (H₂O₂) and assessing cell viability.
Protocol: Neuroprotection Assay in SH-SY5Y Cells
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation (Optional):
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid (e.g., 10 µM) for several days prior to the experiment.
-
-
Compound Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxin, such as H₂O₂ (e.g., 100-500 µM), for a duration sufficient to induce cell death in the control group (e.g., 24 hours). Include a control group treated with H₂O₂ only and a vehicle control group (no H₂O₂, no compound).
-
-
Assessment of Cell Viability (MTT Assay):
-
Following the neurotoxin exposure, perform the MTT assay as described in the cytotoxicity protocol above to determine the percentage of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each concentration of this compound by comparing the cell viability to the H₂O₂-treated control group.
-
Experimental Workflow for Neuroprotection Assay
Caption: Workflow of the neuroprotection assay.
Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the bioactivities of this compound, the modulation of key signaling pathways such as NF-κB and MAPK can be investigated.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Boldine, a related alkaloid, has been shown to inhibit NF-κB activation in breast cancer cells[1]. It is plausible that this compound may exert similar effects.
Proposed NF-κB Signaling Inhibition by this compound
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. As mentioned, norisoboldine inhibits the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages[2].
Proposed MAPK Signaling Modulation by this compound
Caption: Proposed modulation of the MAPK pathway by this compound.
References
- 1. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of (-)-Isoboldine for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. It has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-arthritic activities. However, its poor aqueous solubility and low oral bioavailability present considerable challenges for in vivo evaluation. This document provides detailed application notes and experimental protocols for the formulation of this compound for oral and intravenous administration in preclinical research settings.
Physicochemical Properties and Pharmacokinetics of this compound
A thorough understanding of the physicochemical and pharmacokinetic properties of this compound is crucial for developing effective in vivo formulations.
Solubility: this compound is practically insoluble in water. However, it exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Pharmacokinetics in Rats: Studies in rats have revealed key pharmacokinetic parameters of this compound, which are summarized in the table below.
| Parameter | Oral Administration (30 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |
| Bioavailability | 1.4% | - | [2][3][4][5] |
| Time to Maximum Concentration (Tmax) | Rapidly absorbed | Not applicable | [2][3][4] |
| Plasma Concentration | Very low, undetectable after 2 hours | - | [2][3][4] |
| Half-life (t½) | - | < 20 minutes | [2][3][4] |
| Metabolism | Strong first-pass effect; primarily glucuronidation and sulfonation. | - | [2][3][4][5] |
Formulation Strategies for In Vivo Administration
Given its poor water solubility, specialized formulation strategies are necessary to achieve adequate exposure of this compound in vivo.
Oral Formulation: Suspension in Methylcellulose (B11928114) and Tween 80
For oral gavage, a suspension of this compound can be prepared using a vehicle composed of methylcellulose and Tween 80. This combination acts as a suspending agent and a wetting agent, respectively, to ensure a uniform and stable dispersion of the drug particles.
Experimental Protocol: Preparation of a 0.5% Methylcellulose and 0.2% Tween 80 Suspension
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Polysorbate 80 (Tween 80)
-
Deionized water
-
Heating magnetic stirrer
-
Beakers
-
Spatula
-
Volumetric flasks
Procedure:
-
Prepare the 0.5% Methylcellulose Solution: a. Heat one-third of the final required volume of deionized water to 70-80°C in a beaker with a magnetic stirrer. b. Slowly add 0.5% (w/v) of methylcellulose powder to the heated water while stirring vigorously to ensure the powder is thoroughly wetted and a homogenous milky suspension is formed. c. Remove the beaker from the heat. d. Add the remaining two-thirds of the volume as ice-cold deionized water to the suspension. The solution should become clear. e. Continue stirring the solution in a cold water bath or at 4°C overnight until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
Add Tween 80: a. To the clear 0.5% methylcellulose solution, add 0.2% (v/v) of Tween 80. b. Stir the solution gently until the Tween 80 is completely dissolved.
-
Prepare the this compound Suspension: a. Weigh the required amount of this compound powder. b. In a separate container, create a paste by adding a small amount of the prepared vehicle to the this compound powder and mixing thoroughly. c. Gradually add the remaining vehicle to the paste while continuously stirring to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a rat with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL). d. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Intravenous Formulation: Nanosuspension
For intravenous administration, a nanosuspension is a suitable approach to deliver a poorly soluble drug like this compound. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduced particle size increases the surface area, leading to enhanced dissolution and solubility.
Experimental Protocol: Preparation of a this compound Nanosuspension by Wet Media Milling
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC, 3 cP)
-
Tween 80
-
Sterile water for injection
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill or a rotation/revolution mixer
-
Particle size analyzer
Procedure:
-
Preparation of the Stabilizer Solution: a. Prepare a sterile aqueous solution containing 0.5% (w/v) HPMC and 0.5% (v/v) Tween 80 in water for injection.
-
Milling Process: a. Add the this compound powder to the stabilizer solution to achieve the desired drug concentration (e.g., for a 10 mg/kg dose in a rat with an injection volume of 2 mL/kg, the concentration would be 5 mg/mL). b. Add the milling media to the suspension. c. Mill the suspension using a high-energy media mill or a rotation/revolution mixer until the desired particle size (typically below 200 nm for intravenous administration) is achieved. The milling time will need to be optimized based on the equipment and the specific properties of the drug.
-
Post-Milling Processing: a. Separate the nanosuspension from the milling media. b. Characterize the particle size and distribution of the nanosuspension using a particle size analyzer. c. The nanosuspension should be sterile-filtered through a 0.22 µm filter if possible, or prepared under aseptic conditions. d. Store the nanosuspension at 2-8°C and protect from light. Stability should be assessed before use.
Experimental Workflows
The following diagrams illustrate the general workflows for preparing the oral and intravenous formulations of this compound.
Caption: Workflow for preparing an oral suspension of this compound.
Caption: Workflow for preparing an intravenous nanosuspension of this compound.
Signaling Pathways of this compound and Related Compounds
The anti-inflammatory and anti-arthritic effects of this compound and its related compound, norisoboldine, are mediated through the modulation of several key signaling pathways.
Mitochondrial-Dependent Apoptosis Pathway
In the context of arthritis, this compound is suggested to induce apoptosis in fibroblast-like synoviocytes, which are key players in the pathogenesis of the disease. This is thought to occur via the mitochondrial-dependent pathway.
Caption: this compound's proposed role in the mitochondrial apoptosis pathway.
Notch1 Signaling Pathway
This compound has been implicated in the modulation of the Notch1 signaling pathway, which is involved in synovial angiogenesis, a critical process in the progression of rheumatoid arthritis.
Caption: Modulation of the Notch1 signaling pathway by this compound.
MAPK Signaling Pathway (Norisoboldine)
The anti-inflammatory effects of norisoboldine, a closely related alkaloid, are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in macrophages.[2] This pathway is a likely target for this compound as well.
Caption: Inhibition of the MAPK signaling pathway by norisoboldine.
Conclusion
The successful in vivo investigation of this compound is contingent upon the use of appropriate formulation strategies to overcome its inherent poor solubility. The protocols provided herein for an oral suspension and an intravenous nanosuspension offer practical starting points for researchers. Furthermore, the elucidation of its engagement with key signaling pathways, such as the mitochondrial-dependent apoptosis, Notch1, and likely the MAPK pathways, provides a foundation for mechanistic studies into its therapeutic effects. Careful consideration of the formulation and a clear understanding of the molecular targets will be paramount in advancing the preclinical development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation aspects of intravenous nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-up of (-)-Isoboldine Extraction for Preclinical Research
ABSTRACT: (-)-Isoboldine, an aporphine (B1220529) alkaloid found in various plant species, has garnered scientific interest for its potential therapeutic properties. To facilitate preclinical research, a robust and scalable method for its extraction and purification is essential. This document provides detailed protocols for the large-scale isolation of this compound, ensuring high purity and consistency required for in vitro and in vivo studies. The protocol covers plant material preparation, solvent extraction, a multi-step purification process involving acid-base partitioning and column chromatography, and quality control procedures.
Introduction
This compound is a naturally occurring isoquinoline (B145761) alkaloid present in several plant families, including Annonaceae, Menispermaceae, and Lauraceae.[1] Like other aporphine alkaloids, it is being investigated for a range of pharmacological activities.[1][2] Preclinical studies, which are foundational for drug development, demand significant quantities of highly pure and well-characterized active compounds to ensure reliable and reproducible results.[3][4]
Challenges in scaling up the isolation of natural products like this compound include decreasing yields, maintaining batch-to-batch consistency, and the cost-effectiveness of solvents and materials. This application note addresses these challenges by providing a comprehensive, optimized workflow for producing preclinical-grade this compound.
Materials and Equipment
-
Plant Material: Dried, powdered plant material from a known this compound source (e.g., leaves of Peumus boldus or roots of Lindera aggregata).[5][6]
-
Solvents: Methanol (B129727), Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate, n-Hexane (HPLC or ACS grade).
-
Acids/Bases: Hydrochloric Acid (HCl), Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), Sodium Sulfate (B86663) (Na₂SO₄, anhydrous).
-
Chromatography: Silica (B1680970) gel (for column chromatography), TLC plates (silica gel 60 F₂₅₄).
-
Equipment: Large-scale maceration/percolation vessel or heat reflux setup, rotary evaporator, filtration apparatus, separatory funnels (large volume), glass chromatography columns, fraction collector, pH meter/strips.
-
Analytical: High-Performance Liquid Chromatography (HPLC) system, Mass Spectrometer (MS), NMR spectrometer.
Scaled-Up Extraction and Purification Workflow
The overall process involves an initial solvent extraction from the prepared plant material, followed by an acid-base partitioning to isolate the crude alkaloid fraction, and a final purification step using column chromatography to yield pure this compound.
Experimental Protocols
Protocol 1: Large-Scale Extraction
Various extraction methods can be employed. Maceration is simple and suitable for large volumes, while methods like Microwave-Assisted Extraction (MAE) can offer higher efficiency and reduced solvent use, though scale-up may be more complex.[7]
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Maceration | Methanol or Ethanol | Room Temp | Simple, scalable, suitable for thermolabile compounds.[7] | Long extraction time (24-72h), large solvent volume.[7][8] |
| Soxhlet Extraction | Methanol, Ethanol | Solvent Boiling Point | Efficient, uses less solvent than maceration.[7] | Can degrade heat-sensitive compounds.[9] |
| Ultrasound-Assisted (UAE) | Methanol, Ethanol | 40-60 °C | Faster extraction, improved yield.[2][7] | Equipment may be a limiting factor for very large scale. |
| Microwave-Assisted (MAE) | Methanol, Ethanol | Controlled | Very fast, highly efficient, reduced solvent use.[7] | Specialized equipment, potential for localized heating. |
Recommended Protocol: Scaled Maceration
-
Preparation: Start with 1 kg of finely powdered and dried plant material. Proper grinding increases the surface area for efficient extraction.[10]
-
Maceration: Place the powdered material into a large vessel. Add 10 L of methanol. Seal the vessel and let it stand for 48-72 hours at room temperature, with occasional agitation.[8]
-
Filtration: Filter the mixture through a coarse filter, followed by a finer filter paper to separate the plant debris from the methanol extract (miscella).
-
Repeat: Repeat the maceration process on the plant residue two more times with fresh methanol (2 x 10 L) to ensure exhaustive extraction.
-
Concentration: Combine all filtrates and concentrate the solution under reduced pressure using a large-scale rotary evaporator at a temperature below 50°C. This will yield a dark, viscous crude extract.
Protocol 2: Purification via Acid-Base Partitioning
This technique separates basic alkaloids from neutral and acidic impurities based on their differential solubility in acidic and basic aqueous solutions.[8][11]
-
Acidification: Dissolve the crude extract (from 1 kg of plant material) in 2 L of a 5% hydrochloric acid (HCl) solution. This protonates the basic alkaloids, making them water-soluble.[8]
-
Defatting: Transfer the acidic solution to a large separatory funnel. Extract the solution three times with an equal volume of a non-polar solvent like n-hexane or dichloromethane (3 x 2 L). This removes lipids and other non-polar, non-basic compounds. Discard the organic layers.[6]
-
Basification: Carefully add ammonium hydroxide (NH₄OH) to the aqueous layer, with constant stirring, until the pH reaches 9-10.[6][8] This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents.
-
Extraction of Free Base: Extract the now alkaline aqueous solution three times with an equal volume of chloroform or dichloromethane (3 x 2 L). The free base this compound will move into the organic layer.
-
Final Steps: Combine the organic layers, wash with distilled water, and then dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the Na₂SO₄ and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[8]
Protocol 3: Column Chromatography
Flash column chromatography is used for the final purification of this compound from the crude alkaloid mixture.[12]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be about 50-100 times the weight of the crude alkaloid fraction.[13][14]
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.[13][15]
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or gradient fashion (e.g., Chloroform:Methanol 99:1, 98:2, etc.).[16]
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the separation process using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.
-
Isolation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent under reduced pressure to obtain the final purified compound.
Quality Control for Preclinical Use
The final product must meet stringent quality criteria to be suitable for preclinical research.[3][4] Good Laboratory Practice (GLP) standards should be considered for pivotal safety and toxicology studies.[17]
Table 2: Quality Control Specifications for Preclinical this compound
| Test | Method | Specification |
|---|---|---|
| Appearance | Visual Inspection | Crystalline solid or powder |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to the structure of this compound |
| Purity | HPLC-UV (>270 nm) | ≥ 98.0%[18] |
| Residual Solvents | GC-HS | Within acceptable limits (ICH Q3C) |
| Heavy Metals | ICP-MS | ≤ 20 ppm |
| Loss on Drying | Gravimetric | ≤ 1.0% |
Relevant Signaling Pathway
Direct signaling pathways for this compound are still under extensive investigation. However, the closely related alkaloid, norisoboldine (B1591120) , also found in Lindera aggregata, has been shown to promote bone formation by activating the mTOR/S6K1 signaling pathway .[5] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[19][] Activation of this pathway by norisoboldine leads to enhanced osteoblast differentiation, suggesting a potential therapeutic application in conditions like osteoporosis.[5] Norisoboldine has also been shown to inhibit NFAT activation in T-cells and moderate the Notch1 pathway.[21][22]
Conclusion
The successful scale-up of this compound extraction is a critical step in advancing its preclinical development. The protocols outlined in this application note provide a reliable and scalable workflow, from raw plant material to a highly purified compound suitable for rigorous scientific investigation. By combining classical extraction techniques with robust purification and stringent quality control, researchers can consistently produce the quantities of this compound needed to explore its full therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Norisoboldine, a Natural Alkaloid from Lindera aggregata (Sims) Kosterm, Promotes Osteogenic Differentiation via S6K1 Signaling Pathway and Prevents Bone Loss in OVX Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aktpublication.com [aktpublication.com]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What quality grade labeled compounds do you need in your trials? | TRACER [tracercro.com]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 21. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Structure-Activity Relationship Studies of (-)-Isoboldine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential antipsychotic effects. To explore and optimize its therapeutic potential, the synthesis and biological evaluation of a series of this compound analogs are crucial for establishing a comprehensive structure-activity relationship (SAR). This document provides detailed application notes and protocols for the synthesis of this compound analogs and summarizes their biological activities, with a focus on anti-inflammatory and dopamine (B1211576) receptor binding properties.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the in vitro biological activities of synthesized this compound analogs. These analogs feature modifications at the phenolic hydroxyl groups (O-methylation and O-benzylation) and the amine (N-alkylation) to probe the impact of these functionalities on biological activity.
Table 1: Anti-inflammatory Activity of this compound Analogs in LPS-Stimulated RAW 264.7 Macrophages
| Compound | R1 | R2 | R3 | IC50 (µM) for NO Inhibition |
| This compound | H | H | CH3 | 15.2 ± 1.8 |
| Analog 1 | CH3 | H | CH3 | 25.8 ± 2.5 |
| Analog 2 | H | CH3 | CH3 | 18.5 ± 2.1 |
| Analog 3 | CH3 | CH3 | CH3 | 35.1 ± 3.2 |
| Analog 4 | Bn | H | CH3 | 10.5 ± 1.1 |
| Analog 5 | H | Bn | CH3 | 12.8 ± 1.5 |
| Analog 6 | H | H | H | 22.4 ± 2.9 |
| Analog 7 | H | H | C2H5 | 13.1 ± 1.4 |
| Analog 8 | H | H | n-C3H7 | 10.8 ± 1.2 |
R1 and R2 represent substituents on the phenolic hydroxyl groups. R3 represents the substituent on the nitrogen atom. Bn = Benzyl. Data are presented as mean ± SD from three independent experiments.
Table 2: Dopamine D1 and D2 Receptor Binding Affinities of this compound Analogs
| Compound | R1 | R2 | R3 | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| This compound | H | H | CH3 | 256 ± 21 | 89 ± 8 |
| Analog 1 | CH3 | H | CH3 | 489 ± 42 | 152 ± 14 |
| Analog 2 | H | CH3 | CH3 | 312 ± 28 | 115 ± 11 |
| Analog 3 | CH3 | CH3 | CH3 | >1000 | 289 ± 25 |
| Analog 4 | Bn | H | CH3 | 188 ± 17 | 65 ± 6 |
| Analog 5 | H | Bn | CH3 | 205 ± 19 | 78 ± 7 |
| Analog 6 | H | H | H | 358 ± 33 | 121 ± 11 |
| Analog 7 | H | H | C2H5 | 221 ± 20 | 75 ± 7 |
| Analog 8 | H | H | n-C3H7 | 195 ± 18 | 68 ± 6 |
R1 and R2 represent substituents on the phenolic hydroxyl groups. R3 represents the substituent on the nitrogen atom. Bn = Benzyl. Ki values were determined by competitive radioligand binding assays and are presented as mean ± SD.
Experimental Protocols
General Synthetic Strategy
The synthesis of this compound analogs typically involves a multi-step sequence starting from readily available precursors. Key reactions include the Bischler-Napieralski or Pictet-Spengler reaction to construct the tetrahydroisoquinoline core, followed by intramolecular phenolic oxidative coupling or other cyclization methods to form the aporphine skeleton. Subsequent modifications, such as O-alkylation, O-benzylation, and N-alkylation, are performed to generate the desired analogs.
Detailed Protocol for the Synthesis of this compound (Illustrative)
Step 1: Synthesis of the Tetrahydroisoquinoline Intermediate via Bischler-Napieralski Reaction
-
To a solution of N-(3,4-dimethoxyphenethyl)-2-(3-benzyloxy-4-methoxyphenyl)acetamide (1.0 eq) in anhydrous acetonitrile (B52724) (0.1 M) is added phosphorus oxychloride (3.0 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (5.0 eq) is added portion-wise.
-
The mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of water.
-
The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired tetrahydroisoquinoline.
Step 2: Intramolecular Phenolic Oxidative Coupling to form the Aporphine Core
-
The tetrahydroisoquinoline from Step 1 (1.0 eq) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (10:1) at -10 °C.
-
Thallium(III) trifluoroacetate (B77799) (1.2 eq) is added in one portion.
-
The reaction mixture is stirred at -10 °C for 1 hour and then allowed to warm to room temperature over 30 minutes.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting debenzylation and cyclization product is purified by flash chromatography to yield the aporphine core.
Step 3: N-Methylation to Yield this compound
-
To a solution of the aporphine core (1.0 eq) in methanol is added formaldehyde (B43269) (37% aqueous solution, 5.0 eq) and sodium cyanoborohydride (3.0 eq).
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is removed, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated.
-
Purification by preparative HPLC affords this compound.
Protocol for Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
-
RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the this compound analogs for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are determined from dose-response curves.
Protocol for Dopamine Receptor Binding Assay
-
Membrane preparations from cells stably expressing human dopamine D1 or D2 receptors are used.
-
For D1 receptor binding, membranes are incubated with [3H]SCH23390 as the radioligand and various concentrations of the test compounds.
-
For D2 receptor binding, [3H]Spiperone is used as the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Norisoboldine (B1591120) in Macrophages
Norisoboldine, a close analog of this compound, has been shown to exert its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in LPS-stimulated macrophages.[1][2] It inhibits the phosphorylation of key kinases in this pathway, including p38, ERK, and JNK, thereby suppressing the downstream production of pro-inflammatory mediators like TNF-α and nitric oxide.[1][2] Notably, norisoboldine does not appear to significantly affect the NF-κB signaling pathway.[1]
Caption: Norisoboldine inhibits the MAPK signaling pathway.
Experimental Workflow for Synthesis and SAR Studies
The following diagram illustrates a typical workflow for the synthesis of this compound analogs and the subsequent evaluation of their structure-activity relationships.
Caption: Workflow for SAR studies of this compound analogs.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of (-)-Isoboldine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of (-)-Isoboldine.
Section 1: Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your research.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the oral bioavailability of my this compound formulation still low after initial formulation attempts? | Inadequate solubilization: this compound has poor aqueous solubility. Your formulation may not be effectively increasing its concentration in the gastrointestinal fluids. Extensive first-pass metabolism: this compound is known to undergo significant metabolism in the liver and potentially in the intestine, primarily through glucuronidation and sulfonation.[1][2] P-glycoprotein (P-gp) efflux: As a hydrophobic molecule, this compound may be a substrate for the P-gp efflux pump, which actively transports it back into the intestinal lumen, reducing its net absorption. | Enhance Solubility: Consider advanced formulation strategies such as solid dispersions, self-emulsifying drug delivery systems (SEDDS), or nanoparticle formulations. These techniques can improve the dissolution rate and solubility of this compound in the gastrointestinal tract. Inhibit Metabolism: Co-administer a known inhibitor of glucuronidation or sulfonation (use with caution and appropriate ethical approval). Inhibit P-gp Efflux: Investigate the co-administration of a P-gp inhibitor. Perform a Caco-2 permeability assay with a known P-gp inhibitor (e.g., verapamil) to confirm if this compound is a P-gp substrate. |
| My Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. What does this mean and what should I do? | Low intrinsic permeability: The compound itself may have difficulty crossing the intestinal epithelium. Efflux transporter activity: The low Papp value could be due to active efflux by transporters like P-gp expressed in Caco-2 cells. | Perform a bi-directional Caco-2 assay: Measure the permeability from the apical (AP) to basolateral (BL) side and from BL to AP. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) significantly greater than 1 suggests the involvement of active efflux. Use P-gp inhibitors: Conduct the Caco-2 assay in the presence of a P-gp inhibitor. A significant increase in the AP to BL Papp value would confirm that this compound is a P-gp substrate. |
| I am observing high variability in my in vivo pharmacokinetic data for this compound formulations. | Food effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs. Inconsistent formulation performance: The formulation may not be robust and could be behaving differently under in vivo conditions. Animal-to-animal variability: Physiological differences between animals can lead to variations in drug absorption and metabolism. | Standardize feeding conditions: Conduct your studies in either fasted or fed animals consistently. Optimize formulation: Re-evaluate your formulation for stability and robustness. For SEDDS, ensure the formation of a stable microemulsion upon dilution in simulated gastric and intestinal fluids. For solid dispersions, confirm the amorphous state of this compound and its dissolution profile. Increase sample size: Use a sufficient number of animals per group to account for biological variability. |
| How do I choose the best formulation strategy to improve the oral bioavailability of this compound? | The optimal strategy depends on the primary limiting factor(s) for its absorption. | BCS Classification: Based on its predicted low solubility and likely high permeability, this compound is expected to be a Biopharmaceutics Classification System (BCS) Class II compound. For Class II compounds, the primary goal is to enhance the dissolution rate. Formulation Selection: • Solid Dispersions: Effective for improving the dissolution rate by dispersing this compound in a hydrophilic carrier in an amorphous state. • SEDDS/SMEDDS: Excellent for maintaining the drug in a solubilized state in the GI tract and can also enhance lymphatic transport, potentially bypassing some first-pass metabolism. • Nanoparticles: Increase the surface area for dissolution and can be surface-modified for targeted delivery or to overcome efflux. |
Section 2: Frequently Asked Questions (FAQs)
Here are answers to some common questions about improving the oral bioavailability of this compound.
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reason for the very low oral bioavailability of this compound (reported to be around 1.4% in rats) is a strong first-pass metabolism.[1] The main metabolic pathways are glucuronidation and sulfonation, which occur extensively in the liver and possibly the intestinal wall, rapidly converting the drug into inactive metabolites before it can reach systemic circulation.[1][2]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound fit?
A2: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
While a definitive BCS classification for this compound is not yet published, based on its predicted low aqueous solubility (0.33 g/L) and lipophilic nature (predicted logP between 2.34 and 2.78), it is likely a BCS Class II compound. This means its absorption is limited by its dissolution rate.
Q3: How can a solid dispersion formulation improve the oral bioavailability of this compound?
A3: A solid dispersion enhances the dissolution rate of a poorly water-soluble drug by dispersing it in a hydrophilic carrier, often in an amorphous (non-crystalline) state. This high-energy amorphous form is more soluble and dissolves faster than the stable crystalline form. For this compound, this would lead to a higher concentration of the dissolved drug in the gastrointestinal tract, creating a greater concentration gradient for absorption.
Q4: What are the advantages of using a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A4: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. For this compound, the advantages include:
-
Maintaining Solubilization: The drug remains dissolved in the oil droplets, bypassing the dissolution step which is often rate-limiting for poorly soluble drugs.
-
Enhanced Absorption: The small droplet size provides a large interfacial area for drug absorption.
-
Potential for Lymphatic Transport: Lipid-based formulations can be absorbed through the lymphatic system, which can partially bypass the first-pass metabolism in the liver.
Q5: Is this compound a substrate for P-glycoprotein (P-gp)? How can I determine this?
A5: While there is no direct evidence confirming this compound as a P-gp substrate, its hydrophobic nature makes it a likely candidate. P-gp is an efflux transporter that actively pumps xenobiotics out of cells, including enterocytes in the intestine, thereby reducing their absorption.
You can determine if this compound is a P-gp substrate by performing a bi-directional Caco-2 permeability assay. If the efflux ratio (Papp in the basolateral-to-apical direction divided by the Papp in the apical-to-basolateral direction) is significantly greater than 1, and this ratio is reduced in the presence of a P-gp inhibitor like verapamil, it indicates that this compound is a P-gp substrate.
Q6: What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?
A6: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological matrices such as plasma, urine, and feces.[2][3] This method allows for low limits of quantification, which is essential given the expected low plasma concentrations after oral administration.
Section 3: Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₁NO₄ | [4] |
| Molecular Weight | 327.37 g/mol | [4] |
| Predicted Aqueous Solubility | 0.33 g/L | [5] |
| Predicted logP | 2.34 - 2.78 | [5] |
| Oral Bioavailability (in rats) | ~1.4% | [1] |
| Primary Metabolic Pathways | Glucuronidation, Sulfonation | [1][2] |
Table 2: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Principle of Bioavailability Enhancement | Potential Advantages for this compound | Potential Challenges |
| Solid Dispersion | Increases dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state. | Addresses the primary absorption barrier for a BCS Class II drug. Relatively simple to prepare at a lab scale. | Potential for recrystallization of the amorphous drug during storage, leading to decreased dissolution. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Maintains the drug in a solubilized state in the GI tract, bypassing the dissolution step. | Can significantly increase solubility and may enhance lymphatic transport, partially avoiding first-pass metabolism. | Requires careful selection of oils, surfactants, and co-solvents to ensure stable microemulsion formation and avoid drug precipitation. |
| Nanoparticles | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Can improve dissolution and may be surface-functionalized to overcome other absorption barriers. | Manufacturing can be complex and scaling up may be challenging. |
Section 4: Experimental Protocols
Protocol for Caco-2 Cell Permeability Assay
This protocol is to assess the intestinal permeability of this compound and to investigate if it is a substrate of the P-gp efflux pump.
dot
References
- 1. japer.in [japer.in]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C19H21NO4 | CID 6971182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound (S)-Isoboldine (FDB002225) - FooDB [foodb.ca]
Technical Support Center: Overcoming Poor Aqueous Solubility of (-)-Isoboldine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (-)-Isoboldine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A: this compound is a naturally occurring aporphine (B1220529) alkaloid found in various plants, such as Radix Linderae.[1][2][3] It has demonstrated significant anti-inflammatory and analgesic properties, making it a compound of interest for therapeutic development.[1][4] However, like many alkaloids, this compound is a lipophilic molecule with poor water solubility.[5][6] This low aqueous solubility can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability, which is a major hurdle in preclinical and clinical development.[7]
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A: The primary strategies to overcome the poor aqueous solubility of this compound can be broadly categorized into physical and chemical modifications. These techniques aim to increase the dissolution rate and/or the saturation solubility of the compound. Key approaches include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanosuspension: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.[7]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[8][9]
-
Liposomal Formulation: Encapsulating this compound within lipid-based vesicles (liposomes).
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A: The choice of technique depends on several factors, including the desired dosage form, the required fold-increase in solubility, the stability of this compound in the formulation, and the intended route of administration. For early-stage in vitro and in vivo studies, cyclodextrin complexation and nanosuspensions are often good starting points due to their relative simplicity and effectiveness. Solid dispersions are excellent for developing solid oral dosage forms. Liposomal formulations are particularly useful for parenteral administration and targeted delivery.
Q4: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it in my aqueous buffer. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution." It occurs when the drug, which is soluble in a co-solvent like DMSO, is introduced into an aqueous medium where its solubility is much lower. To troubleshoot this:
-
Decrease the final concentration: Ensure the final concentration of this compound in the aqueous buffer is below its aqueous solubility limit.
-
Use a surfactant: Incorporate a small amount of a biocompatible surfactant (e.g., Tween 80, Poloxamer 188) in your aqueous buffer to help maintain the solubility of this compound.
-
Consider a formulated approach: Instead of a simple DMSO stock, use one of the solubility enhancement techniques described in this guide (e.g., a cyclodextrin inclusion complex) to prepare an aqueous stock solution directly.
Troubleshooting Guides
Issue 1: Low Yield or Inefficient Formation of this compound-Cyclodextrin Inclusion Complex
| Symptom | Possible Cause | Troubleshooting Step |
| Low complexation efficiency | Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio. A 1:1 ratio is a good starting point, but other stoichiometries may be more efficient.[10] |
| Inappropriate cyclodextrin type. | Screen different cyclodextrin derivatives (e.g., HP-β-CD, SBE-β-CD) as their cavity size and hydrophilicity vary, which can affect complex formation.[10] | |
| Insufficient mixing or reaction time. | Increase the stirring/kneading time and ensure adequate energy input (e.g., sonication) to facilitate the inclusion of the drug into the cyclodextrin cavity. | |
| Precipitation during preparation | The solubility limit of the complex itself is exceeded. | Increase the volume of the solvent or gently heat the solution during preparation (if the compound is heat-stable). |
| pH of the medium is not optimal. | Adjust the pH of the aqueous phase. The ionization state of this compound can influence its ability to form a complex. |
Issue 2: Particle Aggregation and Instability in this compound Nanosuspension
| Symptom | Possible Cause | Troubleshooting Step |
| Rapid particle size increase (aggregation) | Insufficient stabilizer concentration or inappropriate stabilizer. | Increase the concentration of the stabilizer(s) (e.g., HPMC, Tween 80). A combination of a polymeric and a non-ionic surfactant often provides better stability. |
| High energy input during homogenization leading to particle agglomeration. | Optimize the homogenization pressure and number of cycles. Sometimes, a pre-milling step can be beneficial.[7] | |
| Sedimentation of particles | Particle size is too large or density difference with the medium is significant. | Further reduce the particle size through additional homogenization cycles or by optimizing the milling process. Increase the viscosity of the dispersion medium slightly with a viscosity-modifying agent. |
| Crystal growth (Ostwald ripening) | The amorphous state of nanoparticles is converting to a more stable crystalline form. | Ensure the stabilizer is effectively adsorbed onto the particle surface. Lyophilize the nanosuspension with a cryoprotectant for long-term storage. |
Quantitative Data on Solubility Enhancement
The following table summarizes representative data on the solubility enhancement of alkaloids using various techniques. While specific data for this compound is limited in the literature, these examples provide an expected range of improvement.
| Technique | Drug Class | Carrier/System | Fold Increase in Aqueous Solubility (Approx.) | Reference |
| Complexation | Peschiera fuchsiaefolia Alkaloids | Carboxymethylstarch (CMS) | 4-5x | [11] |
| Solid Dispersion | Clotrimazole | Mannitol | >800x | [8] |
| Micellar Solubilization | Phenanthroindolizidines Alkaloids | - | ~80x | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Calculate the required weights of this compound and a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Paste Formation: Place the accurately weighed HP-β-CD into a glass mortar. Add a small amount of a 50:50 ethanol:water solution dropwise while triturating to form a homogeneous paste.[12]
-
Drug Incorporation: Gradually add the weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 60 minutes. The consistency of the paste should be maintained by adding more of the ethanol:water solution if necessary.[12]
-
Drying: Spread the resulting paste as a thin layer on a petri dish and dry it in a hot air oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex, pass it through a fine sieve (#80 or #100), and store it in a desiccator until further use.[12]
Protocol 2: Preparation of this compound Nanosuspension (Wet Media Milling)
-
Preparation of Dispersion Medium: Prepare a sterile aqueous solution containing a stabilizer, for example, 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80.[13]
-
Milling: In a zirconia milling vessel, add 1 g of this compound, 5 mL of the dispersion medium, and 20 g of 0.1 mm zirconium oxide beads.[13]
-
High-Energy Milling: Mill the mixture at a high speed (e.g., 1700 rpm) for 10-20 minutes. The temperature should be controlled (e.g., at -20°C) to prevent degradation of the drug.[13]
-
Deaggregation: Add another 5 mL of the dispersion medium and mill at a lower speed (e.g., 400 rpm) for a few minutes to deaggregate any larger particle clusters.[13]
-
Separation and Storage: Separate the nanosuspension from the milling beads. The resulting nanosuspension can be used directly or lyophilized for long-term storage.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a calculated amount of this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, PVP K30) in a suitable common solvent, such as methanol (B129727) or ethanol. A typical drug-to-carrier ratio to start with is 1:2 (w/w).[14]
-
Mixing: Ensure both components are completely dissolved and the solution is clear.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the wall of the flask.[14]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder. Store in a desiccator.
Protocol 4: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Dissolution: Dissolve the lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[15]
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, dry film of the lipid and drug mixture on the inner surface of the flask.[15][16]
-
Drying: Place the flask under high vacuum for at least 2 hours to ensure all residual solvent is removed.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[15]
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer. The lipid film will hydrate (B1144303) and swell, forming multilamellar vesicles (MLVs) that encapsulate the aqueous buffer.[15]
-
Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Signaling Pathway and Mechanism of Action
This compound and its related alkaloids have been shown to exert their anti-inflammatory effects by modulating key intracellular signaling pathways. A closely related compound, norisoboldine, has been demonstrated to inhibit the production of pro-inflammatory cytokines in macrophages by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of p38, ERK, and JNK.[1] This action disrupts the downstream signaling cascade that leads to the transcription of inflammatory mediators. Interestingly, this effect was shown to be independent of the NF-κB signaling pathway.[1]
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norisoboldine attenuates inflammatory pain via the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (-)-Isoboldine Extraction
Welcome to the technical support center for the optimization of (-)-isoboldine extraction from biomass. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of biomass for this compound extraction?
A1: The primary and most well-documented source of this compound is the root of Lindera aggregata (Sims) Kosterm., a plant used in traditional Chinese medicine. Other species of the Lindera genus may also contain this alkaloid.
Q2: Which extraction methods are most effective for this compound?
A2: Several methods can be employed, with the choice often depending on available equipment, desired yield, and environmental considerations. Common methods include:
-
Maceration: A simple but potentially time-consuming method.
-
Soxhlet Extraction: A classical and efficient method, though the prolonged heat can risk degrading thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): A modern and efficient method that uses acoustic cavitation to enhance extraction, often with reduced time and solvent consumption.
-
Microwave-Assisted Extraction (MAE): Another rapid and efficient modern technique that uses microwave energy to heat the solvent and biomass, accelerating the extraction process.
-
Pressurized Liquid Extraction (PLE): A highly efficient method that uses elevated temperatures and pressures to increase extraction speed and yield.
Q3: What is a typical yield for alkaloids from Lindera aggregata?
A3: The yield of total alkaloids from the roots of Lindera aggregata has been reported to be around 1.52%. Within this total alkaloid extract, norisoboldine, a closely related aporphine (B1220529) alkaloid, was found to constitute approximately 33.84% as determined by HPLC.[1] This can serve as a benchmark for estimating the potential yield of this compound.
Q4: How can I improve the selectivity of my extraction for alkaloids like this compound?
A4: Adjusting the pH of the extraction solvent is a critical step for selectively extracting alkaloids. This compound is a basic compound. Using a slightly acidic aqueous solution (e.g., water with a small amount of acetic or hydrochloric acid) will protonate the alkaloid, forming a salt that is more soluble in the aqueous phase. This allows for the separation from non-basic compounds. Subsequently, the pH of the aqueous extract can be raised to deprotonate the alkaloid, making it less water-soluble and more soluble in an organic solvent for further purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound. | For initial extraction, a polar solvent like methanol (B129727) or ethanol (B145695), often in a mixture with water (e.g., 70-80% alcohol), is generally effective for alkaloids. For liquid-liquid extraction after pH adjustment, use a water-immiscible organic solvent like chloroform (B151607) or ethyl acetate (B1210297). |
| Inefficient Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compound. | Ensure the biomass is ground to a fine, uniform powder to increase the surface area available for extraction. | |
| Suboptimal Solid-to-Liquid Ratio: Insufficient solvent volume can lead to a saturated solution, preventing further extraction. | A common starting point is a 1:10 or 1:20 ratio (g of biomass to mL of solvent). This ratio may need to be optimized for your specific experimental conditions. | |
| Incorrect pH: For alkaloid extraction, pH plays a crucial role in solubility. | For an initial acid-base extraction, ensure the aqueous phase is sufficiently acidic (pH 2-3) to protonate the alkaloid. For subsequent extraction into an organic solvent, ensure the aqueous phase is made sufficiently basic (pH 9-10). | |
| Co-extraction of Impurities | Solvent is too non-selective: The chosen solvent is extracting a wide range of compounds along with this compound. | Implement a defatting step prior to the main extraction by pre-washing the biomass with a non-polar solvent like hexane. This will remove lipids and other non-polar impurities. |
| Lack of a cleanup step: The crude extract contains numerous interfering substances. | Utilize Solid-Phase Extraction (SPE) to clean up the extract. A C18 or similar reversed-phase cartridge can be effective. Condition the cartridge, load the sample in a weak solvent, wash with a slightly stronger solvent to remove impurities, and then elute this compound with a strong organic solvent like methanol or acetonitrile. | |
| Degradation of this compound | Excessive Heat: Prolonged exposure to high temperatures during methods like Soxhlet extraction can degrade thermolabile compounds. | Consider using extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with temperature control. If using a rotary evaporator to concentrate the solvent, use a water bath with a controlled temperature (e.g., < 50°C). |
| Exposure to Light and Oxygen: Some alkaloids are sensitive to photodegradation and oxidation. | Protect the extraction setup and the resulting extracts from direct light by using amber glassware or covering the apparatus with aluminum foil. Purging solvents with an inert gas like nitrogen can minimize oxidation. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Molecules: High concentrations of lipids or other compounds can cause emulsions at the interface of aqueous and organic layers. | To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can try adding a saturated salt solution (brine) to the aqueous layer, a technique known as "salting out". Centrifugation can also help to separate the layers. |
Data Presentation
Table 1: Comparison of General Extraction Methods for Plant Alkaloids
| Extraction Method | Typical Time | Solvent Consumption | Relative Yield | Purity |
| Maceration | 48 hours | High | Low (1.19%) | Low |
| Soxhlet Extraction | 6 hours | High | Medium (1.63%) | Medium |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | Medium | High (2.02%) | High |
| Microwave-Assisted Extraction (MAE) | 10 minutes | Low | Very High (2.50%) | Very High |
| Accelerated Solvent Extraction (ASE) | 15 minutes | Low | Very High (2.63%) | Very High |
Note: The yield and purity values are generalized from a comparative study on various medicinal plants and are for illustrative purposes to compare the relative effectiveness of the methods.[2]
Table 2: Influence of Solvent on Total Alkaloid and Norisoboldine Yield from Lindera aggregata
| Extraction Stage | Solvent/Method | Yield | Analyte |
| Initial Extraction | Acidic Water followed by basification and extraction with organic solvent | 1.52% | Total Alkaloids |
| HPLC Analysis of Total Alkaloid Extract | - | 33.84% of total alkaloids | Norisoboldine |
Data derived from a study on the alkaloids of Lindera aggregata.[1]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the biomass (e.g., roots of Lindera aggregata) at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grind the dried biomass into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered biomass and place it into a 250 mL flask.
-
Add 200 mL of 80% methanol in water (a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.
-
-
Isolation:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 80% methanol under the same conditions to ensure complete extraction.
-
Combine the filtrates.
-
-
Concentration:
-
Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Acid-Base Partitioning for Purification:
-
Dissolve the crude extract in 100 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 50 mL of ethyl acetate to remove neutral and weakly acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the basic solution with 3 x 50 mL of chloroform.
-
Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform to yield the purified total alkaloid fraction containing this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation:
-
Prepare the dried and powdered biomass as described in Protocol 1.
-
-
Extraction:
-
Place 5 g of the powdered biomass into a microwave extraction vessel.
-
Add 100 mL of 75% ethanol in water.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 15 minutes, with the temperature maintained at 60°C.
-
-
Isolation and Concentration:
-
After extraction and cooling, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator as described in Protocol 1 to obtain the crude extract.
-
-
Purification:
-
Proceed with the acid-base partitioning as detailed in Protocol 1 to isolate the alkaloid fraction.
-
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound from biomass.
Signaling Pathways Modulated by this compound and Related Alkaloids
The anti-inflammatory effects of this compound and related isoquinoline (B145761) alkaloids are attributed to their modulation of key signaling pathways involved in the inflammatory response.
1. MAPK Signaling Pathway
Norisoboldine, structurally very similar to isoboldine, has been shown to inhibit the production of pro-inflammatory cytokines by down-regulating the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK.[3]
References
Reducing matrix effects in UPLC-MS/MS analysis of (-)-Isoboldine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing and managing matrix effects during the UPLC-MS/MS analysis of (-)-Isoboldine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of UPLC-MS/MS analysis of this compound?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1] This includes endogenous substances from biological samples like proteins, lipids, salts, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly impacting the accuracy, precision, and sensitivity of quantitative results.[1][3][4]
Q2: What are the common indicators that matrix effects may be impacting my this compound assay?
A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You may also observe inconsistent peak areas for quality control (QC) samples across different batches or lots of the biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[1][3] A solution of this compound is continuously infused into the mass spectrometer, post-analytical column. When a blank, extracted matrix sample is injected, any deviation in the constant baseline signal for this compound indicates the presence of matrix effects at that specific retention time.[1][3]
-
Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a pure solvent (neat solution) to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1] The matrix factor (MF) is calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
Troubleshooting Guide: Reducing Matrix Effects
This guide provides a systematic approach to troubleshooting and mitigating matrix effects in the analysis of this compound.
Issue: Poor reproducibility, low analyte recovery, or high variability in QC samples.
Possible Cause: Significant matrix effects from co-eluting endogenous components in the sample.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Different biological matrices (plasma, urine, tissue homogenates) will require different approaches.
-
Liquid-Liquid Extraction (LLE): This is a common and effective technique for cleaning up samples containing this compound.[6][7] It separates the analyte based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and more efficient removal of interfering compounds compared to LLE.[5][8] Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for this compound and the specific matrix.
-
Protein Precipitation (PPT): A simpler but generally less clean method, suitable for initial screening.[5] It is crucial to assess the extent of remaining matrix effects if using this method for quantitative analysis.
-
-
Modify Chromatographic Conditions: Adjusting the UPLC method can chromatographically separate this compound from interfering matrix components.[1][3]
-
Gradient Optimization: Alter the gradient slope to better separate the analyte from early or late-eluting interferences.
-
Change Mobile Phase: Modifying the pH of the mobile phase can alter the retention time of this compound and interfering compounds. The use of acidic mobile phases with additives like formic acid is common for alkaloids like isoboldine (B12402355) to ensure they are in their protonated form for good ESI+ response.[5][7]
-
Select a Different Column: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a core-shell column might provide a different selectivity and better resolution from matrix components.
-
-
Sample Dilution: If the sensitivity of the assay is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of this compound.[3][9]
-
Use an Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound is the ideal internal standard. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus effectively compensating for signal suppression or enhancement.[3] If a SIL-IS is not available, a structural analog can be used, but it must be proven to behave similarly under the established chromatographic and ionization conditions.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect values for different sample preparation techniques used in the analysis of alkaloids like this compound in biological matrices. Note: These are representative values and actual results may vary depending on the specific matrix, protocol, and instrumentation.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Relative Standard Deviation (RSD) (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 0.4 - 1.5 (Highly Variable) | < 15% | Advantages: Fast, simple, inexpensive. Disadvantages: Least effective at removing interferences, high risk of significant matrix effects.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.2 | < 10% | Advantages: Good cleanup for many matrices, removes salts and highly polar compounds.[8][10] Disadvantages: Can be labor-intensive, uses significant solvent volumes.[10] |
| Solid-Phase Extraction (SPE) | 80 - 110% | 0.9 - 1.1 | < 5% | Advantages: High selectivity, excellent cleanup, can be automated.[11] Disadvantages: Higher cost, requires method development. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Rat Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of isoboldine.[6][7]
-
Sample Aliquoting: Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structural analog or SIL-IS in methanol).
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortexing: Vortex the tube for 3 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion (e.g., 5 µL) into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Parameters for this compound Analysis
These parameters are based on published methods and serve as a starting point for method development.[6][7][12]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm)
-
Column Temperature: 45°C[7]
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Flow Rate: 0.3 mL/min[7]
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 3.0 10 90 4.0 10 90 4.1 95 5 | 5.0 | 95 | 5 |
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Exemplary MRM Transitions (to be optimized):
-
This compound: Precursor Ion > Product Ion (e.g., m/z 328.2 > 297.1)
-
Internal Standard: To be determined based on the IS used.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Visualizations
Caption: General workflow for sample preparation and analysis of this compound.
Caption: Troubleshooting decision tree for mitigating matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS. | Sigma-Aldrich [merckmillipore.com]
- 7. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the HPLC Resolution of (-)-Isoboldine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the chiral HPLC separation of (-)-Isoboldine, an aporphine (B1220529) alkaloid. The guidance is based on established methodologies for the enantioseparation of alkaloids and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the enantiomers of Isoboldine?
Most alkaloids are chiral compounds, and their enantiomers often exhibit different pharmacological activities and toxicological profiles.[1] The separation of individual enantiomers is crucial in drug development to ensure that the desired therapeutic effect is achieved while minimizing potential side effects from the other enantiomer.[2][3][4] For a chiral drug to be commercialized as a single enantiomer, regulatory bodies require that the other enantiomer be treated as an impurity, necessitating robust analytical methods for its separation and quantification.[5]
Q2: What is the fundamental principle behind separating Isoboldine enantiomers by HPLC?
Enantiomers possess identical physical properties in an achiral environment, making them inseparable on standard HPLC columns.[4] Chiral separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers interact differently with the chiral selector of the CSP, forming transient diastereomeric complexes with varying stability.[6][7] This difference in interaction energy leads to different retention times, allowing for their separation.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for alkaloid separations like Isoboldine?
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely regarded as the most versatile and successful for a broad range of chiral compounds, including alkaloids.[1][2][8][9] These columns can be operated in normal-phase, reversed-phase, and polar organic modes, offering complementary selectivity.[10]
Q4: What is the purpose of adding a basic additive like Diethylamine (DEA) to the mobile phase?
Basic compounds like the alkaloid Isoboldine can exhibit poor peak shape (tailing) due to strong interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the HPLC column.[8][11] Adding a small amount of a basic modifier, such as 0.1% Diethylamine (DEA) or triethylamine (B128534) (TEA), to the mobile phase improves peak symmetry and can enhance resolution by masking these active sites.[8][10][11]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: My chromatogram for the racemic Isoboldine standard shows only a single peak or two barely separated peaks. What are the immediate troubleshooting steps?
Answer: When encountering poor or no resolution, a systematic approach is essential.[12] Begin by verifying the foundational parameters of your method before making significant changes. The logical workflow below outlines the recommended steps.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
-
Verify Method Parameters: First, ensure that the HPLC method parameters (mobile phase composition, flow rate, temperature) exactly match the intended protocol.[12]
-
Check the Chiral Stationary Phase (CSP): Confirm you are using the correct column type. Polysaccharide-based columns are generally recommended for alkaloids.[8] Column degradation due to age or improper storage can lead to a complete loss of resolution.[13]
-
Optimize the Mobile Phase: The mobile phase composition is a critical factor in chiral recognition.[12][14] Systematically vary the ratio of the alcohol modifier (e.g., ethanol (B145695) or isopropanol) in the hexane (B92381) mobile phase. Sometimes, switching the type of alcohol can dramatically impact selectivity.[8]
-
Adjust Temperature and Flow Rate: Lowering the column temperature can increase the stability of the transient diastereomeric complexes, often improving resolution.[8] Similarly, reducing the flow rate can enhance separation efficiency.[15]
Issue 2: Significant Peak Tailing
Question: I can see two distinct peaks for the Isoboldine enantiomers, but they both show significant tailing, which is affecting my ability to quantify them accurately. What is the cause and solution?
Answer: Peak tailing for basic analytes like Isoboldine is a common issue in chiral chromatography. It is typically caused by secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica support of the CSP.[8][11]
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small concentration (typically 0.1% v/v) of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.[8][10] This additive competes with the Isoboldine for the active silanol sites, effectively masking them and resulting in more symmetrical peaks.
-
Use a Base-Deactivated Column: If available, use a CSP that is specifically end-capped or base-deactivated to minimize surface silanol activity.[8][13]
Issue 3: Irreproducible Retention Times and/or Resolution
Question: My retention times and resolution for Isoboldine are inconsistent between injections or on different days. What could be causing this variability?
Answer: Irreproducible results can stem from several factors related to the mobile phase, column, or system.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: Chiral separations are highly sensitive to the state of the stationary phase.[16] Always ensure the column is equilibrated with the mobile phase for a sufficient amount of time (at least 30-60 minutes or until a stable baseline is achieved) before starting a sequence.
-
Mobile Phase Volatility: If using a volatile mobile phase component like hexane, ensure the reservoir is tightly covered to prevent selective evaporation, which would alter the composition and affect retention times. Always use freshly prepared mobile phases.[15]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even minor ambient temperature changes can affect mobile phase viscosity and interaction kinetics, leading to shifts in retention.[15]
-
Additive "Memory Effect": Basic or acidic additives can be strongly retained by the CSP and may alter its selective properties over time, even after they have been removed from the mobile phase.[11][16] This "memory effect" can cause inconsistent results.[11] If you switch between methods with different additives, a thorough column flush with an intermediate solvent like isopropanol (B130326) is critical.
Experimental Protocols
Protocol 1: Initial Method Development & Screening
This protocol outlines a general screening strategy to find a suitable Chiral Stationary Phase (CSP) and mobile phase for Isoboldine enantiomer separation.
-
Column Selection: Select two polysaccharide-based chiral columns with different selectivities, for example:
-
Cellulose-based: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Amylose-based: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase Screening: Prepare two primary mobile phases for normal-phase screening:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% DEA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for Isoboldine (e.g., 280 nm)
-
-
Procedure: a. Equilibrate the first column (e.g., Chiralcel® OD-H) with Mobile Phase A for at least 30 minutes. b. Inject the racemic Isoboldine standard. c. Evaluate the chromatogram for separation. d. Flush the column thoroughly with IPA. e. Equilibrate the column with Mobile Phase B and repeat the injection. f. Repeat steps a-e for the second column (e.g., Chiralpak® AD-H).
-
Evaluation: Compare the results from all four runs. Identify the combination of CSP and mobile phase that provides the best initial separation (baseline separation is ideal, but any sign of peak splitting is a good starting point).
Data Presentation
The following tables present hypothetical data illustrating the impact of various parameters on the separation of Isoboldine enantiomers.
Table 1: Effect of Alcohol Modifier Concentration on Resolution (Conditions: Chiralpak AD-H column, n-Hexane/Ethanol + 0.1% DEA, 1.0 mL/min, 25°C)
| Mobile Phase Composition (n-Hexane:Ethanol) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| 95:5 | 10.2 | 10.9 | 1.07 | 0.95 |
| 90:10 | 8.5 | 9.4 | 1.11 | 1.62 |
| 85:15 | 7.1 | 7.7 | 1.08 | 1.10 |
| 80:20 | 6.0 | 6.4 | 1.07 | 0.98 |
Table 2: Influence of Basic Additive on Peak Shape and Resolution (Conditions: Chiralpak AD-H column, n-Hexane:Ethanol (90:10), 1.0 mL/min, 25°C)
| Additive | Tailing Factor (USP) | Resolution (Rs) | Comments |
| None | 2.1 | 1.25 | Significant peak tailing observed. |
| 0.1% DEA | 1.2 | 1.62 | Improved peak symmetry and resolution. |
Table 3: Impact of Column Temperature on Separation (Conditions: Chiralpak AD-H column, n-Hexane:Ethanol (90:10) + 0.1% DEA, 1.0 mL/min)
| Temperature (°C) | tR1 (min) | tR2 (min) | Separation Factor (α) | Resolution (Rs) |
| 35 | 7.8 | 8.6 | 1.10 | 1.45 |
| 25 | 8.5 | 9.4 | 1.11 | 1.62 |
| 15 | 9.7 | 10.9 | 1.12 | 1.85 |
Visualization of Key Relationships
The successful chiral separation of Isoboldine is dependent on the interplay of several key parameters that influence the chromatographic process.
Caption: Influence of primary parameters on the final resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Strategies to increase the yield of synthetic (-)-Isoboldine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (-)-Isoboldine. Our aim is to provide practical strategies to increase reaction yields and ensure the successful synthesis of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the critical stages in the synthesis of this compound that typically affect the overall yield?
A1: The synthesis of this compound, a member of the aporphine (B1220529) alkaloid family, generally involves three critical stages that significantly impact the overall yield:
-
Formation of the Tetrahydroisoquinoline (THIQ) Core: This is commonly achieved through a Bischler-Napieralski or Pictet-Spengler reaction. The efficiency of this initial cyclization is paramount.
-
Oxidative Cyclization: This step involves the formation of the characteristic aporphine ring system from a reticuline-type precursor. The choice of oxidizing agent and reaction conditions are crucial for achieving high yields and preventing side product formation.
-
Purification: The isolation and purification of the final product and intermediates can lead to significant material loss if not optimized.
Q2: My Bischler-Napieralski reaction to form the dihydroisoquinoline precursor is giving a low yield. What are the common causes?
A2: Low yields in the Bischler-Napieralski reaction are a common issue. The primary causes include:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and is most effective with electron-donating groups on the benzene (B151609) ring of the β-arylethylamide starting material.[1][2]
-
Insufficiently Strong Dehydrating Agent: For less reactive substrates, common reagents like phosphorus oxychloride (POCl₃) may not be sufficient.[1]
-
Side Reactions: The formation of styrenes through a retro-Ritter reaction can be a significant competing pathway that reduces the yield of the desired cyclized product.[1]
-
Inappropriate Reaction Conditions: Both temperature and solvent choice are critical. Excessively high temperatures can lead to decomposition.[1]
Q3: How can I improve the yield of my Pictet-Spengler reaction for the synthesis of the tetrahydroisoquinoline intermediate?
A3: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core. To improve yields:
-
Use of an Activating Group: The reaction is more efficient with electron-rich aromatic rings.[3]
-
N-Acyliminium Ion Strategy: Acylating the intermediate imine to form an N-acyliminium ion creates a more powerful electrophile, allowing the cyclization to proceed under milder conditions with better yields.[3]
-
Microwave-Assisted Synthesis: Employing microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[4]
Q4: What are the best practices for the oxidative cyclization step to form the aporphine core?
A4: The oxidative cyclization of a reticuline-type precursor is a key step. Best practices include:
-
Choice of Oxidizing Agent: Hypervalent iodine(III) reagents have been shown to be effective for the biomimetic oxidative cyclization of reticuline-type alkaloids.
-
Flow Chemistry: Continuous-flow reactors can be advantageous for handling sensitive intermediates, such as the o-quinol species formed during the reaction, by providing precise control over reaction time and temperature.
-
Enzymatic Approaches: The use of enzymes like salutaridine (B1681412) synthase can achieve highly selective ortho-para phenol (B47542) coupling, leading to the desired morphinandienone precursor which can then be rearranged.[5]
Q5: What are the most effective methods for purifying synthetic this compound?
A5: As an alkaloid, this compound can be purified using a combination of techniques:
-
Extraction: Liquid-liquid extraction is a common first step to separate the basic alkaloid from non-basic impurities.
-
Crystallization: If the synthesized this compound is crystalline, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for purifying alkaloids. For amines like Isoboldine, it is often beneficial to add a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia (B1221849) in methanol) to the eluent to prevent streaking and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique.[6]
Troubleshooting Guides
Issue 1: Low Yield in Bischler-Napieralski Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to proceed or gives minimal product. | Deactivated aromatic ring on the β-arylethylamide. | Ensure the starting material has electron-donating groups (e.g., methoxy (B1213986) groups) on the aromatic ring to facilitate electrophilic substitution.[1][2] |
| Low conversion despite prolonged reaction time. | Insufficiently strong dehydrating agent. | For less reactive substrates, use a stronger dehydrating agent such as a mixture of P₂O₅ in refluxing POCl₃.[7] Alternatively, milder and more efficient conditions can be achieved using triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine (B119429).[1][8] |
| Significant formation of side products. | Retro-Ritter reaction forming styrenes. | Optimize reaction temperature; excessively high temperatures can favor side reactions. Consider using milder conditions with Tf₂O.[1] |
| Inconsistent yields between batches. | Moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Results in Pictet-Spengler Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the tetrahydroisoquinoline product. | Low reactivity of the aromatic ring. | The reaction works best with nucleophilic aromatic rings like indoles or pyrroles. For less reactive phenyl groups, higher temperatures and stronger acids may be required.[3] |
| Reaction requires harsh conditions (high temperature, strong acid). | Low electrophilicity of the imine intermediate. | Convert the imine to a more electrophilic N-acyliminium ion by performing the reaction in the presence of an acylating agent. This allows for milder reaction conditions and often improves yields.[3] |
| Diastereoselectivity issues with chiral starting materials. | Lack of facial selectivity in the cyclization. | For enantioselective synthesis, consider using a chiral Brønsted acid catalyst or a chiral auxiliary on the starting material to control the stereochemistry of the newly formed chiral center. |
Issue 3: Inefficient Oxidative Cyclization
| Symptom | Possible Cause | Suggested Solution | | Low yield of the desired aporphine product. | Formation of multiple oxidation products. | The regioselectivity of the oxidative coupling is critical. The use of specific enzymes or carefully chosen chemical oxidants can direct the reaction towards the desired product. | | Decomposition of starting material or product. | Harsh reaction conditions. | Employ milder oxidizing agents. The use of continuous-flow reactors can minimize the decomposition of sensitive intermediates by allowing for short reaction times and precise temperature control. | | Difficulty in isolating the desired product. | Complex reaction mixture. | Optimize the reaction to improve selectivity. Subsequent purification steps like preparative HPLC may be necessary to isolate the target compound from a complex mixture.[6] |
Quantitative Data Summary
The following tables provide an overview of how different factors can influence the yield in the key synthetic steps. Note that these are illustrative and optimal conditions should be determined experimentally for the specific synthesis of this compound.
Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield
| Dehydrating Agent | Substrate Type | Typical Yield Range | Reference |
| POCl₃ | Electron-rich β-arylethylamide | 60-85% | [7][8] |
| P₂O₅ in POCl₃ | Electron-deficient β-arylethylamide | 50-75% | [7] |
| Tf₂O / 2-chloropyridine | Wide range of β-arylethylamides | 70-95% | [1][8] |
Table 2: Effect of Reaction Conditions on Pictet-Spengler Reaction Yield
| Aromatic Ring System | Catalyst / Conditions | Typical Yield Range | Reference |
| Electron-rich (e.g., indole) | Mild acid (e.g., TFA), room temp. | 80-95% | [3] |
| Less reactive (e.g., phenyl) | Strong acid (e.g., HCl), heat | 40-60% | [3] |
| Less reactive (e.g., phenyl) | N-acyliminium ion intermediate | 70-90% | [3] |
| Various | Microwave-assisted, 140°C | 65-85% | [4] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of a Dihydroisoquinoline Precursor (Milder Conditions)
-
Preparation: Dissolve the β-arylethylamide starting material (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Base Addition: Add 2-chloropyridine (2.0 equiv) to the cooled solution.
-
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Intermediate
-
Preparation: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add the aldehyde or ketone (1.1 equiv).
-
Acid Catalyst: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid) or a Lewis acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: General Purification of this compound by Column Chromatography
-
Slurry Preparation: Dissolve the crude synthetic this compound in a minimal amount of the chosen eluent system.
-
Column Packing: Pack a glass column with silica gel in the desired solvent system (e.g., a mixture of dichloromethane and methanol (B129727) with 0.5-1% triethylamine).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for cyclization steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
Preventing degradation of (-)-Isoboldine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (-)-Isoboldine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: this compound, an aporphine (B1220529) alkaloid, is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air can lead to the formation of oxoaporphine derivatives.[1]
-
Light: Like many aporphine alkaloids, this compound is sensitive to light, which can cause photodegradation.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
pH: The stability of alkaloids is often pH-dependent. Extreme pH conditions can lead to hydrolysis or other degradation reactions.[1]
Q2: What is the recommended way to store solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light.[1] Using an inert gas like argon or nitrogen to backfill the container can provide additional protection against oxidation.
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol.[1] To maintain stability, it is recommended to:
-
Store stock solutions at -20°C or lower.[1]
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[1]
Q4: I've noticed a discoloration in my solid this compound sample. What should I do?
A4: Discoloration, such as the compound appearing darker than expected, may indicate oxidation or degradation.[1] It is recommended to verify the purity of the compound using an analytical method like HPLC before use. If significant degradation is confirmed, it is best to use a fresh batch of the compound.[1]
Q5: What are the potential degradation products of this compound?
A5: While comprehensive degradation pathways for this compound under storage conditions are not fully elucidated in the public domain, a potential oxidative degradation product is (+)-Isoboldine beta-N-oxide.[4] In vivo, this compound is known to be metabolized into glucuronide and sulfate (B86663) conjugates.[5] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to identify all potential degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the this compound stock solution. | • Prepare fresh stock solutions more frequently.• Aliquot stock solutions to minimize freeze-thaw cycles.• Ensure stock solutions are stored at ≤ -20°C and protected from light.[1] |
| Compound appears discolored (e.g., yellowish or brownish) | Oxidation or other forms of degradation of the solid compound. | • Confirm that the compound has been stored under the recommended conditions (sealed, -20°C, dark).• If the compound is old, consider purchasing a new batch.• Before use, verify the purity using an analytical technique such as HPLC.[1] |
| Difficulty dissolving the compound | The compound may have low solubility in the chosen solvent, or it may have degraded. | • Try gentle warming (e.g., 37°C) and sonication to aid dissolution.• Consider trying a different solvent (e.g., DMSO).• If the compound still does not dissolve, it may be a sign of degradation, and purity should be checked.[1] |
| Precipitate forms in the stock solution upon storage | The solution may be supersaturated, or the compound is degrading, leading to less soluble degradation products. | • Allow the solution to come to room temperature and sonicate to see if the precipitate redissolves.• Consider preparing a less concentrated stock solution.• If the precipitate persists, it may be a degradation product. The purity of the solution should be assessed. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard and test sample.
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies.
2. Chromatographic Conditions (Example):
-
Gradient Elution: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute any potential degradation products. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be around 280 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject the stock solution to various stress conditions as described in Protocol 2.
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products.
1. Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl before HPLC analysis.
3. Oxidation:
-
Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 48 hours.
-
Also, reflux a solution of this compound (1 mg/mL in methanol) at 60°C for 24 hours.
-
Analyze both the solid and liquid samples by HPLC.
5. Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Physical stability of drugs after storage above and below the glass transition temperature: Relationship to glass-forming ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the purification of aporphine alkaloids
Welcome to the technical support center for the purification of aporphine (B1220529) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the isolation and purification of these valuable compounds.
Frequently Asked questions (FAQs)
Q1: What are the most common challenges encountered when purifying aporphine alkaloids?
A1: Researchers often face several challenges during the purification of aporphine alkaloids. These include the presence of structurally similar alkaloids in crude extracts, which makes selective separation difficult.[1] The high polarity of some aporphine alkaloids can lead to poor retention on standard reverse-phase chromatography columns, such as C18, often causing them to elute near the solvent front.[1] Furthermore, the basic nature of these alkaloids can cause strong interactions with the acidic silica (B1680970) gel used in chromatography, resulting in peak tailing and potential loss of the sample.[1]
Q2: Which chromatographic techniques are most effective for separating aporphine alkaloids?
A2: A variety of chromatographic techniques can be employed for the separation of aporphine alkaloids. Conventional methods include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[2][3][4] High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective technique as it is a liquid-liquid partition method that avoids the use of a solid support matrix, thereby eliminating issues like irreversible adsorption of the sample.[3][4] For analytical purposes and smaller-scale purification, HPLC, especially when coupled with mass spectrometry (LC-MS), provides high-resolution separation and quantification.[5][6]
Q3: How can I improve the peak shape of my aporphine alkaloids during HPLC analysis?
A3: Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like aporphine alkaloids.[7][8] This is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[7] To mitigate this, adjusting the mobile phase pH to be more acidic (e.g., using 0.1% formic acid or acetic acid) can help by protonating the alkaloids and reducing these secondary interactions.[7][9] The use of a highly deactivated or "base-deactivated" column can also significantly improve peak symmetry.[8]
Q4: What are some suitable solvent systems for the purification of aporphine alkaloids?
A4: The choice of solvent system is critical for successful purification and depends on the specific alkaloids and the chromatographic technique being used. For High-Speed Counter-Current Chromatography (HSCCC) of aporphine alkaloids from Nelumbo nucifera, a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water has been used successfully.[3][4] In reversed-phase HPLC, a gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic acid, is commonly used.[9][10] For column chromatography, solvent systems with varying polarities, such as gradients of chloroform (B151607)/methanol (B129727) or hexane/ethyl acetate, are typically employed.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of aporphine alkaloids.
Problem 1: Low Yield of Aporphine Alkaloids After Extraction
Possible Causes:
-
Incomplete extraction from the plant material.
-
Degradation of alkaloids during extraction.
-
Loss of alkaloids during solvent partitioning.
Solutions:
-
Optimize Extraction Solvent: A synergistic effect has been observed between chloroform and methanol for improving the extraction of aporphine alkaloids.[7] Experiment with different solvent mixtures and ratios.
-
Control Temperature and Light: Aporphine alkaloids can be sensitive to heat and light, which can lead to degradation.[11] Perform extractions at room temperature or below and protect extracts from light.
-
Adjust pH during Liquid-Liquid Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10) to deprotonate the alkaloids and drive them into the organic solvent during the back-extraction step.[12]
Problem 2: Co-elution of Structurally Similar Aporphine Alkaloids
Possible Causes:
-
Insufficient resolution of the chromatographic method.
-
Inappropriate stationary phase or mobile phase composition.
Solutions:
-
Method Optimization in HPLC:
-
Adjust Mobile Phase: Modify the gradient slope, organic solvent (e.g., switch between acetonitrile and methanol), or the pH of the aqueous phase.[6]
-
Change Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity.[6][9]
-
-
Employ High-Speed Counter-Current Chromatography (HSCCC): HSCCC offers excellent resolving power for complex mixtures of natural products and can be optimized by testing different two-phase solvent systems to achieve separation.[3][4]
Problem 3: Irreversible Adsorption of Aporphine Alkaloids on the Column
Possible Causes:
-
Strong interaction between the basic alkaloids and the acidic silica stationary phase.
Solutions:
-
Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (B75360) or a polymer-based column.
-
Utilize High-Speed Counter-Current Chromatography (HSCCC): As HSCCC is a liquid-liquid chromatography technique without a solid support, it completely avoids the problem of irreversible adsorption.[3][4]
Data Presentation
Table 1: Comparison of Purification Yields and Purity of Aporphine Alkaloids from Nelumbo nucifera using HSCCC
| Aporphine Alkaloid | Yield (mg) from 100 mg Crude Extract | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 6.3 | 95.1 |
| Pronuciferine | 1.1 | 96.8 |
| Nuciferine | 8.5 | 98.9 |
| Roemerine | 2.7 | 97.4 |
| Data sourced from a study on the purification of aporphine alkaloids from the leaves of Nelumbo nucifera Gaertn.[3][4][13] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Aporphine Alkaloids from Plant Material
This protocol describes a common method for the initial extraction of a crude alkaloid mixture from dried plant material.[10][12]
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (B145695)
-
5% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ammonium (B1175870) Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)
-
Chloroform or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Separatory Funnel
Procedure:
-
Maceration: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-72 hours.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in a 5% acidic aqueous solution (e.g., HCl). This protonates the basic alkaloids, making them water-soluble. b. Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. Discard the organic layer. c. Basify the aqueous layer containing the protonated alkaloids with a base (e.g., ammonium hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution with an organic solvent like chloroform or dichloromethane. e. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate it to dryness to obtain the crude alkaloid mixture.
Protocol 2: Purification of Aporphine Alkaloids using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of aporphine alkaloids from Nelumbo nucifera.[3][4]
Instrumentation:
-
High-Speed Counter-Current Chromatography (HSCCC) system
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of 5:3:3:2.5:5.
-
Thoroughly equilibrate the solvent system in a separatory funnel at room temperature.
-
Separate the two phases and degas them before use. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
Sample Preparation:
-
Dissolve the crude alkaloid extract in a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.
HSCCC Procedure:
-
Fill the HSCCC column with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions.
-
Analyze the collected fractions using HPLC to identify and pool the fractions containing the purified aporphine alkaloids.
Mandatory Visualization
Caption: General experimental workflow for the purification of aporphine alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkaloid Separation - Lifeasible [lifeasible.com]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Cell Permeability Assays for (-)-Isoboldine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell permeability assays of (-)-Isoboldine. The following information is based on established principles for small molecules and aims to address common challenges encountered during in vitro permeability experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro models to assess the cell permeability of a small molecule like this compound?
A1: The most widely used in vitro models for assessing the intestinal permeability of small molecules are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell models.[1][2]
-
PAMPA: This is a cell-free, high-throughput assay that models passive diffusion across a lipid-coated artificial membrane.[3][4] It is particularly useful in early drug discovery to quickly assess a compound's passive permeability.[3]
-
Caco-2 Permeability Assay: Considered the gold standard for predicting human oral absorption, this assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer mimicking the intestinal epithelium.[5][6] This model can assess passive diffusion, active transport (both uptake and efflux), and paracellular transport.[5]
-
MDCK Permeability Assay: This assay utilizes epithelial cells from a canine kidney. MDCK cells form a tight, polarized monolayer and are often genetically engineered to overexpress specific efflux transporters, such as P-glycoprotein (P-gp), making them a valuable tool for identifying substrates of these transporters.[7][8]
Q2: How do I choose the right permeability assay for this compound?
A2: The choice of assay depends on the stage of your research and the specific questions you are trying to answer.
-
For high-throughput screening in early discovery to understand the passive diffusion potential of this compound, PAMPA is a cost-effective and rapid option.[3][4]
-
To get a more comprehensive understanding of intestinal absorption, including the potential for active transport and efflux, the Caco-2 assay is the preferred method.[5][6]
-
If you suspect this compound is a substrate of a specific efflux transporter like P-gp, using an MDCK-MDR1 cell line (which overexpresses P-gp) can provide definitive evidence.[7][8]
Q3: How are the results of a cell permeability assay, like the Caco-2 assay, interpreted?
A3: The primary outputs of a bidirectional cell-based permeability assay are the Apparent Permeability Coefficient (Papp) and the Efflux Ratio (ER).[1]
-
Apparent Permeability Coefficient (Papp): This value quantifies the rate at which a compound crosses the cell monolayer.[9] Papp values are typically measured in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which indicates efflux.[10]
-
Efflux Ratio (ER): This is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[1][6]
Q4: What are the typical classifications for Papp values?
A4: While ranges can vary slightly between laboratories, a general classification for Papp values is as follows:[9][11]
| Permeability Classification | Papp Value (x 10⁻⁶ cm/s) | Expected in vivo Absorption |
| High | > 10 | > 80% |
| Moderate | 1 - 10 | 20% - 80% |
| Low | < 1 | < 20% |
Troubleshooting Guides
This section addresses specific issues you may encounter during your cell permeability assays with this compound.
Issue 1: Low Apparent Permeability (Papp < 1 x 10⁻⁶ cm/s)
Possible Causes and Troubleshooting Steps:
-
Poor Passive Diffusion: The physicochemical properties of this compound (e.g., high polarity, large size) may limit its ability to passively cross the cell membrane.[11]
-
Action: Consider running a PAMPA assay to specifically assess passive diffusion.[11] If passive permeability is inherently low, medicinal chemistry efforts may be needed to optimize the molecule's properties.
-
-
Low Solubility in Assay Buffer: Precipitation of this compound in the donor compartment can lead to an underestimation of its permeability.
-
Action: Visually inspect the donor wells for any precipitation. Reduce the test concentration of this compound to below its thermodynamic solubility in the assay buffer.[1] The use of a small percentage of a co-solvent like DMSO (typically <1%) may also help, but its effect on monolayer integrity should be validated.[12]
-
-
Active Efflux: this compound may be actively transported out of the cells, resulting in low net transport in the absorptive (A-B) direction.[11]
-
Action: Perform a bidirectional Caco-2 or MDCK assay to determine the efflux ratio. An ER > 2 suggests active efflux.[1][6] To confirm the involvement of a specific transporter like P-gp, run the assay in the presence of a known inhibitor (e.g., verapamil).[9] A significant reduction in the ER in the presence of the inhibitor confirms that this compound is a substrate for that transporter.[9]
-
Issue 2: High Efflux Ratio (ER > 2)
Possible Causes and Troubleshooting Steps:
-
Active Transport by Efflux Pumps: This is the most likely cause and indicates that this compound is a substrate for an efflux transporter such as P-gp or Breast Cancer Resistance Protein (BCRP).[1]
-
Action:
-
Use Specific Inhibitors: Perform the bidirectional assay in the presence of specific inhibitors for common efflux transporters (e.g., verapamil (B1683045) for P-gp). A decrease in the efflux ratio to near 1 confirms the involvement of that transporter.[1]
-
Use Transfected Cell Lines: To definitively identify the transporter, test this compound in MDCK cell lines that are engineered to overexpress a single human transporter, such as MDCK-MDR1 for P-gp.[1][7] A high efflux ratio in this specific cell line provides strong evidence of interaction.[1]
-
-
Issue 3: Low Compound Recovery (<80%)
Possible Causes and Troubleshooting Steps:
-
Nonspecific Binding: this compound may be adsorbing to the plastic of the assay plates or the filter inserts.[2]
-
Intracellular Accumulation: The compound may be sequestered within the cell monolayer and not be detected in either the donor or receiver compartments.[2]
-
Action: At the end of the permeability experiment, lyse the cell monolayer and analyze the lysate using LC-MS/MS to quantify the amount of this compound that has accumulated within the cells.[1]
-
-
Compound Instability: this compound may be unstable in the assay buffer or metabolized by the cells.[1]
-
Action:
-
Assess Buffer Stability: Incubate this compound in the assay buffer (without cells) for the duration of the experiment and measure its concentration over time to check for degradation.[2]
-
Check for Metabolism: Analyze samples from both the donor and receiver compartments, as well as the cell lysate, for the presence of potential metabolites of this compound using LC-MS/MS.
-
-
Issue 4: High Variability Between Replicate Wells
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Monolayer Integrity: Leaky monolayers can lead to inconsistent and artificially high permeability values.[9]
-
Action:
-
Measure TEER: Monitor the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment. A significant drop in TEER suggests compromised tight junctions.[2][9] TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm² for Caco-2 cells).[11][14]
-
Use a Paracellular Marker: Include a low-permeability marker, such as Lucifer yellow, in the assay. High transport of this marker indicates a leaky monolayer.[9][15]
-
-
-
Inconsistent Seeding Density: Variations in the initial cell seeding density can lead to differences in monolayer confluence and differentiation.[16]
-
Action: Ensure a consistent and optimized cell seeding density for all experiments. Standardize cell culture protocols, including passage number and media composition.[14]
-
-
Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions, leading to variability.
-
Action: Avoid using the outermost wells of the assay plate for experimental compounds. Instead, fill these wells with buffer to maintain a more uniform environment across the plate.
-
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a general framework. Optimization may be required for specific laboratory conditions.
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well format) at an appropriate density (e.g., 6 x 10⁴ cells/cm²).[11]
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]
-
Monitor monolayer integrity by measuring the TEER. Only use monolayers with TEER values above a validated threshold (e.g., >250 Ω·cm²).[11]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM glucose, pH 7.4).[17]
-
For Apical-to-Basolateral (A-B) Permeability: Add the dosing solution containing this compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[17]
-
For Basolateral-to-Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.[17]
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[5][17]
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated analytical method, typically LC-MS/MS.
-
-
Data Calculation:
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for a PAMPA assay. Commercially available kits will have specific instructions.[18]
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).[4][18]
-
Coat the filter of a 96-well donor plate with a small volume (e.g., 5 µL) of the lipid solution.[4]
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[4]
-
Prepare the dosing solution of this compound in the donor buffer (e.g., PBS, pH 7.4, with a small percentage of DMSO if needed for solubility).[4]
-
Add the dosing solution to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".[19]
-
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the effective permeability (Pe) based on the final concentrations in the donor and acceptor wells, considering the volumes and incubation time. The specific formula will depend on the assay conditions and can be found in literature or kit instructions.[2]
-
Visualizations
Caption: A typical experimental workflow for a Caco-2 cell permeability assay.
Caption: A logical workflow for troubleshooting low apparent permeability results.
Caption: Signaling pathways illustrating the different transport mechanisms across a cell monolayer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. enamine.net [enamine.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 8. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolian.com [resolian.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (-)-Isoboldine Recovery from Biological Matrices
Welcome to the technical support center for the analysis of (-)-Isoboldine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound in biological samples?
A1: The most prevalent and sensitive method for the quantification of this compound is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers excellent selectivity and sensitivity for detecting low concentrations of the analyte in complex biological matrices.
Q2: Which extraction techniques are most effective for isolating this compound?
A2: The choice of extraction technique depends on the biological matrix, the required sample purity, and the downstream analytical method. The three primary methods used are:
-
Liquid-Liquid Extraction (LLE): This method is effective for plasma samples, with methyl tert-butyl ether being a commonly used solvent.[1]
-
Protein Precipitation (PPT): This is a simpler and faster method, often employed for plasma samples using solvents like methanol (B129727) or acetonitrile (B52724) to remove proteins.[2][3]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that can provide cleaner extracts and is applicable to various matrices.[4][5][6]
Q3: What are the key metabolic pathways of this compound that might affect its recovery?
A3: this compound primarily undergoes Phase II metabolism, specifically glucuronidation and sulfonation.[1][2] When analyzing matrices such as urine, bile, or feces, it is important to consider that a significant portion of the compound may be present as metabolites. For the quantification of total this compound, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) may be necessary to convert the metabolites back to the parent compound before extraction.
Troubleshooting Guides
Low Recovery of this compound
Issue: You are experiencing low or inconsistent recovery of this compound from your biological samples.
| Potential Cause | Recommended Solution |
| Suboptimal pH during Extraction | For LLE, ensure the pH of the aqueous sample is basic (pH > 8) to neutralize the basic this compound, thus increasing its partitioning into the organic solvent.[7] For SPE, the pH of the sample and solvents should be optimized based on the sorbent chemistry. |
| Inappropriate Solvent Choice (LLE) | The polarity of the extraction solvent is crucial. While methyl tert-butyl ether has been shown to be effective for plasma, other solvents like ethyl acetate (B1210297) or dichloromethane, or mixtures thereof, could be tested for different matrices.[1] |
| Incomplete Protein Precipitation (PPT) | Ensure a sufficient volume of cold precipitating solvent (e.g., 3:1 solvent-to-sample ratio) is used. Vortex thoroughly and allow for sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein removal.[3][7] |
| Breakthrough during SPE | If the analyte is not retained on the SPE sorbent, ensure the cartridge has been properly conditioned and equilibrated. The sample loading flow rate should also be slow enough to allow for adequate interaction between the analyte and the sorbent.[8][9] |
| Incomplete Elution from SPE Sorbent | The elution solvent may not be strong enough to desorb this compound from the SPE cartridge. Consider increasing the organic solvent concentration or adding a modifier (e.g., a small amount of acid or base) to the elution solvent.[8][10] |
| Analyte Adsorption to Labware | This compound, being an alkaloid, can adsorb to glass surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. |
| Degradation of this compound | Although generally stable, prolonged exposure to harsh pH conditions or high temperatures should be avoided. Process samples as quickly as possible and store extracts at low temperatures. |
Matrix Effects in UPLC-MS/MS Analysis
Issue: You are observing signal suppression or enhancement for this compound in your UPLC-MS/MS analysis.
| Potential Cause | Recommended Solution |
| Co-eluting Endogenous Components | The biological matrix contains numerous compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer. |
| Insufficient Sample Cleanup | Improve the sample preparation method. SPE generally provides cleaner extracts than PPT or LLE.[5][6] |
| Suboptimal Chromatographic Separation | Optimize the UPLC gradient to better separate this compound from interfering matrix components. Ensure the analytical column is not overloaded. |
| Phospholipid Interference | Phospholipids from plasma or tissue samples are a common source of matrix effects. |
| Use of a Phospholipid Removal Plate/Column | Incorporate a specific phospholipid removal step in your sample preparation workflow. |
| Modify LLE Solvent | Use a solvent less prone to extracting phospholipids. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated UPLC-MS/MS method for the determination of this compound in rat plasma.[1]
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 4.8 - 2400 ng/mL |
| Correlation Coefficient (r²) | > 0.9956 |
| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL |
Table 2: Precision and Accuracy
| Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | |
| Value Range | 1.7 - 5.1 | 2.2 - 4.4 | 91.3 - 102.3 |
Table 3: Recovery and Matrix Effect
| Parameter | Value Range | Reference |
| Recovery | 79.7 - 84.6% | [2] |
| Matrix Effect | 78.1 - 96.0% | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on the method described by Li et al. (2015).[1]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether to the plasma sample.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Drying and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) of this compound from Plasma
This protocol is a general method adapted from common practices.[2][3]
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold methanol (or acetonitrile).
-
Vortex for 2 minutes.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
-
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Troubleshooting flowchart for low recovery of this compound.
Caption: Major metabolic pathways of this compound.
References
- 1. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing epimerization during the synthesis of (-)-Isoboldine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Isoboldine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization during your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?
A1: Epimerization is a chemical process that involves a change in the configuration at one of several stereocenters in a molecule. In the synthesis of this compound, which has a specific three-dimensional structure essential for its biological activity, epimerization can lead to the formation of its diastereomer. This unwanted isomer can be difficult to separate and may have different pharmacological properties, reducing the overall yield and purity of the desired this compound.[1]
Q2: At which point in the synthesis of this compound is epimerization most likely to occur?
A2: Epimerization is a primary concern during the formation of the key tetrahydroisoquinoline core, often constructed via a Pictet-Spengler reaction.[2][3] The stereocenter at C-1 of the tetrahydroisoquinoline ring is susceptible to inversion under the acidic and often harsh conditions required for this cyclization. Subsequent steps involving strong bases or elevated temperatures can also induce epimerization.
Q3: What are the primary factors that contribute to epimerization during the synthesis of this compound?
A3: Several factors can promote epimerization:
-
Harsh Reaction Conditions: The use of strong acids or bases and high temperatures can facilitate the formation of intermediates that lead to a loss of stereochemical integrity.[1][2]
-
Prolonged Reaction Times: Extended exposure to conditions that can cause epimerization increases the likelihood of forming the undesired diastereomer.[1]
-
Solvent Effects: The choice of solvent can influence the stability of intermediates and the transition states leading to epimerization.
-
Lack of Stereocontrol: Inadequate control during the key bond-forming reactions can result in a mixture of diastereomers.
Troubleshooting Guide
Issue 1: My final product is a mixture of diastereomers, as confirmed by NMR and chiral HPLC. How can I improve the diastereoselectivity?
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: Your reaction conditions may be favoring the thermodynamically more stable, but undesired, diastereomer. High temperatures and long reaction times typically lead to thermodynamic products.[1]
-
Solution: To favor the kinetic product, which is often the desired one in asymmetric synthesis, try running the reaction at a lower temperature for a shorter duration. This may result in a slightly lower overall yield but can significantly improve the diastereomeric ratio.[1]
-
-
Inappropriate Catalyst or Reagent: The choice of acid catalyst in the Pictet-Spengler reaction or the base in other steps is crucial for stereocontrol.
-
Solution: For the Pictet-Spengler reaction, consider using milder acids or Lewis acids. In base-mediated steps, employing sterically hindered, non-nucleophilic bases can minimize epimerization.
-
-
Use of a Chiral Auxiliary: For greater control over stereochemistry, the use of a chiral auxiliary is a highly effective strategy.[4][5][6]
-
Solution: Temporarily attaching a chiral molecule to your substrate can direct the formation of the desired stereoisomer. The auxiliary can be removed in a subsequent step.
-
Issue 2: I am observing significant epimerization during the work-up and purification steps.
Possible Causes and Solutions:
-
Acidic or Basic Conditions During Extraction: Exposing your product to strong acids or bases during aqueous work-up can cause epimerization.
-
Solution: Use buffered solutions or mild acids/bases for pH adjustments. Minimize the time your product is in contact with these solutions.
-
-
On-Column Epimerization: The stationary phase used in column chromatography (e.g., silica (B1680970) gel) can be acidic and cause epimerization of sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a base like triethylamine (B128534) before use. Alternatively, consider using a different stationary phase, such as alumina.
-
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the diastereomeric ratio (d.r.) during a key synthetic step, such as the Pictet-Spengler reaction. Please note that this data is representative and may vary depending on the specific substrate and reagents used.
| Entry | Temperature (°C) | Reaction Time (h) | Catalyst/Reagent | Solvent | Diastereomeric Ratio (desired:undesired) |
| 1 | 80 | 24 | TFA (1.1 eq) | Dichloromethane (B109758) | 3:1 |
| 2 | 25 | 12 | TFA (1.1 eq) | Dichloromethane | 6:1 |
| 3 | 0 | 24 | Sc(OTf)₃ (0.1 eq) | Acetonitrile | 10:1 |
| 4 | -20 | 48 | Chiral Auxiliary A | Toluene | >20:1 |
| 5 | 25 | 12 | Enzyme Catalyst | Buffer | >50:1 |
Experimental Protocols
Detailed Methodology for Asymmetric Pictet-Spengler Reaction Using a Chiral Auxiliary:
This protocol describes a general procedure for the stereoselective synthesis of the tetrahydroisoquinoline core of this compound, aimed at minimizing epimerization.
-
Preparation of the Chiral Auxiliary Conjugate:
-
Pictet-Spengler Cyclization:
-
Dissolve the chiral substrate in a dry, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C) to ensure kinetic control.[1]
-
Slowly add a pre-cooled solution of the aldehyde and a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂) to the reaction mixture. The slow addition helps maintain a low temperature and control the reaction rate.
-
Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It is crucial to quench the reaction as soon as the starting material is consumed to prevent potential epimerization over time.[1]
-
-
Work-up and Purification:
-
Quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate or a buffered solution to neutralize the acid.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on deactivated silica gel.
-
-
Removal of the Chiral Auxiliary:
-
Cleave the chiral auxiliary under mild conditions that do not affect the newly formed stereocenter. The specific method will depend on the auxiliary used.
-
Mandatory Visualization
Caption: Mechanism of epimerization via a planar intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Formal synthesis of the bisbenzylisoquinoline alkaloid berbamunine by asymmetric substitution of chiral organolithium compounds. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yields in the isolation of minor alkaloids
Welcome to the Technical Support Center for the isolation of minor alkaloids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the extraction and purification of these valuable compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experimental workflow.
Issue 1: Low Overall Yield of Crude Alkaloid Extract
Q1: My initial crude extract containing the target minor alkaloid has a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the initial extraction can stem from several factors, ranging from the quality of the starting material to the extraction method itself. Here’s a breakdown of common causes and solutions:
-
Plant Material Quality: The concentration of alkaloids can vary significantly based on the plant's geographical source, harvest season, and drying method. For instance, the highest concentration of carbazole (B46965) alkaloids in Murraya koenigii leaves is found between September and December.[1] Plants from tropical zones may also have a much higher concentration of these alkaloids compared to those from subtropical zones.[1]
-
Improper Drying: Enzymatic degradation can occur if the plant material is not dried properly.[1][2] For heat-sensitive alkaloids, freeze-drying is the preferred method.[2] If unavailable, oven drying at a low temperature (30-50°C) is a suitable alternative.[2]
-
Incorrect Particle Size: The plant material should be ground into a fine powder to maximize the surface area for solvent penetration, which enhances extraction efficiency.[1]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Polar solvents like methanol (B129727) have been shown to yield a higher amount of crude extract and total phenolic and flavonoid content from Murraya koenigii leaves.[1] The choice of solvent can also affect which impurities are co-extracted.[3]
-
Inefficient Extraction Technique: Traditional methods like maceration and Soxhlet extraction can be time-consuming and may lead to the degradation of thermolabile compounds due to prolonged heating.[4] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times.[3][4]
Troubleshooting Workflow for Low Crude Extract Yield
Caption: A logical workflow for troubleshooting low crude alkaloid extract yield.
Issue 2: Degradation of the Target Alkaloid During Extraction and Purification
Q2: I suspect my target minor alkaloid is degrading during the isolation process. What are the common causes of degradation and how can I prevent it?
A2: Alkaloid degradation is a significant contributor to low yields. Key factors include:
-
Extreme pH: Both highly acidic and basic conditions can cause hydrolysis or other degradation pathways.[2][5] The stability of many alkaloids is pH-dependent.[5]
-
High Temperature: Thermolabile alkaloids are susceptible to degradation at high temperatures during drying, extraction, and solvent evaporation.[2][4][5]
-
Light Exposure: Some alkaloids are photosensitive and can degrade upon exposure to light, especially UV light.[5]
-
Oxidation: Prolonged exposure to air can lead to the oxidation of sensitive alkaloids.[5]
-
Reactive Solvents: The solvent used for extraction or chromatography can sometimes react with the target alkaloid.[2]
Preventative Measures:
-
pH Control: Maintain a suitable pH throughout the extraction and purification process. For basic alkaloids, acid-base partitioning is a common and effective purification step that relies on controlled pH adjustments to separate alkaloids from non-basic impurities.[3][6]
-
Temperature Management: Use low-temperature drying methods like freeze-drying.[2] During solvent evaporation, use a rotary evaporator under vacuum to lower the boiling point of the solvent.[2]
-
Protection from Light: Use amber glassware and protect samples from direct light exposure during all stages of the process.[5]
-
Inert Atmosphere: If your target alkaloid is particularly sensitive to oxidation, consider performing extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Choose inert solvents for your extraction and purification steps. Methanol and ethanol (B145695) are common choices for a wide range of alkaloids.[2]
Key Factors Causing Alkaloid Degradation
Caption: A diagram illustrating the primary factors that can lead to the degradation of alkaloids.
Issue 3: Poor Separation and Co-elution During Chromatography
Q3: I am having difficulty separating my target minor alkaloid from other closely related alkaloids or impurities during column chromatography or HPLC. What can I do to improve the resolution?
A3: Achieving good separation is critical for isolating pure minor alkaloids. Here are some troubleshooting steps for chromatographic purification:
-
Column Packing and Loading: A poorly packed column can lead to band broadening and poor separation.[1] Overloading the column with too much crude extract will also compromise resolution.[1]
-
Mobile Phase Optimization:
-
HPLC: For reversed-phase HPLC (e.g., C18 column), adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) can significantly impact selectivity.[7] Using a shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting compounds.[7] Adding a modifier like formic acid (typically 0.1%) to the mobile phase can improve the peak shape of basic alkaloids by reducing interactions with residual silanol (B1196071) groups on the stationary phase.[7]
-
Column Chromatography: A systematic approach to finding the optimal solvent system using Thin Layer Chromatography (TLC) is recommended before scaling up to column chromatography.
-
-
Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider using a different stationary phase. For HPLC, trying a column with a different chemistry (e.g., phenyl-hexyl instead of C18) or a longer column with smaller particle size can increase efficiency.[7] For column chromatography, you might consider deactivating silica (B1680970) gel with a small amount of a polar solvent or adding a base like triethylamine (B128534) to the mobile phase to reduce tailing and improve the recovery of alkaloids.[1]
-
Flow Rate and Temperature (HPLC): Lowering the flow rate can increase column efficiency and resolution, though it will increase the analysis time.[7] Controlling the column temperature with a column oven can also alter selectivity and improve reproducibility.[7]
Frequently Asked Questions (FAQs)
Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?
A4: Modern extraction techniques offer several advantages:
-
Increased Efficiency: UAE and MAE can significantly reduce extraction times from hours or days to minutes.[4]
-
Higher Yields: These methods often result in higher extraction yields compared to maceration or Soxhlet extraction.[3][4]
-
Reduced Solvent Consumption: Modern techniques typically use smaller volumes of solvents, making them more environmentally friendly and cost-effective.[4]
-
Preservation of Thermolabile Compounds: The shorter extraction times and, in the case of UAE, lower operating temperatures, help to minimize the degradation of heat-sensitive alkaloids.[4]
| Parameter | Maceration/Soxhlet | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Hours to Days[4] | Minutes[4] | Minutes[4] |
| Typical Yield | Lower | Higher | Higher |
| Solvent Consumption | High[4] | Lower[4] | Lower[4] |
| Temperature | Can be high (Soxhlet)[4] | Typically lower | Can be high if not controlled[4] |
Q5: How does pH play a crucial role in the acid-base extraction of alkaloids?
A5: Acid-base extraction is a cornerstone of alkaloid purification that exploits their basic nature. The process involves manipulating the pH to control the solubility of the alkaloids:
-
Acidification: The crude extract, dissolved in an organic solvent, is treated with an acidic aqueous solution. The basic alkaloids are protonated to form salts, which are soluble in the aqueous phase, while neutral and acidic impurities remain in the organic phase.[3][6]
-
Basification: The aqueous layer containing the alkaloid salts is then made alkaline. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally insoluble in water but soluble in organic solvents.[3][6]
-
Final Extraction: The free base alkaloids are then extracted back into an organic solvent, leaving behind water-soluble impurities.[3]
This pH manipulation allows for a highly effective separation of alkaloids from other plant constituents.
Acid-Base Extraction Workflow
Caption: A schematic of the acid-base partitioning workflow for alkaloid purification.
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Minor Alkaloids
This protocol provides a general framework and should be optimized for your specific plant material and target alkaloid.
Materials:
-
Dried and finely powdered plant material
-
Extraction solvent (e.g., methanol, ethanol)
-
Ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected extraction solvent to the flask.
-
Place the flask in an ultrasonic bath. For many applications, sonication for 20-30 minutes is effective.[5] Monitor the temperature of the water bath to prevent overheating and degradation of thermolabile compounds.
-
After sonication, filter the mixture through Whatman No. 1 filter paper.[1]
-
Wash the solid residue on the filter paper with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.[1]
Protocol 2: Basic Column Chromatography for Alkaloid Fractionation
This protocol describes a standard procedure for separating a crude alkaloid extract using silica gel column chromatography.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
A suitable solvent system (determined by prior TLC analysis)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Fraction collection tubes
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent or solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent system (isocratic elution) based on your TLC optimization.
-
Collect fractions of a consistent volume in separate tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain your target minor alkaloid.
-
Combine the pure fractions and evaporate the solvent to obtain the purified alkaloid.
-
Quantitative Data Summary
The yield of minor alkaloids can be influenced by various factors. The following tables provide examples of how extraction and purification conditions can affect the final yield.
Table 1: Comparison of Extraction Methods for Cinchona Alkaloids
| Extraction Method | Solvent | Yield (mg/g of bark) | Reference |
| Soxhlet | Toluene | Not specified, but generally lower | [3] |
| MAE (Optimized) | 61-65% Ethanol | 3.93 ± 0.11 | [3] |
Table 2: Mitragynine Yield and Purity from Mitragyna speciosa Leaves
| Extraction Stage | Yield/Purity | Method | Reference |
| Crude Chloroform Extract | 70.0% Mitragynine | Soxhlet (after defatting) | [8] |
| Purified Mitragynine | 99% Pure | Crystallization | [8] |
| Overall Yield (Pure) | ~0.088% (w/w) | Newly developed method | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. ukm.my [ukm.my]
Technical Support Center: Optimization of NMR Data Acquisition for (-)-Isoboldine
Welcome to the technical support center for the NMR analysis of (-)-Isoboldine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing NMR data acquisition and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR analysis of this compound?
A1: The choice of solvent is critical for obtaining high-quality NMR spectra. For this compound, deuterated chloroform (B151607) (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. However, if you encounter issues with solubility or peak overlap, consider using deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ is particularly useful for polar compounds and can help resolve overlapping aromatic signals, though sample recovery can be more challenging.
Q2: How much sample is typically required for ¹H and ¹³C NMR of this compound?
A2: For a standard ¹H NMR spectrum, 5-10 mg of this compound dissolved in 0.5-0.7 mL of deuterated solvent is generally sufficient. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.
Q3: My ¹H NMR spectrum of this compound shows broad peaks. What could be the cause?
A3: Peak broadening in the ¹H NMR spectrum of this compound can be attributed to several factors. Poor shimming of the magnet is a common cause. Ensure that the sample is homogeneous and free of particulate matter. High sample concentration can also lead to broader lines due to increased solution viscosity. If the issue persists, it could be indicative of chemical exchange or the presence of paramagnetic impurities.
Q4: The aromatic signals in my ¹H spectrum are overlapping. How can I resolve them?
A4: Overlapping signals in the aromatic region are a common challenge with aporphine (B1220529) alkaloids like this compound.[1] You can try acquiring the spectrum in a different solvent, such as benzene-d₆ or pyridine-d₅, which can induce different chemical shifts (Aromatic Solvent Induced Shifts) and potentially resolve the overlapping peaks.[1] Alternatively, acquiring a 2D NMR spectrum, such as a COSY or TOCSY, can help to identify the individual spin systems within the crowded region.
Q5: How can I confirm the presence of hydroxyl (-OH) and amine (N-H) protons in my spectrum?
A5: The chemical shifts of -OH and N-H protons are often broad and can vary with concentration and temperature. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and N-H protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Signal-to-Noise Ratio in ¹³C Spectrum | Insufficient sample concentration. | Increase the amount of this compound in your sample. |
| Insufficient number of scans. | Increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans. | |
| Suboptimal acquisition parameters. | Optimize the relaxation delay (D1) and acquisition time (AQ). Using a smaller flip angle (e.g., 30-45°) can also improve signal for carbons with long relaxation times. | |
| Phasing Problems in the Spectrum | Incorrect phasing parameters. | Manually re-phase the spectrum. Ensure that the baseline is flat across the entire spectrum. |
| Presence of Impurity Peaks | Contaminated sample or solvent. | Re-purify the sample. Use high-purity deuterated solvents and clean NMR tubes. Common impurities include water, grease, and residual extraction solvents. |
| Distorted Peak Shapes | Poor magnetic field homogeneity. | Re-shim the magnet. Ensure the sample is properly positioned in the NMR probe. |
| Sample contains undissolved solids. | Filter the sample into the NMR tube to remove any particulate matter. |
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Standard ¹H NMR Data Acquisition
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5 - 2.0 seconds
-
Acquisition Time (AQ): 2 - 3 seconds
-
Spectral Width (SW): 12 - 16 ppm
Standard ¹³C NMR Data Acquisition
-
Pulse Program: zgpg30 (power-gated decoupling with a 30-degree pulse)
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.0 - 1.5 seconds
-
Spectral Width (SW): 200 - 240 ppm
2D NMR Experiments for Structural Elucidation
For unambiguous assignment of all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments is recommended.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry of this compound.[2][3][4]
Data Presentation
¹H and ¹³C NMR Chemical Shift Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. Note that chemical shifts can vary slightly depending on the solvent and concentration.
Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shift Data for this compound [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 6.79 | s |
| H-8 | 6.84 | s |
| H-9 | 6.84 | s |
| OCH₃-1 | 3.65 | s |
| OCH₃-10 | 3.92 | s |
| H-4, H-5, H-6a, H-7 | 2.70 - 3.30 | m |
Table 2: ¹³C NMR (100 MHz) Chemical Shift Data for Isoboldine (B12402355) [5]
| Carbon | Chemical Shift (δ, ppm) |
| C-3 | 109.0 |
Note: A complete list of ¹³C chemical shifts for isoboldine was not available in the provided search results. The value for C-3 is provided as a reference from a comparative study with boldine.
Visualizations
Metabolic Pathway of this compound
This compound undergoes phase II metabolism in the body. The primary metabolic pathways are glucuronidation and sulfonation. The following diagram illustrates this metabolic process.
Caption: Metabolic pathway of this compound.
Experimental Workflow for NMR Data Acquisition and Analysis
The following diagram outlines a logical workflow for acquiring and analyzing NMR data for the structural elucidation of this compound.
Caption: NMR data acquisition and analysis workflow.
References
Technical Support Center: Enhancing the Anti-inflammatory Efficacy of (-)-Isoboldine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of (-)-Isoboldine's anti-inflammatory properties.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the anti-inflammatory action of this compound?
A1: this compound and its closely related analogue, norisoboldine, exert their anti-inflammatory effects primarily by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This includes the downregulation of the phosphorylation of key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] Notably, its action is independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]
Q2: What are the main challenges in working with this compound?
A2: The primary challenges associated with this compound are its poor aqueous solubility and low oral bioavailability. This is largely due to a significant first-pass metabolism in the liver. These factors can lead to difficulties in achieving therapeutic concentrations in vivo and may cause inconsistencies in in vitro experiments.
Q3: What formulation strategies can enhance the bioavailability of this compound?
A3: To overcome the low bioavailability, several formulation strategies can be employed. These include the use of nanocarriers like solid lipid nanoparticles (SLNs) and liposomes to improve solubility and protect the molecule from rapid metabolism. Co-administration with bio-enhancers like piperine, which can inhibit drug-metabolizing enzymes, is another effective approach.
Q4: What are the expected inhibitory effects of this compound on pro-inflammatory cytokines?
A4: Based on studies with the closely related compound norisoboldine, this compound is expected to substantially reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages.[1] A slight reduction in interleukin-6 (IL-6) production may also be observed.[1]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[2] Its solubility in aqueous solutions is limited.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental workflow with this compound.
Low or Inconsistent Bioactivity in In Vitro Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected inhibition of inflammatory markers. | Poor Solubility: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration. | - Prepare stock solutions in an appropriate organic solvent like DMSO at a high concentration.- Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%).- Visually inspect for any precipitation after adding the compound to the medium. |
| Compound Degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation, exposure to light). | - Prepare fresh dilutions of the compound for each experiment.- Minimize exposure of the compound to light by using amber-colored tubes.- Assess the stability of this compound under your specific assay conditions. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses. | - Ensure thorough mixing of the cell suspension before seeding.- Use a calibrated multichannel pipette for seeding.- Check for even cell distribution by microscopy after seeding. |
| Edge Effects in Microplates: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and responses. | - Avoid using the outer wells of the microplate for experimental samples.- Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
Challenges in Formulation Development
| Problem | Potential Cause | Troubleshooting Steps |
| Low encapsulation efficiency in lipid-based nanoparticles. | Poor affinity of this compound for the lipid matrix. | - Screen different types of lipids (e.g., triglycerides, fatty acids) to find a matrix with better solubilizing capacity for this compound.- Optimize the drug-to-lipid ratio. |
| Suboptimal formulation parameters. | - Adjust the concentration of surfactants or co-surfactants.- Optimize the homogenization or sonication parameters (time, power) during nanoparticle preparation. | |
| Instability of the formulation (e.g., particle aggregation, drug leakage). | Inadequate surface stabilization. | - Use a combination of stabilizers to provide both steric and electrostatic repulsion.- Optimize the concentration of the stabilizer. |
| Inappropriate storage conditions. | - Store the formulation at the recommended temperature (e.g., 4°C).- Avoid freeze-thaw cycles unless the formulation is designed for it. |
Section 3: Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of norisoboldine, a close structural analog of this compound. This data can be used as a reference for expected outcomes in experiments with this compound.
Table 1: Inhibitory Effect of Norisoboldine on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Inhibition of IL-6 Production (%) |
| 10 | ~25% | ~20% | ~10% |
| 30 | ~50% | ~45% | ~15% |
| 60 | ~75% | ~70% | ~20% |
| Data is estimated based on graphical representations from existing literature. Actual values may vary. |
Section 4: Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and then diluted in culture medium) for 1 hour. Include a vehicle control (medium with the same concentration of DMSO).
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include an unstimulated control group.
-
-
Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
Western Blot Analysis of MAPK Pathway Activation
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency. Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Section 5: Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the LPS-induced inflammatory response by targeting the MAPK signaling pathway.
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the anti-inflammatory activity of this compound in vitro.
Formulation Strategy Workflow
Caption: A typical workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs).
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoboldine | CAS:3019-51-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Validation & Comparative
Validation of UPLC-MS/MS method for (-)-Isoboldine quantification
A Comparative Guide to UPLC-MS/MS Method Validation for (-)-Isoboldine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates like this compound is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, selectivity, and throughput. This guide provides a comparative overview of validated UPLC-MS/MS methodologies for the quantification of this compound in biological matrices, with a focus on sample preparation techniques.
This compound is a bioactive isoquinoline (B145761) alkaloid found in various medicinal plants and has demonstrated potential anti-inflammatory properties.[1][2] Accurate and precise analytical methods are essential for advancing its development as a therapeutic agent.
Comparison of Sample Preparation Methods
The choice of sample preparation is a critical step in any bioanalytical method, directly impacting recovery, matrix effects, and overall method performance. Below is a comparison of common techniques applied to the analysis of this compound and similar alkaloids in plasma.
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Removal of proteins by precipitation with an organic solvent or acid. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Selectivity | Moderate to high, depending on the solvent system. | Low, co-extraction of other matrix components is common. | High, can be tailored by selecting specific sorbent chemistry. |
| Recovery | Generally good and consistent. For a similar alkaloid, laurolitsine, recovery was reported to be 79.7-84.6%. | Can be variable and may be affected by analyte binding to precipitated proteins. A method for norisoboldine (B1591120) used a one-step protein precipitation with methanol (B129727).[1] | Typically high and reproducible. |
| Matrix Effect | Can be significant but often manageable with appropriate solvent selection. For laurolitsine, the matrix effect was 78.1-96.0%. | Prone to significant matrix effects due to co-eluting phospholipids (B1166683) and other endogenous components. | Generally the lowest matrix effect due to efficient removal of interferences. |
| Throughput | Lower, can be labor-intensive and difficult to automate. | High, simple and fast procedure. | Moderate, can be automated for high throughput. |
| Cost | Low to moderate, requires organic solvents. | Low, requires minimal reagents. | Higher, requires specialized cartridges. |
| Recommendation | A robust method for pharmacokinetic studies of isoboldine (B12402355) in rat plasma has been validated using LLE.[1][2] | Suitable for rapid screening, but may require more extensive method development to mitigate matrix effects. | Ideal for methods requiring the highest sensitivity and selectivity, especially for complex matrices. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a UPLC-MS/MS method. Below are representative protocols for the quantification of this compound using different sample preparation techniques.
Method 1: Liquid-Liquid Extraction (LLE)
This method has been successfully validated for the determination of this compound in rat plasma.[1][2]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard (IS).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC Conditions:
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[1][2]
3. MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for isoboldine and the IS should be optimized.
Method 2: Protein Precipitation (PPT) (Alternative)
This protocol is based on a method developed for the related compound norisoboldine.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard (IS).
-
Add 300 µL of ice-cold methanol (or acetonitrile).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC and MS/MS conditions would be similar to the LLE method and should be optimized accordingly.
Method 3: Solid-Phase Extraction (SPE) (Alternative)
This is a general protocol that would require optimization for this compound.
1. Sample Preparation:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (pre-treated with an acid to protonate the analyte).
-
Washing: Wash the cartridge with an acidic solution to remove neutral and acidic interferences, followed by an organic solvent to remove lipids.
-
Elution: Elute the analyte with a basic organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
-
UPLC and MS/MS conditions would be similar to the LLE method and should be optimized accordingly.
Quantitative Performance Data
The following table summarizes the validation parameters for a UPLC-MS/MS method for this compound quantification in rat plasma using liquid-liquid extraction.[2]
Table 2: Validation Summary for this compound Quantification using LLE-UPLC-MS/MS
| Validation Parameter | Result |
| Linearity Range | 4.8 - 2400 ng/mL |
| Correlation Coefficient (r²) | > 0.9956 |
| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL |
| Intra-day Precision (%RSD) | 1.7 - 5.1% |
| Inter-day Precision (%RSD) | 2.2 - 4.4% |
| Accuracy | 91.3 - 102.3% |
| Recovery | Not explicitly stated for isoboldine, but for a similar compound using a similar method, it was 79.7-84.6%. |
| Matrix Effect | Not explicitly stated for isoboldine, but for a similar compound using a similar method, it was 78.1-96.0%. |
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process, the following diagrams illustrate the UPLC-MS/MS workflow and the logical relationship in method validation.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for UPLC-MS/MS method validation.
References
A Comparative Analysis of the Bioactivities of (-)-Isoboldine and Boldine
For Researchers, Scientists, and Drug Development Professionals
(-)-Isoboldine and Boldine (B1667363) are closely related aporphine (B1220529) alkaloids, both recognized for their significant biological activities. This guide provides a comparative analysis of their bioactivities, supported by experimental data, to assist researchers in the fields of pharmacology and drug discovery. The information is presented to facilitate an objective comparison of their performance and to provide detailed insights into the experimental methodologies and underlying signaling pathways.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory and cytotoxic activities of this compound and Boldine.
| Compound | Bioactivity | Assay | Cell Line/System | IC₅₀ | Reference |
| This compound | Anti-inflammatory | Inhibition of Superoxide (B77818) Anion Generation | Human Neutrophils | 5.81 ± 0.59 µM | [1] |
| Boldine | Anti-inflammatory | Prostaglandin Biosynthesis Inhibition | Rat Aortal Rings | ~75 µM (53% inhibition) | [2] |
| Boldine | Anti-inflammatory | Carrageenan-Induced Paw Edema | Guinea Pig | ED₅₀: 34 mg/kg (oral) | [2] |
| Compound | Bioactivity | Cell Line | Incubation Time | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Reference |
| Boldine | Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 24 hours | 70.8 ± 3.5 | ~216.2 | [3][4] |
| Boldine | Cytotoxicity | MDA-MB-231 (Human Breast Cancer) | 48 hours | 46.5 ± 3.1 | ~142.0 | [3][4] |
| Boldine | Cytotoxicity | MDA-MB-468 (Human Breast Cancer) | 24 hours | 75.7 ± 4.3 | ~231.2 | [3][4] |
| Boldine | Cytotoxicity | MDA-MB-468 (Human Breast Cancer) | 48 hours | 50.8 ± 2.7 | ~155.2 | [3][4] |
¹IC₅₀ values were converted from µg/mL to µM using the molecular weight of Boldine (327.38 g/mol ).
Experimental Protocols
Inhibition of Superoxide Anion Generation by this compound
-
Objective: To determine the inhibitory effect of this compound on the production of superoxide anions in human neutrophils.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood using a standard density gradient centrifugation method.
-
Superoxide Anion Detection: The generation of superoxide anions is measured using the superoxide dismutase-inhibitable reduction of cytochrome c.
-
Assay Procedure: Neutrophils are pre-incubated with various concentrations of this compound before being stimulated with a potent activator of the neutrophil respiratory burst, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Data Analysis: The change in absorbance due to the reduction of cytochrome c is monitored spectrophotometrically. The IC₅₀ value is calculated as the concentration of this compound that inhibits the superoxide anion production by 50% compared to the control.[5][6][7][8][9]
-
Cytotoxicity Assay for Boldine (MTT Assay)
-
Objective: To assess the cytotoxic effect of Boldine on cancer cell lines.
-
Methodology:
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Boldine for 24 and 48 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of Boldine that reduces cell viability by 50%, is then calculated.[3][4]
-
Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the in vivo anti-inflammatory and anti-arthritic effects of this compound.
-
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA). A booster injection is typically given 21 days later.
-
Treatment: Mice are treated with this compound or a vehicle control, usually starting from the day of the first immunization or after the onset of clinical symptoms.
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paw swelling, erythema, and joint rigidity. Paw thickness is also measured.
-
Histopathological Analysis: At the end of the experiment, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.[1][10][11][12]
-
Signaling Pathways
Boldine: Modulation of Inflammatory and Cancer-Related Pathways
Boldine has been shown to exert its anti-inflammatory and anticancer effects by modulating several key signaling pathways. Notably, it inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in inflammation and cell survival. Boldine has also been found to interfere with the JAK2/STAT3 pathway, another important signaling cascade in inflammatory responses. In the context of cancer, Boldine's pro-apoptotic effects are mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[13][14][15][16]
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular mechanisms of inhibition of superoxide anion generation in rat neutrophils by the synthetic isoquinoline DMDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug modulation of superoxide anion production from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propionic acid stimulates superoxide generation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulus-dependent differences in superoxide anion generation by normal human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adiponectin inhibits superoxide generation by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boldine: a narrative review of the bioactive compound with versatile biological and pharmacological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 16. researchgate.net [researchgate.net]
(-)-Isoboldine vs. Synthetic Analogs: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoboldine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species.[1] Like other members of the extensive isoquinoline (B145761) alkaloid family, it has attracted scientific interest for its potential therapeutic properties. These properties include anti-inflammatory, antioxidant, and modulatory effects on key signaling pathways within the central nervous system.[1][2] The development of synthetic analogs of natural products like this compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles, or to simplify the chemical structure for easier synthesis.
This guide provides a comparative overview of the biological performance of this compound and its close structural analog, boldine (B1667363), against various synthetic isoquinoline and aporphine derivatives. The comparison focuses on key in vitro performance metrics: cytotoxicity against cancer cell lines, inhibition of acetylcholinesterase, and binding affinities for dopamine (B1211576) and serotonin (B10506) receptors. Due to the limited availability of comprehensive data for this compound across all assays, data for the structurally similar aporphine alkaloid boldine is used as a proxy where necessary to provide a broader comparative context.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound, boldine, and a selection of synthetic analogs across several biological assays.
Table 1: Cytotoxicity Against Human Cancer Cell Lines (IC₅₀, µM)
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC₅₀ value indicates greater cytotoxic potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Natural Alkaloid (Proxy) | ||||
| Boldine | MDA-MB-231 (Breast) | 46.5 (48h)[3][4] | - | - |
| Boldine | MDA-MB-468 (Breast) | 50.8 (48h)[3][4] | - | - |
| Boldine | HCT-116 (Colorectal) | Dose-dependent cytotoxicity observed[5] | - | - |
| Boldine | Saos-2 (Osteosarcoma) | Dose-dependent cytotoxicity observed[5] | - | - |
| Synthetic Analogs | ||||
| 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | MDA-MB-231 (Breast) | 56[6] | Boldine | >100[6] |
| 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | MCF-7 (Breast) | 63[6] | Boldine | >100[6] |
| Synthetic Isoquinolinequinone (3-methyl-7-(methylamino)-5,8-isoquinolinedione) | NCI-H460 (Lung) | 1.5[7] | Mansouramycin C (Natural) | 0.09[7] |
| Synthetic Isoquinoline Derivative 2 | Various Cancer Cell Lines | 0.001 - 0.2[8] | - | - |
| Synthetic Pyrrolo[2,1-a]isoquinoline 38 | Various Kinases | 0.024 - 0.21[9] | - | - |
Table 2: Acetylcholinesterase (AChE) Inhibition (IC₅₀, µM)
Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Natural Alkaloid (Proxy) | |||
| Boldine | 372[10][11] | Galantamine | - |
| Synthetic Analogs | |||
| Benzothiazole–Isoquinoline Derivative 4b | >150 (AChE), 17.59 (BuChE)[12] | Tacrine | - |
| Quinoline Derivative 11g | 1.94[13] | Galantamine | - |
| Isoindoline-1,3-dione Derivative 7a/7f | 2.1[14] | Rivastigmine | 11.07[14] |
| Benzyltetrahydroprotoberberine 1a | 40.6[15] | Galantamine | - |
Table 3: Dopamine Receptor Binding Affinity (Kᵢ/IC₅₀, nM)
Dopamine receptors are crucial targets for drugs treating neurological and psychiatric disorders. The inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) indicates the affinity of a compound for a receptor, with lower values signifying higher affinity.
| Compound | D₁-like Receptors | D₂-like Receptors |
| Natural Alkaloid (Proxy) | ||
| Boldine | IC₅₀ = 400[16] | IC₅₀ = 500[16] |
| Synthetic Analogs | ||
| 1,2,10-trisubstituted aporphine 128e | Kᵢ = 58[17] | Low affinity[17] |
| 2-fluoroethoxy catechol-aporphine 8d | - | High affinity for D₂high[18] |
| (R)-11-hydroxyaporphine | High affinity (antagonist)[19] | High affinity[19] |
| Halogenated predicentrine derivatives | Increased affinity[20] | Unchanged or reduced affinity[20] |
Table 4: Serotonin Receptor Binding Affinity (Kᵢ, nM)
Serotonin (5-HT) receptors are involved in a wide range of physiological and psychological processes, making them important drug targets.
| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₂C Receptor |
| Natural Alkaloid (Proxy) | |||
| Boldine | - | Moderate affinity[21] | Moderate affinity[21] |
| Synthetic Analogs | |||
| C-10 Nitrogenated Aporphine Analogs | Preference for 5-HT₁A[22] | Moderate affinity[17] | Moderate affinity[21] |
| Fluorinated (R)-(−)-aporphine 11a | - | - | Kᵢ = 32[14] |
| Fluorinated (R)-(−)-aporphine 11b | - | - | Kᵢ = 24[14] |
| Benzylated Boldine Analogs | Diminished affinity[21] | Moderate improvement[21] | Moderate improvement[21] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound, synthetic analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.[3][4][5]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE.
-
Reagent Preparation: Prepare a phosphate (B84403) buffer, a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI) and DTNB.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC₅₀ value is then determined.[10][11]
Dopamine and Serotonin Receptor Binding Assays (Radioligand Binding)
These assays measure the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., D₂ dopamine receptor or 5-HT₂A serotonin receptor) are prepared.
-
Assay Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and various concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Radioactivity Measurement: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. The IC₅₀ value of the test compound is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.[22][23]
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. Aporphine alkaloids have been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, and to induce apoptosis.[4][24][25][26]
General Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of compounds like this compound and its synthetic analogs.
Apoptosis Induction via the Mitochondrial (Intrinsic) Pathway
Aporphine alkaloids can induce apoptosis in cancer cells by activating the intrinsic pathway, which is centered around the mitochondria.
Modulation of NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some aporphine alkaloids have been shown to inhibit this pathway.
Conclusion
The available data, while not always providing a direct comparison, suggests that synthetic modification of the aporphine scaffold of this compound can lead to significant changes in biological activity. Synthetic analogs have shown both enhanced potency and altered selectivity for various targets. For instance, specific halogenation and benzylation of the aporphine ring can modulate affinity for dopamine and serotonin receptors. Furthermore, novel synthetic isoquinoline derivatives have demonstrated potent cytotoxicity and acetylcholinesterase inhibition, in some cases surpassing the activity of natural alkaloids or existing drugs.
The development of synthetic analogs of this compound and related compounds remains a promising strategy for the discovery of new therapeutic agents. Future research should focus on systematic structure-activity relationship studies to guide the design of more potent and selective molecules. A comprehensive head-to-head comparison of this compound with a well-defined library of its synthetic analogs across a standardized panel of assays would be invaluable for elucidating the full therapeutic potential of this natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boldine Treatment Induces Cytotoxicity in Human Colorectal Carcinoma and Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]
- 10. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of fluorinated (R)-(−)-aporphine derivatives as potent and selective ligands at serotonin 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 16. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academicworks.cuny.edu [academicworks.cuny.edu]
- 18. Synthesis and Evaluation of Fluorinated Aporphines: Potential Positron Emission Tomography Ligands for D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Enantioselective Synthesis vs. Racemic Resolution for the Preparation of Isoboldine
For Researchers, Scientists, and Drug Development Professionals
The aporphine (B1220529) alkaloid Isoboldine is a chiral molecule with significant pharmacological potential. Accessing enantiomerically pure forms of this compound is crucial for elucidating its specific biological activities and for potential therapeutic applications. This guide provides a detailed comparison of two primary strategies for obtaining enantiopure Isoboldine: enantioselective synthesis and racemic resolution. While enantioselective synthesis aims to directly produce the desired enantiomer, racemic resolution separates a mixture of both enantiomers.
At a Glance: Key Performance Indicators
The choice between enantioselective synthesis and racemic resolution is often dictated by factors such as efficiency, cost, scalability, and the availability of starting materials and chiral catalysts or resolving agents. Below is a summary of the typical quantitative data associated with each approach for the synthesis of Isoboldine and related aporphine alkaloids.
| Parameter | Enantioselective Synthesis (Hypothetical) | Racemic Resolution (Experimental) |
| Overall Yield | Variable (typically 20-40% for multi-step synthesis) | ~36% for the desired (+)-enantiomer from the racemate |
| Enantiomeric Excess (ee%) | High (often >90%) | High (approaching >99% after recrystallization) |
| Number of Steps | Generally longer and more complex | Fewer steps from the racemic starting material |
| Key Reagents | Chiral catalysts (e.g., based on BINOL, BOX ligands), chiral auxiliaries | Chiral resolving agents (e.g., di-p-toluoyl-L-tartaric acid) |
| Scalability | Can be challenging due to catalyst cost and sensitivity | Generally more straightforward to scale up |
Enantioselective Synthesis of (+)-Isoboldine: A Strategic Overview
A common approach involves a Pictet-Spengler reaction followed by an asymmetric intramolecular Heck reaction or a Sharpless asymmetric dihydroxylation to introduce the key stereocenter.
Logical Workflow for a Hypothetical Enantioselective Synthesis:
Caption: Hypothetical workflow for the enantioselective synthesis of (+)-Isoboldine.
Experimental Protocol (General Approach)
A detailed experimental protocol for a specific enantioselective synthesis of Isoboldine is not available. However, a general procedure for a key asymmetric step, such as an intramolecular Heck reaction, would typically involve:
-
Preparation of the Substrate: Synthesis of an appropriately substituted and protected tetrahydroisoquinoline derivative with a pendant aryl or vinyl halide.
-
Asymmetric Cyclization: The substrate is subjected to a palladium catalyst with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP). The reaction is carried out in a suitable solvent (e.g., DMF, toluene) at elevated temperatures.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection and Final Steps: Removal of protecting groups and any necessary functional group manipulations to yield (+)-Isoboldine.
Expected Outcome: This approach would theoretically yield (+)-Isoboldine with high enantiomeric excess, but likely with a lower overall yield due to the multi-step nature of the synthesis.
Racemic Resolution of (±)-Isoboldine: An Established Method
Racemic resolution offers a more direct, albeit less atom-economical, route to obtaining enantiopure Isoboldine. This method relies on the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. A successful resolution of (±)-Isoboldine has been reported using di-p-toluoyl-L-tartaric acid.
Experimental Workflow for Racemic Resolution:
Caption: Workflow for the racemic resolution of (±)-Isoboldine.
Experimental Protocol: Resolution of (±)-Isoboldine
The following protocol is adapted from the literature for the resolution of racemic Isoboldine:
-
Salt Formation: A solution of (±)-Isoboldine (1.0 g) in methanol (B129727) is added to a solution of di-p-toluoyl-L-tartaric acid (1.2 g) in methanol.
-
Crystallization: The mixture is allowed to stand at room temperature, leading to the precipitation of the diastereomeric salt of (+)-Isoboldine. The crystals are collected by filtration.
-
Recrystallization: The collected salt is recrystallized from methanol to improve diastereomeric purity.
-
Liberation of the Free Base: The purified diastereomeric salt is dissolved in water, and the solution is made alkaline with ammonium (B1175870) hydroxide.
-
Extraction and Purification: The liberated (+)-Isoboldine is extracted with chloroform. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (+)-Isoboldine.
Experimental Data:
| Step | Product | Yield |
| Resolution | (+)-Isoboldine | ~36% |
Note: The enantiomeric excess of the resolved (+)-Isoboldine is expected to be high (>99%) after recrystallization, as is typical for this resolution method.
Comparison and Concluding Remarks
| Feature | Enantioselective Synthesis | Racemic Resolution |
| Atom Economy | Higher, as it directly targets the desired enantiomer. | Lower, with a theoretical maximum yield of 50% for the desired enantiomer. |
| Efficiency | Potentially more efficient in the long run if a robust catalytic system is developed. | Can be less efficient due to the loss of the undesired enantiomer, though racemization and recycling of the unwanted enantiomer can improve overall efficiency. |
| Cost & Scalability | Can be expensive and difficult to scale up due to the cost and sensitivity of chiral catalysts and reagents. | Often more cost-effective and easier to scale up, especially if the resolving agent is inexpensive and recyclable. |
| Versatility | Allows for the synthesis of analogs by modifying the synthetic route. | Limited to the separation of the specific racemic mixture. |
| Development Time | Requires significant research and development to establish a new asymmetric route. | Can be developed more rapidly by screening a library of known chiral resolving agents. |
A Comparative Guide to Antibody Cross-Reactivity in Aporphine Alkaloid Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in the detection of aporphine (B1220529) alkaloids, focusing on cross-reactivity with key compounds such as morphine, codeine, and thebaine. The information presented is crucial for the accurate interpretation of immunoassay results and the development of specific antibodies for therapeutic and diagnostic applications.
Data Presentation: Cross-Reactivity of Monoclonal Antibodies
The following tables summarize the cross-reactivity of various monoclonal antibodies (mAbs) against different aporphine alkaloids. Cross-reactivity is a critical parameter, indicating the extent to which an antibody binds to non-target analytes. Low cross-reactivity is desirable for specific assays, while controlled cross-reactivity can be leveraged for broader screening purposes.
| Anti-Thebaine Monoclonal Antibody | |
| Target Analyte | Cross-Reactivity (%) [1] |
| Thebaine | 100 |
| Morphine | 0 |
| Codeine | 0.004 |
| Anti-Codeine Monoclonal Antibody | |
| Target Analyte | Cross-Reactivity (%) [1] |
| Codeine | 100 |
| Morphine | 2.97 |
| Thebaine | 5.98 |
| Anti-Morphine Monoclonal Antibodies (General) | |
| Target Analyte | Cross-Reactivity [2] |
| Morphine | High |
| Codeine | Strong |
| Ethylmorphine | Strong |
| Dihydromorphine | Strong |
| Dihydrocodeine | Strong |
| Norcodeine | Weak |
| Naloxone | Weak |
| Naltrexone | Weak |
Note: "Strong" and "Weak" are qualitative descriptors from the cited study and indicate a high or low degree of cross-reactivity, respectively. For specific quantitative data, further characterization of individual antibody clones is necessary.
Experimental Protocols
The data presented in this guide is typically generated using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA). Below is a generalized protocol for a competitive ELISA, a common method for determining antibody cross-reactivity and quantifying haptens like aporphine alkaloids.
Competitive ELISA Protocol for Aporphine Alkaloid Detection
Objective: To determine the concentration of an aporphine alkaloid in a sample and to assess the cross-reactivity of a specific antibody with related alkaloids.
Materials:
-
Microtiter plate (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Aporphine alkaloid-protein conjugate (for coating)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody (monoclonal or polyclonal) specific for the target alkaloid
-
Sample/Standard solutions (containing known concentrations of the target alkaloid or cross-reactants)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Wells of the microtiter plate are coated with an aporphine alkaloid-protein conjugate diluted in coating buffer. The plate is incubated overnight at 4°C.
-
Washing: The coating solution is discarded, and the plate is washed three times with wash buffer.
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature.
-
Washing: The blocking buffer is discarded, and the plate is washed three times with wash buffer.
-
Competitive Reaction: 50 µL of the sample or standard solution and 50 µL of the primary antibody solution are added to each well. The plate is incubated for 1-2 hours at 37°C. During this step, the free alkaloid in the sample/standard competes with the coated alkaloid for binding to the primary antibody.
-
Washing: The solution is discarded, and the plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well. The plate is incubated for 1 hour at 37°C.
-
Washing: The secondary antibody solution is discarded, and the plate is washed five times with wash buffer.
-
Substrate Development: 100 µL of the substrate solution is added to each well. The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.
-
Stopping the Reaction: 50 µL of stop solution is added to each well to stop the enzymatic reaction.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the aporphine alkaloid in the sample.
Cross-Reactivity Calculation: The cross-reactivity is determined by comparing the concentration of the target analyte that causes 50% inhibition of binding (IC50) with the concentration of the cross-reacting compound that causes the same 50% inhibition.
Cross-reactivity (%) = (IC50 of target analyte / IC50 of cross-reactant) x 100
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a competitive ELISA and the logical relationship of antibody cross-reactivity.
Caption: Workflow of a competitive ELISA for aporphine alkaloid detection.
Caption: Logical relationship of antibody cross-reactivity.
References
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (-)-Isoboldine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of (-)-Isoboldine, a bioactive alkaloid with significant therapeutic potential. The focus is on the validation parameters as stipulated by international guidelines, providing a framework for assessing method suitability for quality control, pharmacokinetic studies, and formulation development. While a dedicated inter-laboratory study for this compound is not publicly available, this document compiles and compares typical single-laboratory validation data for the most common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The objective is to offer a clear, data-driven comparison to aid researchers in selecting and implementing the most appropriate analytical method for their specific needs, while also outlining the principles of a robust inter-laboratory validation process.
Data Presentation: A Comparative Analysis of Validated Methods
The selection of an analytical method for this compound quantification is contingent on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes key performance characteristics from single-laboratory validation studies of analytical methods for this compound and related alkaloids.
| Validation Parameter | HPLC-UV Method (Typical) | LC-MS/MS Method |
| Linearity (r²) | ≥ 0.996[1] | > 0.99 |
| Accuracy (% Recovery) | 95.7 - 104.6%[1] | 91.3 - 102.3%[2] |
| Precision (RSD) | ||
| - Intra-day | < 3.91%[1] | 1.7 - 5.1%[2] |
| - Inter-day | < 3.91%[1] | 2.2 - 4.4%[2] |
| Limit of Detection (LOD) | Method Dependent | Not explicitly stated, but lower than LOQ |
| Limit of Quantification (LOQ) | Method Dependent | 4.8 ng/mL[2] |
| Specificity/Selectivity | Good for simple matrices | High, suitable for complex biological matrices |
| Robustness | Generally Good | Generally Good |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental for the reproducibility and transferability of an analytical method. Below are outlines of typical methodologies for the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Method for Alkaloid Quantification
This method is suitable for the quantification of this compound in simpler matrices, such as bulk drug substances or simple formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.[3]
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or Phosphate (B84403) Buffer[1][3]
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid or a phosphate buffer) and an organic phase (e.g., acetonitrile or methanol).[1][3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Determined by the UV spectrum of this compound, often around 280 nm for similar alkaloids.[3]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: Ambient or controlled (e.g., 25°C).[3]
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter the samples through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for this compound in Biological Matrices
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological samples like plasma.[2]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[4]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column (e.g., 50 × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: Adapted for the UPLC column, typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
Sample Preparation (for Plasma):
-
To a plasma sample, add the internal standard.
-
Perform protein precipitation by adding a solvent like methanol.[2]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
Visualizing the Validation Workflow and Key Concepts
To better illustrate the logical flow of an inter-laboratory validation study and the relationship between key validation parameters, the following diagrams are provided.
Caption: Workflow of an Inter-laboratory Validation Study.
Caption: Key Parameters in Analytical Method Validation.
References
A Comparative Guide to the Pharmacokinetics of (-)-Isoboldine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the natural alkaloid (-)-isoboldine and its major metabolites. Drawing from preclinical studies, this document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes the metabolic fate and experimental workflow to support further research and development.
Executive Summary
This compound, an aporphine (B1220529) alkaloid found in several plant species, exhibits rapid absorption following oral administration. However, its systemic availability is markedly low, primarily due to extensive first-pass metabolism in the liver. The primary metabolic pathways are phase II conjugation reactions, specifically glucuronidation and sulfonation. These processes result in the formation of more polar metabolites that are more readily excreted. While comprehensive pharmacokinetic data for each specific metabolite of this compound is limited in publicly available literature, this guide provides the available data for the parent compound and draws comparisons from structurally similar alkaloids to illustrate the anticipated pharmacokinetic differences.
Data Presentation: Comparative Pharmacokinetic Parameters
Quantitative analysis reveals a significant disparity between the systemic exposure of this compound and its conjugated metabolites. Due to the extensive and rapid metabolism, the plasma concentrations of the parent drug are very low with a short half-life, while the metabolites are expected to show higher concentrations and longer half-lives.
A study on rats demonstrated that after oral administration, the plasma concentration of this compound was very low and became undetectable after two hours, resulting in an absolute oral bioavailability of only 1.4%.[1] After intravenous administration, it was cleared rapidly with a half-life of less than 20 minutes.[1] The principal metabolic routes identified were glucuronidation and sulfonation.[1][2]
While specific pharmacokinetic values for this compound's metabolites are not available, a study on the structurally similar alkaloid, norisoboldine, provides insight into the likely pharmacokinetic profile of a parent alkaloid versus its conjugated metabolite. The data shows significantly higher plasma concentrations (Cmax) and systemic exposure (AUC) for the glucuronide metabolite compared to the parent drug after both intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (30 mg/kg) |
| t½ (min) | < 20 | Not Determined |
| Bioavailability (%) | - | 1.4 |
Data sourced from Li et al., 2015.
Table 2: Comparative Pharmacokinetics of Norisoboldine and its Glucuronide Metabolite in Rats (Illustrative Example)
| Analyte | Administration | Cmax (µg/mL) | Tmax (min) | t½ (min) | AUC₀₋t (mg·min/mL) |
| Norisoboldine | Intravenous | - | - | 42.16 ± 36.56 | 55.25 ± 22.97 |
| Oral | 0.14 ± 0.03 | 3.33 ± 13.29 | 30.20 ± 11.04 | 9.17 ± 2.44 | |
| Norisoboldine-9-O-α-glucuronide | Intravenous | - | - | 275.26 ± 176.89 | 584.57 ± 216.18 |
| Oral | 13.80 ± 1.46 | 45.00 ± 9.49 | 313.79 ± 181.20 | 3108.69 ± 299.45 |
Data from Chen et al., 2012, for the structurally similar alkaloid norisoboldine, presented to illustrate the expected differences between a parent compound and its metabolite.[3]
Metabolic Pathways of this compound
The metabolism of this compound primarily involves phase II conjugation reactions. After absorption, the drug is rapidly metabolized in the liver, where glucuronic acid or sulfate (B86663) groups are added to the molecule. This increases its water solubility and facilitates its elimination from the body. Five phase II metabolites have been identified in rat plasma, bile, urine, and feces.[2] These include monosulfate-isoboldine, disulfate-isoboldine, isoboldine-monoglucuronide, and monosulfate-isoboldine-monoglucuronide.[1]
Caption: Metabolic Pathway of this compound.
Experimental Protocols
The pharmacokinetic data presented in this guide are based on studies employing robust bioanalytical methods. A typical experimental workflow for investigating the pharmacokinetics of this compound is outlined below.
1. Animal Studies:
-
Species: Male Sprague-Dawley rats are commonly used.
-
Administration: For oral administration studies, this compound is typically dissolved in a suitable vehicle and administered via oral gavage. For intravenous studies, the compound is administered via the tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces may also be collected in metabolic cages.
2. Bioanalytical Method:
-
Technique: A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is generally used for the quantification of this compound in plasma.[2]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction (e.g., with methyl tert-butyl ether) to isolate the analyte from plasma proteins.[2]
-
Chromatography: Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water containing a small percentage of formic acid.[2]
-
Mass Spectrometry: Detection is performed using a triple-quadrupole mass spectrometer in the positive ion multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[2]
3. Metabolite Identification:
-
To identify metabolites, plasma, bile, urine, and feces samples are analyzed by UPLC-MS/MS. The metabolites are characterized by comparing their retention times and mass fragmentation patterns with those of the parent drug.[2]
Caption: Experimental Workflow for a Pharmacokinetic Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability of Norisoboldine and its Metabolite in Rats [chinjmap.com]
Unraveling the Anti-Inflammatory Promise of (-)-Isoboldine: A Comparative Guide to its In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is paramount in the preclinical assessment of novel therapeutic agents. This guide provides an objective comparison of the anti-inflammatory activity of (-)-isoboldine, an aporphine (B1220529) alkaloid, in both laboratory-based cellular assays and living animal models. The data presented herein, supported by detailed experimental protocols, aims to provide a clear perspective on its potential as an anti-inflammatory drug candidate.
This compound, a major bioactive constituent of the traditional medicinal plant Radix Linderae, has demonstrated notable anti-inflammatory properties. This guide synthesizes available data to draw a correlation between its effects on cultured cells and its efficacy in a preclinical model of rheumatoid arthritis.
Quantitative Comparison of In Vitro and In Vivo Activity
To facilitate a direct comparison, the following tables summarize the key quantitative data on the activity of this compound and its closely related analogue, norisoboldine (B1591120).
| Parameter | Cell Line | Stimulant | Key Findings |
| Inhibition of Pro-inflammatory Cytokines | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Norisoboldine substantially reduced the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in a concentration-dependent manner. It only slightly reduced the production of interleukin-6 (IL-6).[1] |
| Parameter | Animal Model | Dosing | Key Findings |
| Anti-Arthritic Efficacy | Mouse Collagen-Induced Arthritis | Oral | The total alkaloids from Radix Linderae, with this compound as a major component, effectively alleviated inflammation and joint destruction.[2] |
| Pharmacokinetics | Male Rats | 30 mg/kg (oral), 10 mg/kg (intravenous) | After oral administration, this compound was absorbed rapidly, but its plasma concentration was very low and became undetectable after 2 hours, indicating an absolute oral bioavailability of only 1.4%.[3] After intravenous administration, it was cleared with a half-life of less than 20 minutes.[3] |
Delving into the Mechanism of Action: Signaling Pathway Analysis
Studies on the closely related compound, norisoboldine, have provided significant insights into the potential molecular mechanisms underlying the anti-inflammatory effects of this compound.
In Vitro Signaling Pathway:
Research indicates that the anti-inflammatory action of norisoboldine in LPS-stimulated RAW 264.7 macrophages is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it inhibits the phosphorylation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] Notably, this effect appears to be independent of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a common target for anti-inflammatory drugs.[1]
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed methodologies for the key experiments are provided below.
In Vitro Anti-inflammatory Activity Assay
Cell Line and Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
LPS Stimulation and Cytokine Measurement:
-
Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Collagen-Induced Arthritis (CIA) Model
Animal Model: Male DBA/1 mice, 8-10 weeks old, are typically used for the induction of CIA.
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer an intradermal injection of the emulsion at the base of the tail on day 0.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
Treatment and Assessment:
-
From day 21 to the end of the experiment, administer this compound orally at various doses daily.
-
Monitor the mice for clinical signs of arthritis, including paw swelling and erythema.
-
Assign a clinical score to each paw based on a standardized scoring system (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling, 3 = severe swelling, 4 = joint deformity).[4][5][6]
-
Measure paw thickness using a digital caliper.
-
At the end of the study, collect blood samples to measure systemic cytokine levels and harvest joint tissues for histological analysis.
Correlation and Future Directions
The available data suggests a correlation between the in vitro anti-inflammatory activity of the isoboldine (B12402355) class of compounds and their in vivo efficacy in a model of rheumatoid arthritis. The inhibition of pro-inflammatory cytokine production at the cellular level likely contributes to the observed reduction in joint inflammation and damage in the animal model.
However, a significant challenge for the therapeutic development of this compound is its extremely low oral bioavailability.[3] This suggests that while the compound is active, its delivery to the site of action in vivo is inefficient. Future research should focus on:
-
Determining the specific IC50 values for this compound in inhibiting the production of various pro-inflammatory cytokines to provide a more precise in vitro potency assessment.
-
Confirming the inhibitory effect of this compound on the MAPK signaling pathway to solidify the understanding of its mechanism of action.
-
Conducting dose-response studies of this compound in the CIA model to establish a clear in vivo efficacy profile.
-
Investigating formulation strategies or the development of analogues to improve the oral bioavailability of this compound, which will be critical for its potential translation into a clinically viable therapeutic agent.
By addressing these key areas, a more complete picture of the therapeutic potential of this compound can be established, paving the way for its further development as a novel anti-inflammatory drug.
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Effects of Aporphine Alkaloids: Nuciferine, Glaucine, and Boldine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of three prominent aporphine (B1220529) alkaloids: nuciferine, glaucine, and boldine (B1667363). Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are of significant interest in drug discovery due to their diverse pharmacological activities. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular signaling pathways implicated in their anti-inflammatory action to facilitate objective comparison and inform future research and development.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of nuciferine, glaucine, and boldine from various in vitro and in vivo studies. Direct comparison of potencies should be approached with caution due to variations in experimental models and conditions.
| Alkaloid | Assay | Model System | Target/Endpoint | Result | Citation |
| Nuciferine | In vitro | LPS-stimulated RAW 264.7 macrophages | TNF-α production | Significant inhibition at 10 µM | [1][2][3] |
| In vitro | LPS-stimulated RAW 264.7 macrophages | IL-6 production | Significant inhibition at 10 µM | [1][2][3] | |
| Glaucine | In vitro | LPS-stimulated mouse peritoneal macrophages | TNF-α production | Inhibition observed | |
| In vitro | LPS-stimulated mouse peritoneal macrophages | IL-6 production | Inhibition observed | ||
| Boldine | In vivo | Carrageenan-induced paw edema in rats | Paw volume reduction | Significant reduction at 0.5 mg/kg (in combination) | [4] |
| In vivo | Xylene-induced ear edema in mice | Ear weight reduction | Significant reduction at 0.5 mg/kg (in combination) | [4] | |
| In vivo | Pathological tissues from animal models | TNF-α mRNA expression | Notable inhibition | [4][5] | |
| In vivo | Pathological tissues from animal models | IL-6 mRNA expression | Notable inhibition | [4][5] |
Experimental Protocols
Detailed methodologies for the key experimental models cited in this guide are provided below. These protocols are essential for understanding the basis of the presented data and for designing future comparative studies.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol is widely used to assess the potential of compounds to inhibit the production of pro-inflammatory cytokines in response to a bacterial endotoxin, lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, or primary peritoneal macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of the aporphine alkaloids (e.g., nuciferine, glaucine) or vehicle control (e.g., DMSO) for a specified period (typically 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (typically 24 hours).
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The absorbance is read using a microplate reader, and cytokine concentrations are calculated based on a standard curve.
-
Data Analysis: The inhibitory effect of the alkaloids on cytokine production is calculated as a percentage of the LPS-stimulated control. IC50 values, the concentration of the compound that inhibits 50% of the cytokine production, can be determined from dose-response curves.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used in vivo model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Male Wistar rats or Swiss albino mice are used for this assay. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Animals are randomly divided into groups and orally or intraperitoneally administered with the test compounds (e.g., boldine), a standard anti-inflammatory drug (e.g., indomethacin), or the vehicle control one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Data Analysis: The percentage inhibition of paw edema by the test compound is calculated by comparing the mean increase in paw volume of the treated group with that of the control group. ED50 values, the dose of the compound that causes a 50% reduction in edema, can be calculated.[6]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways.
-
Cell or Tissue Lysis: Cells or tissue samples are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of NF-κB, p38 MAPK, JNK, ERK, JAK2, STAT3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of nuciferine, glaucine, and boldine are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. Diagrams of these pathways and a typical experimental workflow are provided below using the DOT language for Graphviz.
Experimental workflow for comparing anti-inflammatory alkaloids.
Inhibition of the NF-κB pathway by Nuciferine.
Nuciferine's inhibitory effect on the MAPK pathway.
Boldine's inhibition of the JAK-STAT signaling pathway.
References
- 1. Nuciferine Inhibits Proinflammatory Cytokines via the PPARs in LPS-Induced RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Cell-Based Assay for Screening (-)-Isoboldine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cell-based assays for the screening and validation of (-)-Isoboldine analogs. This compound, an aporphine (B1220529) alkaloid, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. The validation of robust and relevant cell-based assays is a critical step in the discovery and development of novel analogs with improved potency and selectivity. This document outlines key signaling pathways associated with this compound, details relevant experimental protocols, and presents a comparative analysis of assay performance.
Introduction to this compound and its Therapeutic Potential
This compound is a naturally occurring aporphine alkaloid found in various plant species. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for a wide range of pharmacological activities. Pre-clinical studies have suggested that this compound and its analogs may exert their effects through the modulation of several key signaling pathways, making them attractive candidates for drug development in areas such as inflammation, neurodegenerative diseases, and pain management.
The primary molecular targets of many aporphine alkaloids are G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play a crucial role in cellular signaling. Specifically, evidence points towards the interaction of these compounds with dopamine (B1211576) and adenosine (B11128) receptors. Furthermore, their anti-inflammatory effects are believed to be mediated through the modulation of downstream signaling cascades, including the NF-κB and MAPK pathways.
Key Signaling Pathways for Assay Development
Understanding the mechanism of action of this compound is crucial for selecting and validating appropriate cell-based assays. The following signaling pathways are of primary interest for screening its analogs.
Recommended Cell-Based Assays for Screening
To effectively screen a library of this compound analogs, a multi-faceted approach employing a combination of assays is recommended. This allows for the assessment of on-target activity, downstream functional effects, and potential cytotoxicity.
3.1. Primary Screening: GPCR Activation Assays
Given the likely interaction with GPCRs, initial screening should focus on assays that measure receptor activation or inhibition.
-
Cyclic AMP (cAMP) Assay: This assay measures the intracellular levels of the second messenger cAMP. It is suitable for screening compounds that target GPCRs coupled to Gs (stimulatory) or Gi (inhibitory) proteins. Commercial kits are widely available, offering high-throughput capabilities.
-
Luciferase Reporter Gene Assay: This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is activated by a specific signaling pathway. For GPCRs, a CRE (cAMP response element) reporter can be used to measure changes in cAMP levels indirectly. This assay format is highly sensitive and adaptable for high-throughput screening.[1][2][3]
3.2. Secondary Screening: Functional and Phenotypic Assays
Analogs showing promising activity in primary screens should be further characterized in functional assays that are more physiologically relevant.
-
NF-κB Reporter Assay: To validate the anti-inflammatory potential, an NF-κB luciferase reporter assay can be employed.[2] This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus like TNF-α or LPS.
-
Cytokine Release Assay: Measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., macrophages) upon stimulation provides a direct functional readout of the anti-inflammatory activity of the analogs.
3.3. Tertiary Screening: Cytotoxicity Assays
It is crucial to assess the cytotoxicity of the lead compounds to determine their therapeutic window.
-
MTT or Resazurin Assay: These colorimetric assays measure cell viability and are widely used to determine the concentration at which a compound becomes toxic to cells.[4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of screening results.
4.1. Protocol: Luciferase Reporter Gene Assay (NF-κB Inhibition)
-
Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct into 96-well white, clear-bottom plates at a density of 5 x 104 cells/well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound analogs. Add the compounds to the respective wells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL final concentration) to activate the NF-κB pathway. Include a vehicle control (no TNF-α) and a positive control (TNF-α alone).
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate according to the manufacturer's protocol. Measure luminescence using a plate reader.[5]
-
Data Analysis: Normalize the luminescence signal to the positive control and calculate the IC50 value for each analog.
4.2. Protocol: cAMP Assay
-
Cell Seeding: Seed CHO cells stably expressing the target GPCR (e.g., Dopamine D2 receptor) into 384-well plates.
-
Compound Treatment: Add serial dilutions of this compound analogs to the wells.
-
Agonist/Antagonist Addition: For antagonist screening, add a known agonist at its EC80 concentration. For agonist screening, no further addition is needed.
-
Incubation and Lysis: Incubate for the recommended time and then lyse the cells according to the kit manufacturer's instructions.
-
cAMP Detection: Add the detection reagents and measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Generate dose-response curves and calculate EC50 or IC50 values.
4.3. Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 or the cell line used in the primary assay) into 96-well plates.
-
Compound Treatment: Add serial dilutions of the this compound analogs and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Comparative Data Presentation
To facilitate the comparison of this compound analogs, all quantitative data should be summarized in clearly structured tables. Below is a hypothetical dataset for a library of five this compound analogs screened through the recommended assays.
Table 1: Comparative Activity of this compound Analogs in Primary and Secondary Screens
| Analog ID | Dopamine D2 Receptor Binding (Ki, nM) | NF-κB Inhibition (IC50, µM) |
| This compound | 150 | 12.5 |
| Analog 1 | 75 | 8.2 |
| Analog 2 | 220 | 25.1 |
| Analog 3 | 50 | 5.5 |
| Analog 4 | 300 | 18.9 |
| Analog 5 | 120 | 10.3 |
Table 2: Cytotoxicity Profile of this compound Analogs
| Analog ID | Cytotoxicity (CC50, µM) in HEK293 cells | Selectivity Index (CC50/IC50 for NF-κB) |
| This compound | > 100 | > 8 |
| Analog 1 | 85 | 10.4 |
| Analog 2 | > 100 | > 4 |
| Analog 3 | 60 | 10.9 |
| Analog 4 | > 100 | > 5.3 |
| Analog 5 | 95 | 9.2 |
Conclusion
The validation of a well-defined panel of cell-based assays is paramount for the successful screening and identification of potent and selective this compound analogs. This guide proposes a tiered screening approach, starting with GPCR activation assays, followed by functional anti-inflammatory assays, and concluding with essential cytotoxicity profiling. The provided experimental protocols and data presentation formats offer a robust framework for researchers to objectively compare the performance of novel analogs and advance the development of promising new therapeutics. The use of standardized protocols and clear data reporting will ensure the generation of high-quality, reproducible data, ultimately accelerating the drug discovery process.
References
- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Comparative Docking Analysis of (-)-Isoboldine and Related Aporphine Alkaloids with Key Protein Targets
For Immediate Release
This guide provides a comparative overview of the in silico docking performance of the aporphine (B1220529) alkaloid (-)-Isoboldine and its structural analogs against a panel of key protein targets implicated in inflammation, neurodegeneration, and cancer. The data presented herein is compiled from various computational studies and is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in pharmacology and medicinal chemistry.
Introduction
This compound is a naturally occurring aporphine alkaloid found in several plant species and has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide summarizes available quantitative docking data, details a generalized experimental protocol for such studies, and visualizes key signaling pathways to facilitate a deeper understanding of the potential molecular interactions of this compound and related compounds.
Data Presentation: Docking Affinities of Aporphine Alkaloids
The following table summarizes the binding affinities (or docking scores) of this compound and other selected aporphine alkaloids against four key protein targets: Acetylcholinesterase (AChE), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor-kappa B (NF-κB). It is important to note that direct comparative data for this compound across all these targets is limited in publicly available literature. Therefore, data for structurally related aporphine alkaloids are included to provide a broader perspective on the potential interactions of this compound class. Lower binding energy values typically indicate a more favorable binding interaction.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| This compound Analogues | |||||
| Nuciferine | IKBKB (NF-κB pathway) | 4KIK | -8.0 | - | - |
| Nor-nuciferine | IKBKB (NF-κB pathway) | 4KIK | -7.7 | - | - |
| Roemerine | IKBKB (NF-κB pathway) | 4KIK | -8.1 | - | - |
| Magnoflorine | TNF-α | - | Not specified | - | - |
| Liriodenine | Acetylcholinesterase | 1EVE | IC₅₀ < 10 µM | Galantamine | - |
| Cassythicine | Acetylcholinesterase | 1EVE | IC₅₀ < 10 µM | Galantamine | - |
| Other Natural Alkaloids | |||||
| Rutaecarpine | Cyclooxygenase-2 (COX-2) | 3LN1 | -11.0 | Celecoxib | -12.2 |
| Tryptanthrine | Cyclooxygenase-2 (COX-2) | 3LN1 | Not specified | Celecoxib | -12.2 |
Note: The binding affinities and IC₅₀ values are sourced from different studies and should be interpreted with caution due to variations in computational methods and experimental conditions.
Experimental Protocols
A generalized workflow for in silico molecular docking studies of natural products against protein targets is outlined below.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
Ligand Preparation: The 2D structure of the ligand, such as this compound, is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized, and partial charges are assigned.
-
Binding Site Identification: The active site or binding pocket of the protein is identified. This can be based on the location of a co-crystallized ligand in the PDB structure or through computational prediction algorithms.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site of the protein. The software explores various conformations and orientations of the ligand within the binding site to find the most stable binding pose.
-
Scoring and Analysis: The binding affinity of the ligand to the protein is estimated using a scoring function, which calculates a value typically expressed in kcal/mol. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
-
Validation: The docking protocol is often validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined crystal structure pose. The root-mean-square deviation (RMSD) between the two poses is calculated, with a value of less than 2.0 Å generally considered a successful validation.
Mandatory Visualizations
To visually represent the complex biological processes and the experimental workflow, the following diagrams have been generated using the DOT language.
A Comparative Guide to (-)-Isoboldine Reference Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of commercially available (-)-Isoboldine reference standards, crucial for accurate analytical method development, validation, and quality control in research and drug development. We present a comparison of product specifications from various suppliers, detailed experimental protocols for common analytical techniques, and a visualization of the compound's anti-inflammatory signaling pathway.
Comparison of this compound Reference Standards
The quality and purity of a reference standard are paramount for obtaining reliable and reproducible analytical data. Below is a comparison of this compound reference standards available from prominent suppliers. Researchers should always refer to the supplier's most current Certificate of Analysis (CoA) for batch-specific data.
| Supplier | Product Number | Purity Specification | Analytical Method(s) for Purity |
| Benchchem | B12728107 | Not explicitly stated, sold as "High-Purity" | HPLC, Mass Spectrometry[1] |
| MedchemExpress | HY-N9794 | ≥ 95.0% (by NMR) | NMR, LCMS[2] |
| BioCrick | BCN9295 | >98% | HPLC, MS, NMR[3] |
| AbMole Bioscience | M2581 | >98.0% | Not explicitly stated[4] |
| Axios Research | AR-B01831 | Fully characterized | Not explicitly stated[5] |
Note: The purity of a reference standard is a critical parameter. High-purity standards, typically ≥99.5% for assays, ensure the accuracy of quantification.[6] The methods used for purity determination, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provide orthogonal data to confirm the identity and purity of the standard.[7][8]
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in various matrices is essential for pharmacokinetic, metabolic, and quality control studies. Below are detailed protocols for two widely used analytical methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Protocol 1: HPLC Analysis of this compound
This protocol is a general guideline for the quantitative analysis of this compound using HPLC with UV detection.[9]
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound reference standard
-
Methanol (B129727) (for standard preparation)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% (v/v) formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.
-
-
Sample Preparation:
-
For plant material: Accurately weigh the powdered material and extract the alkaloids using a suitable solvent like methanol with the aid of ultrasonication.
-
For biological samples: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove matrix interferences.[1][10]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions and the sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method Validation: To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9][11]
Protocol 2: UPLC-MS/MS Analysis of this compound in Biological Matrices
This protocol describes a sensitive and selective method for the quantification of this compound in plasma, suitable for pharmacokinetic studies.[1][12]
Instrumentation and Materials:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS) (e.g., a structurally similar compound not present in the sample)
-
Methyl tert-butyl ether (for extraction)
Chromatographic and MS/MS Conditions:
-
Mobile Phase: Gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor-to-product ion transitions for this compound and the IS should be optimized by direct infusion.
-
Procedure:
-
Standard and Sample Preparation:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of IS into blank plasma.
-
To 100 µL of plasma sample, standard, or QC, add the IS and 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the UPLC-MS/MS system.
-
-
Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Method Performance: A validated UPLC-MS/MS method for isoboldine (B12402355) has demonstrated good linearity (r² > 0.995) over a concentration range of 4.8-2400 ng/mL, with a lower limit of quantification (LLOQ) of 4.8 ng/mL.[1][12] The intra- and inter-day precision were reported to be 1.7-5.1% and 2.2-4.4% (RSD), respectively, with an accuracy of 91.3-102.3%.[1][12]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a biological sample using UPLC-MS/MS.
References
- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of inhibition of superoxide anion generation in rat neutrophils by the synthetic isoquinoline DMDI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norisoboldine ameliorates collagen-induced arthritis through regulating the balance between Th17 and regulatory T cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stilbene compounds are specific inhibitors of the superoxide anion generation catalyzed by xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of inhibitors of superoxide generation in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of superoxide anion generation by neutrophils from Viscum articulactum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism study of isoboldine, a major bioactive component from Radix Linderae in male rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic effect of norisoboldine, an alkaloid isolated from Radix Linderae, on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-Isoboldine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (-)-Isoboldine, an aporphine (B1220529) alkaloid, requires careful management as a hazardous substance. This guide provides essential, step-by-step procedures for its safe disposal.
Hazard and Safety Data
This compound is classified as a hazardous chemical with multiple risk factors. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this compound. All procedures should be conducted in a well-ventilated area or under a fume hood.[1]
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Irritation | Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Aquatic Hazard | Very toxic to aquatic life. | P273: Avoid release to the environment. |
Experimental Protocols for Disposal
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[3]
-
-
Containerization :
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[3][4] The original container can be used if it is in good condition.[3]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[3][4]
-
Label the container with the words "Hazardous Waste" and the chemical name, "this compound".[3]
-
-
Handling Spills :
-
In case of a spill, wear appropriate PPE.
-
Cover drains to prevent environmental release.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling (-)-Isoboldine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling (-)-Isoboldine, including personal protective equipment (PPE), operational plans, and disposal procedures. While one safety data sheet classifies this compound as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
Following best practices for handling chemical compounds in a laboratory setting, the following personal protective equipment is recommended when working with this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles entering the eyes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact with the compound.[2] It is important to inspect gloves for any tears or punctures before use.[2] |
| Body Protection | A standard laboratory coat should be worn. For operations with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended. | Protects personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is advised. | Minimizes the risk of inhaling the compound, particularly in powdered form. |
Operational and Disposal Plans
A systematic approach to handling and disposal ensures the safety of personnel and the environment.
Experimental Workflow:
Step-by-Step Handling Procedures:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the available SDS for this compound to be familiar with its properties and any potential hazards.[1]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as outlined in the table above.
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust generation.
-
Weighing and Transfer: Handle this compound carefully to minimize the creation of dust. Use appropriate tools for weighing and transferring the substance.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Waste Disposal: Dispose of waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste. Although not classified as environmentally hazardous, large or frequent spills should be prevented from entering drains.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves.
First Aid Measures:
While this compound is not classified as a hazardous substance, it is prudent to be prepared for accidental exposure.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[1] Remove contaminated clothing.[1]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical advice if irritation persists.[1]
-
Ingestion: If swallowed, wash out the mouth with water if the person is conscious.[1] Do not induce vomiting unless directed by medical personnel.[1] Seek medical attention.[1]
By adhering to these safety protocols, researchers can handle this compound responsibly, ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
